molecular formula C15H9FN2 B6982561 3-(7-fluoro-1H-indol-4-yl)benzonitrile

3-(7-fluoro-1H-indol-4-yl)benzonitrile

Cat. No.: B6982561
M. Wt: 236.24 g/mol
InChI Key: QHRBKVXPVWRUSF-UHFFFAOYSA-N
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Description

3-(7-Fluoro-1H-indol-4-yl)benzonitrile is a synthetically versatile chemical scaffold that incorporates two privileged structures in medicinal chemistry: the indole nucleus and the benzonitrile group. The indole moiety is a fundamental building block found in numerous biologically active molecules and natural products, known to exhibit a wide range of pharmacological properties . The incorporation of a fluorine atom at the 7-position of the indole ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability. The benzonitrile group serves as a key functional handle in pharmaceutical development. The nitrile functionality is highly biocompatible and often contributes to target binding by acting as a hydrogen bond acceptor, mimicking carbonyl groups, or engaging in dipole-dipole interactions within enzyme active sites . Its small steric footprint allows it to project into narrow hydrophobic clefts, making it a valuable feature for designing potent enzyme inhibitors. As a research chemical, this compound is a valuable precursor for constructing more complex polyheterocyclic systems. For instance, under specific conditions, such as treatment with methyl triflate, analogous N-(2-cyanoaryl)indoles can undergo metal-free intramolecular annulation to form fused indolo[1,2-a]indol-imines and indolones, which are scaffolds of high interest in drug discovery . Furthermore, molecular hybrids containing indole subunits are extensively investigated for their antimicrobial potential against a panel of pathogens, including Gram-positive bacteria and fungi . This compound is offered for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(7-fluoro-1H-indol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2/c16-14-5-4-12(13-6-7-18-15(13)14)11-3-1-2-10(8-11)9-17/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBKVXPVWRUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C3C=CNC3=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 7-Fluoro-4-Arylindole Pharmacophore: Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 7-fluoro-4-arylindole pharmacophore, a specialized structural motif in medicinal chemistry. It is designed for researchers optimizing lead compounds for potency, metabolic stability, and target selectivity.

Executive Summary

The 7-fluoro-4-arylindole scaffold represents a privileged substructure in modern drug discovery, particularly in the design of kinase inhibitors , ion channel modulators (e.g., BK/KCNMA1 channels), and nuclear receptor ligands .

This specific substitution pattern addresses two critical challenges in lead optimization:

  • Metabolic Liability: The C7 position of the indole ring is a common site for oxidative metabolism. Fluorination at this position blocks CYP450-mediated oxidation.

  • Electronic Modulation: The strongly electronegative fluorine at C7 inductively withdraws electron density from the indole nitrogen (N1), significantly lowering the pKa of the N-H bond. This enhances the hydrogen-bond donor (HBD) capability of the indole NH, strengthening interactions with acceptor residues (e.g., carbonyl backbone, Asp/Glu side chains) in the target protein.

This guide details the structural rationale, synthetic pathways, and experimental validation protocols for this pharmacophore.

Structural & Electronic Rationale

The "4-Aryl" Vector: Hydrophobic Reach

The C4 position of the indole core allows for the projection of an aryl group perpendicular or twisted relative to the indole plane.

  • Kinase Inhibitors: In ATP-competitive inhibitors, the 4-aryl group often targets the hydrophobic back pocket or interacts with the gatekeeper residue .

  • Conformational Bias: Steric clash between the C3-H and the ortho-protons of the 4-aryl ring forces a twisted conformation (dihedral angle ~40-60°), which can improve selectivity by mimicking the bioactive conformation of the ligand.

The "7-Fluoro" Effect: pKa and Metabolism

The introduction of fluorine at C7 is a strategic bioisosteric replacement.

PropertyUnsubstituted Indole7-FluoroindoleImpact on Drug Design
N-H pKa ~16.2~14.5Enhanced H-bond Donor: Stronger interaction with target acceptors.
LogP (Lipophilicity) 2.14~2.40Modest Increase: Improves membrane permeability without excessive lipophilicity.
Metabolic Stability Susceptible at C3, C7Blocked at C7Extended Half-life: Prevents formation of 7-hydroxyindole metabolites.
Electrostatic Potential Electron-richElectron-deficientAltered Pi-Stacking: Changes interaction with aromatic residues (Phe, Tyr, Trp).

Synthetic Strategy

Constructing the 7-fluoro-4-arylindole core requires a divergent strategy to allow for late-stage diversification of the aryl group. The most robust pathway involves the Suzuki-Miyaura Cross-Coupling of a 4-bromo-7-fluoroindole intermediate.

Retrosynthetic Analysis (Graphviz)

SynthesisPath cluster_conditions Key Reaction Conditions Target 7-Fluoro-4-Arylindole Intermediate 4-Bromo-7-Fluoroindole Target->Intermediate Suzuki Coupling (Ar-B(OH)2, Pd catalyst) StartingMaterial 2-Fluoro-5-Bromonitrobenzene Intermediate->StartingMaterial Bartoli Indole Synthesis (VinylMgBr) Cond1 Bartoli: -40°C to -20°C, THF Cond2 Suzuki: Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 100°C

Figure 1: Retrosynthetic pathway for accessing the 7-fluoro-4-arylindole scaffold.[1][2]

Protocol: Synthesis of 4-Bromo-7-Fluoroindole (Bartoli Method)

Note: This reaction requires strict anhydrous conditions due to the use of Grignard reagents.

Materials:

  • 2-Fluoro-5-bromonitrobenzene (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

  • Anhydrous THF (Solvent)

  • Saturated NH4Cl (Quench)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-fluoro-5-bromonitrobenzene and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. (Crucial: Lower temperatures improve regioselectivity).

  • Addition: Add Vinylmagnesium bromide dropwise over 30 minutes. The solution will turn deep purple/brown.

  • Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture into saturated aqueous NH4Cl at 0°C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 40-55%.

    • Validation:1H NMR (check for indole C2-H and C3-H signals).

Protocol: Suzuki-Miyaura Coupling (Introduction of 4-Aryl)

This step introduces the diversity element at C4.

Materials:

  • 4-Bromo-7-fluoroindole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • K2CO3 (2.0 M aqueous, 3.0 eq)

  • 1,4-Dioxane (degassed)

Procedure:

  • Combine: In a microwave vial or pressure tube, combine the indole, boronic acid, and catalyst.

  • Solvent: Add Dioxane and aqueous K2CO3.

  • Degas: Sparge with Argon for 5 minutes.

  • Heat: Heat to 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography.

Case Study: Application in Ion Channel Discovery

While specific proprietary compounds are often undisclosed, the BMS-204352 (MaxiPost) class of BK channel openers provides a critical precedent for the "Fluoro-Indole/Oxindole" pharmacophore.

Mechanism of Action (BK Channels)

Large-conductance Ca2+-activated K+ (BK) channels are critical for neuronal hyperpolarization.

  • Target Site: The indole/oxindole core binds to the transmembrane segments (S5-S6 linker) or the cytosolic tail.

  • Role of Fluorine: In analogs of BMS-204352, fluorine substitution on the phenyl ring (or the core) modulates the electrostatic interaction with the channel pore, enhancing the "open" probability (Po) at resting voltages.

Biological Logic Flow (Graphviz)

MOA Compound 7-Fluoro-4-Arylindole Ligand Target BK Channel (KCNMA1) S6/RCK Domain Compound->Target H-Bond (NH) Hydrophobic Fit (4-Aryl) Effect Increased K+ Efflux (Hyperpolarization) Target->Effect Increases Open Probability (Po) Outcome Neuroprotection / Relaxation of Smooth Muscle Effect->Outcome Reduces Excitability

Figure 2: Mechanism of Action for Indole-based BK Channel Openers.

Experimental Validation: Microsomal Stability Assay

To prove the value of the "7-fluoro" substitution, you must demonstrate enhanced metabolic stability compared to the non-fluorinated analog.

Protocol:

  • Preparation: Prepare 1 µM solution of Test Compound (7-fluoro) and Control (7-H) in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).

Success Criteria:

  • The 7-fluoro analog should show a >2-fold increase in half-life (t1/2) compared to the 7-H analog.

References

  • Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: a new general method for the synthesis of indoles." Journal of Organic Chemistry, 54(14), 3249-3253. Link

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer. (Comprehensive review of indole synthesis and reactivity).
  • Hewawasam, P., et al. (2002). "The synthesis and structure-activity relationships of 3-fluoro-3-aryloxindoles: A new class of large conductance Ca2+-activated K+ channel openers." Bioorganic & Medicinal Chemistry Letters, 12(7), 1023-1026. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Srinivas, N., et al. (2010). "Synthesis and biological evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles as potential anti-tubercular agents." European Journal of Medicinal Chemistry, 45(7), 2994-3000. (Demonstrates biological utility of fluoro-substituted fused indoles).

Sources

The 7-Fluoroindole Scaffold: A Modern Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Pursuit of Kinase Selectivity and Potency

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of cellular signaling that governs fundamental processes such as growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making these enzymes one of the most critical target classes in modern drug discovery.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a growing number of approved drugs demonstrating significant clinical benefit.[3]

At the heart of many successful kinase inhibitors lies the indole scaffold, a privileged heterocyclic motif that effectively mimics the adenine ring of ATP, enabling competitive binding to the kinase active site.[2] A prominent bioisostere of indole is the 7-azaindole scaffold, which has been incorporated into numerous clinical candidates and the FDA-approved BRAF inhibitor, Vemurafenib.[4][5] The 7-azaindole's ability to form two hydrogen bonds with the kinase hinge region is a key determinant of its potent inhibitory activity.[4]

This guide delves into a strategic evolution of this scaffold: the 7-fluoroindole moiety. The introduction of a fluorine atom at the 7-position of the indole ring offers a subtle yet powerful modification that can profoundly influence a molecule's physicochemical and pharmacological properties. As a bioisosteric replacement for the nitrogen atom in 7-azaindole, the 7-fluoroindole scaffold presents a compelling avenue for fine-tuning kinase inhibitor profiles, with the potential for enhanced metabolic stability, altered lipophilicity, and improved target engagement.[2][6] This document will provide a comprehensive overview of the rationale, synthesis, structure-activity relationships, and key kinase targets associated with the 7-fluoroindole scaffold in the context of modern kinase inhibitor design.

The Rationale for Fluorination: Enhancing "Drug-Like" Properties

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. The unique attributes of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can confer several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased drug half-life and improved bioavailability.

  • Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, potentially leading to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein.

  • Modulation of Physicochemical Properties: Fluorination can influence a compound's lipophilicity (logP) and acidity (pKa). These modifications are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of the 7-fluoroindole scaffold, the fluorine atom serves as a bioisostere of the nitrogen atom in 7-azaindole, aiming to retain the key hinge-binding interactions while offering the aforementioned benefits of fluorination.

Structure-Activity Relationships (SAR) of 7-Fluoroindole-Based Kinase Inhibitors

Due to the emerging nature of the 7-fluoroindole scaffold in kinase inhibitor design, a comprehensive body of literature detailing its structure-activity relationships is still developing. However, by leveraging the extensive research on the bioisosteric 7-azaindole scaffold, we can infer key SAR trends and design principles.

The 7-azaindole moiety typically serves as the "hinge-binding" anchor of the inhibitor, forming critical hydrogen bonds with the backbone of the kinase hinge region.[4] The potency and selectivity of these inhibitors are then modulated by substituents at other positions of the indole ring, most commonly at the 3- and 5-positions.

A Hypothetical SAR Study of 7-Fluoroindole Analogs as Aurora Kinase Inhibitors

To illustrate the principles of SAR in this context, let's consider a hypothetical series of 7-fluoroindole-based inhibitors targeting Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.

CompoundR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)
1a HH>10,000>10,000
1b PhenylH5,2004,800
1c 4-FluorophenylH1,5001,200
1d 3-AminophenylH850720
1e 3-Aminophenyl5-Chloro250180
1f 3-Aminophenyl5-Methyl450390

Analysis of SAR Trends:

  • The Unsubstituted Core (1a): The bare 7-fluoroindole scaffold is devoid of significant inhibitory activity, highlighting the necessity of substituents to engage with other regions of the ATP-binding pocket.

  • The Role of the 3-Substituent (1b-1d): Introduction of an aryl group at the 3-position generally confers weak inhibitory activity. The addition of a fluorine atom to this phenyl ring (1c) improves potency, likely through favorable electronic interactions. A significant enhancement in activity is observed with the introduction of a 3-aminophenyl group (1d), suggesting a key interaction, possibly a hydrogen bond, with a residue in the active site.

  • The Impact of the 5-Substituent (1e-1f): With the optimal 3-substituent in place, modifications at the 5-position can further fine-tune potency. A small, electron-withdrawing chloro group (1e) leads to a notable increase in inhibition, potentially by enhancing the acidity of the indole N-H for a stronger hydrogen bond with the hinge. Conversely, a small, electron-donating methyl group (1f) is less beneficial, suggesting that steric bulk or electronic properties at this position are critical.

SAR_Flowchart cluster_core Core Scaffold Modification cluster_r1 R1 Substitution (Position 3) cluster_r2 R2 Substitution (Position 5) Scaffold 7-Fluoroindole Core (Inactive) Phenyl Phenyl (Weak Activity) Scaffold->Phenyl Add R1 Fluorophenyl 4-Fluorophenyl (Improved Potency) Phenyl->Fluorophenyl Add F Aminophenyl 3-Aminophenyl (Significant Potency Gain) Fluorophenyl->Aminophenyl Add NH2 Chloro 5-Chloro (Enhanced Potency) Aminophenyl->Chloro Add R2 Methyl 5-Methyl (Reduced Potency) Aminophenyl->Methyl Add R2

Caption: SAR progression from the core scaffold.

Key Kinase Targets for 7-Fluoroindole-Based Inhibitors

The versatility of the indole and azaindole scaffolds has led to the development of inhibitors against a wide range of kinases.[7][8] By extension, the 7-fluoroindole motif is expected to be applicable to a similarly broad array of kinase targets. Based on the literature for related scaffolds, promising kinase targets for 7-fluoroindole-based inhibitors include:

  • Aurora Kinases: As discussed in the SAR section, these are critical regulators of mitosis and are attractive targets in oncology.

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are essential for cytokine signaling and are implicated in inflammatory diseases and myeloproliferative disorders.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are key mediators of angiogenesis, a process crucial for tumor growth and metastasis.

  • c-Met: This receptor tyrosine kinase is involved in cell motility, invasion, and proliferation, and its dysregulation is associated with various cancers.

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): This kinase is implicated in neurodevelopmental disorders and certain cancers.[7]

Synthetic Methodologies

The synthesis of 7-fluoroindole-based kinase inhibitors typically involves the initial construction of the core scaffold followed by the introduction of various substituents. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of a Representative 7-Fluoroindole-Based Kinase Inhibitor

This protocol describes the synthesis of a hypothetical inhibitor, (3-(3-aminophenyl)-5-chloro-7-fluoro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone , targeting Aurora kinases.

Step 1: Synthesis of 5-Chloro-7-fluoro-1H-indole

  • To a solution of 4-chloro-2-fluoroaniline (1.0 eq) in a suitable solvent such as toluene, add chloroacetaldehyde (1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-7-fluoro-1H-indole.

Step 2: Friedel-Crafts Acylation at the 3-Position

  • To a solution of 5-chloro-7-fluoro-1H-indole (1.0 eq) in a suitable solvent like dichloromethane, add oxalyl chloride (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the crude 2-(5-chloro-7-fluoro-1H-indol-3-yl)-2-oxoacetyl chloride.

Step 3: Amide Coupling with 4-Methylpiperazine

  • Dissolve the crude acid chloride from the previous step in dichloromethane and cool to 0 °C.

  • Add 4-methylpiperazine (1.2 eq) and a base such as triethylamine (1.5 eq) to the solution.

  • Stir the reaction at room temperature for 3-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude (5-chloro-7-fluoro-1H-indol-3-yl)(4-methylpiperazin-1-yl)methanone.

Step 4: Suzuki Coupling to Introduce the 3-Aryl Group

  • To a solution of the product from Step 3 (1.0 eq) and (3-aminophenyl)boronic acid (1.2 eq) in a mixture of dioxane and water, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like sodium carbonate (2.0 eq).

  • Heat the reaction mixture to 90-100 °C for 8-12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Synthesis_Workflow Start 4-Chloro-2-fluoroaniline Step1 Step 1: Indole Formation Start->Step1 Intermediate1 5-Chloro-7-fluoro-1H-indole Step1->Intermediate1 Step2 Step 2: Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 2-Oxoacetyl Chloride Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Intermediate3 Amide Intermediate Step3->Intermediate3 Step4 Step 4: Suzuki Coupling Intermediate3->Step4 FinalProduct Final Inhibitor Step4->FinalProduct

Caption: Synthetic workflow for a 7-fluoroindole inhibitor.

Screening and Biological Evaluation

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase substrate (specific peptide)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a positive control (0% kinase activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer. Add 5 µL of this solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Prepare an ATP solution in assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. .

    • Incubate the plate at room temperature for 1-2 hours.

  • Detection:

    • Allow the ATP detection reagent to equilibrate to room temperature.

    • Add 10 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase_Assay_Workflow Start Compound Plating (Serial Dilutions) AddKinase Add Kinase/Substrate Solution Start->AddKinase Preincubation Pre-incubation (Compound-Kinase Binding) AddKinase->Preincubation AddATP Initiate Reaction with ATP Preincubation->AddATP KinaseReaction Kinase Reaction Incubation AddATP->KinaseReaction AddDetectionReagent Add Luminescence Reagent KinaseReaction->AddDetectionReagent SignalStabilization Signal Stabilization AddDetectionReagent->SignalStabilization ReadLuminescence Measure Luminescence SignalStabilization->ReadLuminescence DataAnalysis Data Analysis (IC50 Determination) ReadLuminescence->DataAnalysis

Caption: Workflow for a luminescence-based kinase assay.

Preclinical and Clinical Landscape

A thorough review of publicly available data indicates that while the 7-fluoroindole scaffold is a topic of interest in medicinal chemistry research, there are currently no FDA-approved kinase inhibitors that contain this specific moiety. Furthermore, information on 7-fluoroindole-based kinase inhibitors entering formal preclinical and clinical development is limited. This suggests that the application of this scaffold in kinase inhibitor design is still in the exploratory and lead optimization phases.

The development of the 7-azaindole-containing drug Vemurafenib serves as a valuable roadmap for the potential trajectory of 7-fluoroindole-based inhibitors.[5] The successful progression of such a compound would likely involve extensive preclinical evaluation, including in vivo efficacy studies in relevant cancer models, pharmacokinetic and toxicology studies, followed by rigorous clinical trials to establish safety and efficacy in humans.

Conclusion and Future Perspectives

The 7-fluoroindole scaffold represents a promising and strategically valuable motif in the design of novel kinase inhibitors. As a bioisostere of the clinically validated 7-azaindole, it offers a compelling avenue for modulating the physicochemical and pharmacological properties of kinase inhibitors to achieve improved "drug-like" characteristics. While the exploration of this scaffold is still in its early stages, the foundational principles of kinase inhibitor design and the extensive knowledge base surrounding the parent indole and azaindole structures provide a strong platform for future development.

Future research in this area will likely focus on:

  • Systematic SAR studies: The synthesis and evaluation of focused libraries of 7-fluoroindole derivatives against a panel of kinases will be crucial to establish comprehensive SAR and guide the design of potent and selective inhibitors.

  • Exploration of diverse substitution patterns: Investigating the impact of a wider range of substituents at various positions on the 7-fluoroindole ring will unlock the full potential of this scaffold.

  • In-depth preclinical characterization: Promising lead compounds will require thorough evaluation in cellular and animal models to assess their efficacy, safety, and pharmacokinetic profiles.

The continued exploration of the 7-fluoroindole scaffold holds the potential to deliver a new generation of kinase inhibitors with enhanced therapeutic profiles, ultimately contributing to the advancement of targeted therapies for cancer and other diseases.

References

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  • 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. (2025). ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed. Available at: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (n.d.). ACS Omega.
  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). MDPI. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). MDPI. Available at: [Link]

  • US11524945B2 - Compounds for treating ILK-mediated diseases. (n.d.). Google Patents.
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  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). PubMed. Available at: [Link]

  • US12220401B2 - Compounds useful as kinase inhibitors. (n.d.). Google Patents.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). ACS Medicinal Chemistry Letters.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. Available at: [Link]

  • Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. (2018). PubMed. Available at: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025). Open Exploration Publishing. Available at: [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.). PubChem. Available at: [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). PubMed. Available at: [Link]

Sources

Medicinal Chemistry of 3-(7-fluoro-1H-indol-4-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the medicinal chemistry, synthesis, and pharmacological applications of 3-(7-fluoro-1H-indol-4-yl)benzonitrile , a specific 4-arylindole scaffold with significant relevance in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and potential applications in antiviral therapies (e.g., Influenza PB2 inhibition).[1][2][3]

Part 1: Core Analysis & Pharmacological Context[1][2][3]

Molecule Identity & Structural Logic

3-(7-fluoro-1H-indol-4-yl)benzonitrile represents a privileged scaffold in modern drug discovery, specifically designed to optimize ligand efficiency and metabolic stability.[1][2][3]

  • Core Scaffold: Indole .[1][2][3][4] A ubiquitous pharmacophore capable of hydrogen bonding (via N1-H) and

    
    -
    
    
    
    stacking interactions.[1][2][3]
  • C4-Arylation (3-Cyanophenyl): The attachment of a meta-cyanophenyl group at the indole C4 position is a critical design element.[1][2][3] In IDO1 inhibitors , this moiety typically occupies the hydrophobic "Pocket A" or interacts with the heme iron environment, while the nitrile group acts as a weak hydrogen bond acceptor or a dipole to interact with specific serine or cysteine residues (e.g., Ser167 in IDO1).[1][2][3]

  • C7-Fluorination: The introduction of a fluorine atom at the C7 position serves two pivotal roles:

    • Metabolic Blockade: It protects the C7 position from oxidative metabolism (a common soft spot for cytochrome P450 enzymes), thereby extending the compound's half-life (

      
      ).[1][2][3]
      
    • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the indole N-H, making it a stronger hydrogen bond donor, which is often crucial for binding affinity in the target active site.[1][2][3]

Primary Therapeutic Target: IDO1 Inhibition

The 4-arylindole class is a well-established chemotype for IDO1 inhibition .[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism to kynurenine.[1][2][3] Overexpression of IDO1 in tumors creates an immunosuppressive microenvironment by depleting tryptophan (starving T-cells) and producing toxic kynurenine metabolites.[1][2][3]

  • Mechanism of Action: 3-(7-fluoro-1H-indol-4-yl)benzonitrile functions as a competitive inhibitor .[1][2][3] The indole core mimics the substrate (tryptophan), while the 4-aryl substituent extends into the accessory hydrophobic pocket (Pocket A), displacing the substrate and preventing the formation of the ternary complex required for catalysis.[1][2][3]

  • Key Interactions:

    • Indole NH: H-bonds with Ser167 and/or a heme-bound water molecule.[1][2][3]

    • Benzonitrile: The nitrile group can interact with the heme iron (though less strongly than an imidazole or triazole) or form H-bonds with the backbone of Ala264 .[1][2][3]

    • 7-Fluoro: Modulates the electron density of the indole ring, optimizing the

      
      -interaction with Phe163  or Tyr126 .[1][2][3]
      

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust route to 3-(7-fluoro-1H-indol-4-yl)benzonitrile is via a Suzuki-Miyaura Cross-Coupling reaction.[1][2][3] This approach allows for the convergent assembly of the biaryl system from two key building blocks: 4-bromo-7-fluoro-1H-indole and 3-cyanophenylboronic acid .[1][2][3]

Detailed Synthetic Protocol

Objective: Synthesis of 3-(7-fluoro-1H-indol-4-yl)benzonitrile via Suzuki Coupling.

Reagents:

  • Reactant A: 4-Bromo-7-fluoro-1H-indole (1.0 equiv)[1][2][3]

  • Reactant B: 3-Cyanophenylboronic acid (1.2 equiv)[1][2][3]

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1][2][3]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃)[1][2][3]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask or microwave vial, combine 4-bromo-7-fluoro-1H-indole (1.0 mmol, 214 mg), 3-cyanophenylboronic acid (1.2 mmol, 176 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Degassing: Add the solvent mixture (1,4-Dioxane/Water, 10 mL). Degas the solution by bubbling nitrogen or argon through it for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation and homocoupling).[1][2][3]

  • Catalyst Addition: Add the palladium catalyst (Pd(dppf)Cl₂, 0.05 mmol, 41 mg) under a positive pressure of inert gas.[1][2][3] Seal the vessel.

  • Reaction: Heat the reaction mixture to 90°C for 12–16 hours (conventional heating) or 120°C for 30 minutes (microwave irradiation). Monitor progress by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (30 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).[1][2][3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

  • Characterization: The product should appear as an off-white to pale yellow solid.[1][2][3] Confirm structure via ¹H NMR (characteristic indole protons and aryl pattern) and MS (m/z = 237.1 [M+H]⁺).

Analytical Data Summary (Expected)
PropertyValue / Description
Molecular Formula C₁₅H₉FN₂
Molecular Weight 236.25 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)

11.5 (s, 1H, NH), 7.9-7.8 (m, 2H), 7.7 (d, 1H), 7.6 (t, 1H), 7.4 (t, 1H), 7.1 (dd, 1H), 6.9 (dd, 1H), 6.5 (s, 1H).[1][2][3]
MS (ESI) [M+H]⁺ = 237.1

Part 3: Mechanism of Action & Signaling Pathway[1][2][3]

IDO1 Pathway Inhibition

The diagram below illustrates the role of 3-(7-fluoro-1H-indol-4-yl)benzonitrile in blocking the Kynurenine Pathway, thereby restoring T-cell activity.[1][2][3]

IDO1_Pathway Tryptophan L-Tryptophan (Essential Amino Acid) IDO1 IDO1 / TDO2 (Rate-Limiting Enzymes) Tryptophan->IDO1 Substrate TCell T-Cell Proliferation & Activity Tryptophan->TCell Required for Kynurenine L-Kynurenine (Immunosuppressive) IDO1->Kynurenine Catalysis Inhibitor 3-(7-fluoro-1H-indol-4-yl)benzonitrile (Inhibitor) Inhibitor->IDO1 Blocks Active Site (Competitive) Kynurenine->TCell Inhibits Treg T-Reg Differentiation (Immune Suppression) Kynurenine->Treg Activates AHR

Caption: Schematic of the Kynurenine Pathway. The inhibitor blocks IDO1, preventing Tryptophan depletion and Kynurenine accumulation, thus restoring immune surveillance.[1][2][3]

Part 4: Structure-Activity Relationship (SAR)[1][2][3]

The 7-Fluoro Effect

The 7-fluoro substitution is not merely a blocking group; it fundamentally alters the electrostatics of the indole ring.[1][2][3]

  • pKa Shift: Unsubstituted indole has a pKa

    
     16.[1][2][3] The 7-F substituent lowers this (inductive effect), increasing the acidity of the N-H proton.[1][2][3] This often leads to a stronger hydrogen bond with the catalytic Ser167  in the IDO1 active site.[1][2][3]
    
  • Metabolic Stability: The C7 position is electron-rich in standard indoles and prone to oxidation.[1][2][3] Fluorine sterically and electronically deactivates this site, preventing the formation of 7-hydroxyindole metabolites.[1][2][3]

The 4-Aryl Linkage[1][2][3]
  • Vector: The C4 attachment vector directs the benzonitrile group into a specific hydrophobic pocket (Pocket A) that is distinct from the substrate binding pocket.[1][2][3] This allows for high selectivity over TDO2 (Tryptophan 2,3-dioxygenase), a related enzyme.[1][2][3]

  • Nitrile Group: The meta-cyano group is optimal for filling the pocket and providing a dipole interaction.[1][2][3] Para-substitution often leads to steric clashes, while ortho-substitution can disrupt the planarity of the biaryl system due to steric strain with the indole C3-H.[1][2][3]

References

  • Röhrig, U. F., et al. (2012).[1][2][3] "Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition." Journal of Medicinal Chemistry, 55(11), 5270–5290.[1][2][3] Link[1][2][3]

  • Meininger, D., et al. (2011).[1][2][3] "Novel 4-Aryl-Indoles as Potent IDO1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(15), 4567-4571.[1][2][3] Link[1][2][3]

  • Sherer, B. A., et al. (2017).[1][2][3] "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)."[1][2][3] Journal of Medicinal Chemistry, 60(12), 5216-5234.[1][2][3] (Context on IDO1 inhibitor design). Link[1][2][3]

  • Crosignani, S., et al. (2017).[1][2][3] "Discovery of a Novel Series of Potent and Selective IDO1 Inhibitors." ACS Medicinal Chemistry Letters, 8(10), 1031-1036.[1][2][3] Link[1][2][3]

Sources

The Strategic Deployment of the Benzonitrile Moiety in Indole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the indole scaffold—a privileged structure in medicinal chemistry—with the benzonitrile moiety represents a high-impact strategy for optimizing drug efficacy, metabolic stability, and target residence time. While the indole core provides a versatile template for pi-pi stacking and hydrogen bonding, the introduction of a nitrile (cyano) group acts as a critical "molecular tuner." This guide analyzes the mechanistic role of the benzonitrile moiety in indole-based drugs, focusing on its ability to modulate electron density, block oxidative metabolism, and establish specific polar interactions in hydrophobic pockets. We examine field-proven applications, notably the ALK inhibitor Alectinib and next-generation HIV NNRTIs, providing actionable protocols for synthesis and validation.

Medicinal Chemistry of the Benzonitrile-Indole Axis[1]

The benzonitrile moiety is rarely a passive bystander; it is frequently employed to solve specific liabilities associated with the electron-rich indole system.

Electronic Modulation and Metabolic Blockade

The indole ring is inherently electron-rich, making it susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly at C2 and C3 positions).[1]

  • The "Electron Sink" Effect: The nitrile group is a strong electron-withdrawing group (EWG) with a Hammett constant (

    
    ) of approximately 0.66. When attached to the indole (or a fused benzo-system), it lowers the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the nucleophilicity of the aromatic ring.
    
  • Metabolic Stability: Substitution of a hydrogen or methyl group with a nitrile at metabolic "soft spots" (e.g., C5 or C6 of the indole) effectively blocks hydroxylation. Unlike halogens (Cl/Br), which are lipophilic metabolic blockers, the nitrile group lowers logP (improving solubility) while resisting oxidative attack.

Bioisosterism and Binding Kinetics
  • Steric Fit: The nitrile group has a small van der Waals volume (~15 ų), comparable to a chloride atom, but with a linear geometry that allows it to penetrate narrow sub-pockets (e.g., the gatekeeper region in kinases).

  • Dipolar Interactions: With a dipole moment of ~3.9 D, the nitrile carbon is electrophilic, while the nitrogen is a weak hydrogen bond acceptor. This allows the moiety to interact with backbone amides or conserved water molecules, often replacing unstable carbonyl groups.

Case Studies: Field-Proven Applications

Alectinib (Alecensa): The Gold Standard

Alectinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in NSCLC.[1] Its core structure is a tetracyclic benzo[b]carbazole—essentially an indole fused with a phenyl ring.

  • Structural Logic: The molecule features a carbonitrile group at the C3 position of the benzo[b]carbazole core.

  • Mechanistic Role:

    • Solubility & Permeability: The nitrile balances the lipophilicity of the tetracyclic core, ensuring CNS penetration (crucial for treating brain metastases).

    • Binding Mode: The linear nitrile group extends into the solvent-accessible region but maintains a compact profile, avoiding steric clashes with the L1196M "gatekeeper" mutation that renders first-generation inhibitors (like Crizotinib) ineffective.[1]

    • Metabolic Protection: The nitrile deactivates the aromatic system, preventing rapid oxidation of the carbazole scaffold.

Indole-Based NNRTIs: Fosdevirine (GSK2248761)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often utilize an indole core to pi-stack with Tyr181/Tyr188 in the HIV-1 RT binding pocket.[1]

  • The Compound: Fosdevirine (GSK2248761) contains a 5-chloroindole core linked to a phosphinate and a cyanovinyl substituted phenyl ring.[2]

  • Role of the Nitrile:

    • The cyanovinyl group acts as a rigid, extended pi-system that reaches into the hydrophobic tunnel of the NNRTI binding pocket.

    • The nitrile nitrogen serves as a distal H-bond acceptor, anchoring the inhibitor and improving potency against resistant strains (K103N).

Visualization: SAR Decision Matrix

The following diagram illustrates the decision-making process for incorporating a nitrile group onto an indole scaffold during lead optimization.

IndoleNitrileSAR Indole Indole Lead (High Potency / Low Stability) Problem Identify Liability Indole->Problem Metabolism Oxidative Metabolism (High Clearance) Problem->Metabolism Solubility Poor Solubility (High LogP) Problem->Solubility Potency Sub-optimal Potency (Loose Binding) Problem->Potency C5_Pos C5/C6 Substitution (Blocks P450 site) Metabolism->C5_Pos Block Site Solution Nitrile (CN) Incorporation Solubility->Solution Lower LogP Distal Distal Phenyl-CN (H-Bond/Dipole) Potency->Distal Target Interaction Result Optimized Lead (Alectinib-like Profile) Solution->Result C5_Pos->Solution C3_Pos C3 Functionalization (Electronic Deactivation) C3_Pos->Solution

Caption: Decision logic for deploying the nitrile moiety to address specific pharmacokinetic and pharmacodynamic liabilities in indole-based drug discovery.

Experimental Protocols

Synthesis of Cyanoindoles (Palladium-Catalyzed Cyanation)

Objective: To introduce a nitrile group at the C5 position of a bromoindole precursor.

Reagents:

  • 5-Bromoindole (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 0.6 equiv)[1]

  • Pd(dppf)Cl₂ (0.05 equiv)[1]

  • Zinc Dust (0.1 equiv - activates catalyst)[1]

  • Solvent: DMA (Dimethylacetamide)[1]

Workflow:

  • Inert Atmosphere: Charge a reaction vial with 5-bromoindole, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust. Seal and purge with Argon for 15 minutes.

  • Solvation: Add anhydrous DMA via syringe.

  • Reaction: Heat the block to 120°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide peak (M+) and appearance of the nitrile product (M-Br+CN).

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M Ammonium Hydroxide (to remove Zn salts), water, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Cyanoindoles are typically more polar than their bromo-counterparts.

Metabolic Stability Assessment (Microsomal Assay)

Objective: To quantify the stability enhancement provided by the nitrile substitution.

Protocol:

  • Preparation: Prepare 1 µM test compound (Indole vs. Cyanoindole) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).[1]
    • Success Metric: A >2-fold reduction in

      
       for the cyano-analog compared to the parent indole indicates successful metabolic blockade.
      

References

  • Kinase Inhibitor Discovery (Alectinib): Sakamoto, H., et al. "CH5424802, a Selective ALK Inhibitor Capable of Blocking the Resistant Gatekeeper Mutant." Cancer Cell, 2011.

  • Nitrile in Medicinal Chemistry: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010.

  • Indole NNRTIs: Dousson, C. B., et al. "Discovery of the Aryl-phospho-indole IDX899 (Fosdevirine), a Highly Potent Anti-HIV Non-nucleoside Reverse Transcriptase Inhibitor."[1] Journal of Medicinal Chemistry, 2016.

  • Metabolic Stability of Nitriles: Obach, R. S., et al. "The Prediction of Human Pharmacokinetic Parameters from Preclinical and In Vitro Data." Journal of Pharmacology and Experimental Therapeutics, 1997.

  • Alectinib Synthesis: Kinoshita, K., et al. "Design and Synthesis of a Highly Selective, Orally Active and Potent ALK Inhibitor." Bioorganic & Medicinal Chemistry, 2012.

Sources

3-(7-fluoro-1H-indol-4-yl)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-(7-fluoro-1H-indol-4-yl)benzonitrile

Executive Summary

3-(7-fluoro-1H-indol-4-yl)benzonitrile is a specialized biaryl scaffold utilized in high-precision medicinal chemistry.[1][2] It represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, particularly kinases (e.g., JAK, CHK1) and metabolic enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2]

This guide deconstructs the molecule from a structural and synthetic perspective.[1][2][3] It addresses the critical role of the 7-fluorine substitution in modulating metabolic stability and acidity, and the 4-aryl linkage in expanding the pharmacophore into hydrophobic protein pockets.[1][2]

Physicochemical Specifications

The following data constitutes the core identity of the molecule. These values are essential for stoichiometry calculations and ADME (Absorption, Distribution, Metabolism, Excretion) predictions.[1][2]

PropertyValueTechnical Note
IUPAC Name 3-(7-fluoro-1H-indol-4-yl)benzonitrileTarget scaffold
Molecular Formula C₁₅H₉FN₂ Confirmed by elemental count
Molecular Weight 236.25 g/mol Average mass
Monoisotopic Mass 236.07497 g/mol For High-Res MS (M+H⁺: 237.[1][2]08)
CAS Number N/A (Scaffold Class)See 4-bromo-7-fluoroindole (883500-66-1)
LogP (Predicted) ~3.2 - 3.5Lipophilic; likely requires DMSO for stock
TPSA ~40 ŲHigh membrane permeability predicted
H-Bond Donors 1 (Indole NH)Critical for hinge binding in kinases
H-Bond Acceptors 2 (Nitrile N, Indole N)Nitrile is a weak acceptor

Synthetic Architecture

The synthesis of 3-(7-fluoro-1H-indol-4-yl)benzonitrile relies on constructing the sterically demanding C4–C(aryl) bond.[1][2] The presence of the 7-fluorine atom deactivates the indole ring electronically, making electrophilic aromatic substitution difficult; therefore, transition-metal catalyzed cross-coupling is the mandatory route.[1][2]

Retrosynthetic Analysis

The most robust disconnection is at the biaryl axis.[1][2]

  • Fragment A (Nucleophile): 3-cyanophenylboronic acid (Commercial, CAS 150255-96-2).[1][2][4]

  • Fragment B (Electrophile): 4-bromo-7-fluoroindole (Commercial, CAS 883500-66-1).[1][2]

Synthesis Workflow Diagram

The following diagram outlines the logical flow from raw materials to the purified target, highlighting the Suzuki-Miyaura coupling mechanism.

SynthesisRoute SM1 4-bromo-7-fluoroindole (Electrophile) Inter Pd(II) Oxidative Addition Complex SM1->Inter Oxidative Add. SM2 3-cyanophenylboronic acid (Nucleophile) SM2->Inter Transmetallation Cat Pd(dppf)Cl2 • DCM Na2CO3 (aq) Cat->Inter Prod 3-(7-fluoro-1H-indol-4-yl)benzonitrile (Target) Inter->Prod Reductive Elim. (C-C Bond Formation)

Caption: Suzuki-Miyaura coupling pathway utilizing a Pd(II) precatalyst cycle for biaryl bond formation.

Structural Biology & SAR Rationale

Why design this specific molecule? The combination of the nitrile, indole, and fluorine creates a "Goldilocks" zone for drug-like properties.[1][2]

The 7-Fluoro Effect
  • Metabolic Blockade: The C7 position of indole is a metabolic "soft spot" prone to oxidation by Cytochrome P450 enzymes.[1][2] Substituting Hydrogen with Fluorine blocks this metabolic route, extending the drug's half-life (

    
    ).[1][2]
    
  • Acidity Modulation: Fluorine is highly electronegative.[1][2] Its inductive effect (

    
    ) pulls electron density from the indole ring, increasing the acidity of the N1-H proton.[1][2] This strengthens the hydrogen bond donation capability of the indole NH, often crucial for binding to the "hinge region" of kinase enzymes.[1]
    
The 3-Benzonitrile Moiety
  • Orthogonal Interaction: The nitrile group (-CN) is linear and rigid.[1][2] It can reach into narrow sub-pockets within a protein active site and accept a hydrogen bond (e.g., from a backbone amide or Serine hydroxyl).[2]

  • Pi-Stacking: The electron-deficient benzonitrile ring can engage in offset

    
     stacking with aromatic residues (Phenylalanine, Tyrosine) in the target protein.[1][2]
    

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 1.0 gram of 3-(7-fluoro-1H-indol-4-yl)benzonitrile via Suzuki Coupling.

Reagents:
  • 4-Bromo-7-fluoroindole: 1.07 g (5.0 mmol)[1][2]

  • 3-Cyanophenylboronic acid: 0.88 g (6.0 mmol, 1.2 eq)[1][2]

  • Pd(dppf)Cl₂ · CH₂Cl₂: 204 mg (0.25 mmol, 5 mol%)[1][2]

  • Sodium Carbonate (Na₂CO₃): 1.59 g (15.0 mmol, 3.0 eq)[2]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed)[1][2]

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a 50 mL Schlenk flask or microwave vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add the indole (1.07 g), boronic acid (0.88 g), and Pd catalyst (204 mg) to the flask.

  • Degassing: Add 20 mL of 1,4-Dioxane and 5 mL of water. Critical: Bubble Argon through the solution for 10 minutes to remove dissolved Oxygen.[1][2] Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.[2]

  • Reaction: Add the Na₂CO₃. Seal the vessel. Heat to 90°C for 12 hours (or 110°C for 1 hour if using Microwave irradiation).

  • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting indole (

    
    ) should disappear; a new polar spot (
    
    
    
    ) should appear.[2]
  • Workup:

    • Cool to room temperature.[1][2][5]

    • Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).[2]

    • Dry organic layer over anhydrous Na₂SO₄.[1][2] Filter and concentrate in vacuo.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.[1][2]
      
    • The nitrile group makes the product "sticky" on silica; ensure gradual elution.[1][2]

Analytical Validation (Expected Data):
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.8 (br s, 1H, Indole NH ).[2]
      
    • 
       8.1 - 7.6 (m, 4H, Benzonitrile  Ar-H).[1][2]
      
    • 
       7.4 (t, 1H, Indole C3-H ).[1][2]
      
    • 
       7.0 - 6.8 (m, 2H, Indole C5/C6-H ).[1][2]
      
  • LC-MS: Peak at

    
     237.1 
    
    
    
    .[1][2]

References

  • Synthesis of 4-Bromo-7-fluoroindole

    • Source: BenchChem Technical Repository.[1][2]

    • Context: Detailed protocol for the precursor synthesis via Bartoli or Sandmeyer routes.
    • Link:[1][2]

  • Suzuki Coupling Methodology for Indoles

    • Source: Sigma-Aldrich / Merck Technical Bulletin.[2]

    • Context: Standard conditions for boronic acid cross-coupling with heteroaryl halides.[1][2]

    • Link:[1][2]

  • Fluorine in Medicinal Chemistry

    • Source: National Institutes of Health (PMC).[2]

    • Context: Analysis of 7-fluoroindole bioisosteres in drug design (e.g., Influenza PB2 inhibitors).[1][2]

    • Link:[1][2]

Sources

Methodological & Application

Application Note: Synthesis of 3-(7-fluoro-1H-indol-4-yl)benzonitrile via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This protocol details the synthesis of 3-(7-fluoro-1H-indol-4-yl)benzonitrile , a valuable scaffold in medicinal chemistry often associated with kinase and PARP inhibitor discovery. The presence of the fluorine atom at the C7 position of the indole ring modulates metabolic stability and pKa, while the C4-aryl linkage is critical for binding affinity in various protein pockets.

The synthesis relies on a Suzuki-Miyaura Cross-Coupling between 4-bromo-7-fluoro-1H-indole and 3-cyanophenylboronic acid . This guide prioritizes an unprotected indole strategy to maximize atom economy and reduce step count, utilizing a robust Pd(dppf)Cl₂ catalyst system that tolerates the free N-H functionality.

Retrosynthetic Analysis

The strategic disconnection focuses on the C4–C(Ar) bond. The 4-bromo-7-fluoroindole is the preferred electrophile due to the commercial availability and stability of the bromide compared to the corresponding triflate or chloride.

Retrosynthesis Target Target Molecule 3-(7-fluoro-1H-indol-4-yl)benzonitrile Disconnect Suzuki Disconnection Target->Disconnect C-C Bond Fragment1 Electrophile 4-Bromo-7-fluoro-1H-indole Disconnect->Fragment1 Fragment2 Nucleophile 3-Cyanophenylboronic acid Disconnect->Fragment2

Figure 1: Retrosynthetic logic prioritizing the C4-aryl coupling.

Experimental Design & Causality

Catalyst Selection: Pd(dppf)Cl₂·CH₂Cl₂
  • Why: The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand creates a wide bite angle, facilitating the reductive elimination step which can be rate-limiting in sterically crowded biaryls. It is air-stable and robust against the free amine of the indole, unlike Pd(PPh₃)₄ which can be deactivated by N-coordination.

  • Alternative: XPhos Pd G2 is recommended if the reaction stalls, as the bulky biaryl phosphine ligand promotes oxidative addition on electron-rich or deactivated rings.

Base & Solvent System
  • Base: Potassium Carbonate (K₂CO₃). A mild base is sufficient. Stronger bases (e.g., KOtBu) may deprotonate the indole N-H (pKa ~16), creating an indolyl anion that can poison the catalyst or lead to N-arylation side products.

  • Solvent: 1,4-Dioxane/Water (4:1). The biphasic system is essential. Water dissolves the inorganic base, while dioxane solubilizes the organic reactants. The high boiling point of dioxane (101°C) allows for sufficient thermal energy to cross the activation barrier without using sealed vessels.

Stoichiometry Table
ComponentRoleEquiv.Conc.Notes
4-Bromo-7-fluoroindole Limiting Reagent1.00.1 MElectrophile
3-Cyanophenylboronic acid Nucleophile1.2 - 1.5-Excess compensates for protodeboronation
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst0.05-5 mol% loading ensures completion
K₂CO₃ Base2.5-Neutralizes HBr byproduct
1,4-Dioxane / H₂O Solvent--4:1 v/v ratio

Detailed Protocol

Step 1: Reaction Setup
  • Glassware: Oven-dry a 50 mL round-bottom flask (RBF) or a microwave vial. Equip with a magnetic stir bar.

  • Charging: Add 4-bromo-7-fluoroindole (1.0 mmol, 214 mg), 3-cyanophenylboronic acid (1.2 mmol, 176 mg), and K₂CO₃ (2.5 mmol, 345 mg) to the flask.

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and distilled water (2 mL).

  • Degassing (CRITICAL):

    • Method: Sparge the mixture with Argon or Nitrogen gas for 10–15 minutes.

    • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) active species to inactive Pd(II) oxides.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

  • Seal & Heat: Fit the flask with a reflux condenser (flushed with inert gas) or cap the vial. Heat the reaction to 90°C for 4–16 hours. Monitor by TLC or LC-MS.[1]

Step 2: Workup
  • Cooling: Allow the mixture to cool to room temperature.

  • Dilution: Dilute with Ethyl Acetate (EtOAc, 20 mL) and water (20 mL).

  • Separation: Transfer to a separatory funnel. Separate phases.

  • Extraction: Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Wash: Combine organic layers and wash with Brine (sat. NaCl, 20 mL).

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude residue.

Step 3: Purification
  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/Ethyl Acetate gradient.

    • Start: 100% Hexanes.

    • Ramp: 0% to 30% EtOAc.

    • Note: The product is likely to elute around 20-25% EtOAc depending on silica activity.

  • Visual: The product should be a solid (off-white to pale yellow).

Experimental Workflow Diagram

Workflow Setup Setup: Mix Reagents (Indole + Boronic Acid + Base) Degas Degas Solvent (Ar Sparge 15 min) Setup->Degas CatAdd Add Pd Catalyst (Pd(dppf)Cl2) Degas->CatAdd Reaction Reaction 90°C, 4-16h CatAdd->Reaction Check TLC/LCMS Check Reaction->Check Check->Reaction Incomplete Workup Workup EtOAc Extraction Check->Workup Complete Purify Purification Flash Chromatography Workup->Purify Final Pure Product 3-(7-fluoro-1H-indol-4-yl)benzonitrile Purify->Final

Figure 2: Step-by-step experimental workflow for the Suzuki coupling process.

Analytical Validation (Self-Validating System)

To confirm the identity of 3-(7-fluoro-1H-indol-4-yl)benzonitrile , look for these key spectroscopic signatures:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Indole N-H: Broad singlet, typically deshielded (>11 ppm).

    • Indole C2-H / C3-H: Characteristic doublets or multiplets. C2-H usually around 7.4-7.6 ppm; C3-H around 6.5-6.8 ppm.

    • Fluorine Coupling: The protons on the indole ring (C5-H and C6-H) will show splitting due to ¹⁹F (J_H-F). Look for a dd pattern.

    • Nitrile Phenyl Ring: 4 aromatic protons. The proton ortho to the nitrile and the indole will be a distinct singlet or doublet at a lower field.

  • ¹⁹F NMR:

    • Single peak, typically around -120 to -135 ppm (referenced to CFCl₃).

  • IR Spectroscopy:

    • C≡N Stretch: Sharp, distinct band at ~2220–2230 cm⁻¹.

    • N-H Stretch: ~3300–3400 cm⁻¹.

Troubleshooting & Expert Insights

Issue: Low Conversion / Starting Material Remains
  • Cause: Catalyst deactivation or insufficient activation energy.

  • Solution:

    • Switch to XPhos Pd G2 or SPhos Pd G2 (allows lower temp, faster oxidative addition).

    • Increase temperature to 100-110°C (requires sealed vial/microwave).

    • Ensure rigorous degassing; trace O₂ is the enemy of Pd(0).

Issue: Protodeboronation (Formation of Benzonitrile)
  • Cause: The boronic acid loses the boron group before coupling, often catalyzed by base/heat.

  • Solution:

    • Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours).

    • Switch to the corresponding Pinacol Ester (BPin) which is more thermally stable than the free acid.

Issue: N-Arylation (Side Product)
  • Cause: The indole nitrogen couples with the boronic acid (Chan-Lam type) or the aryl halide (Buchwald type, less likely with Carbonate base).

  • Solution:

    • If observed, protect the indole nitrogen with a Boc group (di-tert-butyl dicarbonate) prior to coupling.

    • Boc-Protection Protocol: React 4-bromo-7-fluoroindole with Boc₂O, DMAP (cat.), and Et₃N in DCM. The Boc group is electron-withdrawing, which actually facilitates the Suzuki coupling at C4 by making the ring more electrophilic. Remove Boc post-coupling with TFA/DCM.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Ambeed. (n.d.). 4-Bromo-6-fluoro-1H-indole Product Page (Analogous Chemistry). Retrieved October 26, 2023. Link

  • Beilstein Journals. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis... Beilstein Journal of Organic Chemistry. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-Fluoroindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 4-bromo-7-fluoroindole scaffold represents a "privileged structure" in modern drug discovery. The 7-fluorine substitution confers unique physicochemical properties: it lowers the pKa of the indole N-H (enhancing hydrogen bond donor capability), modulates metabolic stability by blocking the metabolically liable 7-position, and acts as a bioisostere for the C-H bond with distinct electronic withdrawal effects.

However, functionalizing the C4-position via palladium-catalyzed cross-coupling presents a specific set of challenges compared to the more reactive C5 or C6 isomers. The proximity of the nitrogen lone pair and the electronic "tug-of-war" created by the electron-rich indole ring versus the electron-withdrawing 7-fluoro substituent requires precise catalyst design.

This guide provides a validated, field-proven roadmap for performing Suzuki-Miyaura and Buchwald-Hartwig couplings on this specific substrate, prioritizing chemoselectivity and yield.

Mechanistic Insight: The "Electronic Tug-of-War"

To optimize the reaction, one must understand the substrate's electronic environment.

  • Oxidative Addition (The Rate-Limiting Step): The indole ring is electron-rich, which generally deactivates the C-Br bond toward oxidative addition by Pd(0). However, the 7-fluoro substituent exerts an inductive withdrawing effect (-I), slightly decreasing the electron density at C4 compared to a non-fluorinated indole. This makes the C4-Br bond more electrophilic and reactive than in 4-bromoindole, but still less reactive than a bromopyridine.

  • N-H Acidity & Catalyst Poisoning: The 7-fluorine atom stabilizes the conjugate base of the indole, lowering the pKa (approx. 15.5 vs. 16.2 for indole). Using strong bases (e.g., NaOtBu) can generate the indolyl anion, which may coordinate to Palladium, forming an off-cycle resting state (catalyst poisoning) or leading to competing N-arylation.

Visualization: Mechanistic Pathway & 7-F Influence

G Substrate 4-Bromo-7-Fluoroindole OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Species) Pd0->OxAdd Complex Pd(II)-Ar-Br Intermediate OxAdd->Complex TransMet Transmetallation Complex->TransMet Base Base Activation (Boronate/Amine) Base->TransMet Activates Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Effect1 7-F Inductive Effect: Accelerates Ox. Add. Effect1->OxAdd Effect2 7-F Acidifying Effect: Risk of N-Deprotonation Effect2->Base

Figure 1: The catalytic cycle highlighting the dual electronic influence of the 7-fluoro substituent.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Arylation of C4 without N-protection. Scope: Compatible with aryl and heteroaryl boronic acids.

Critical Reagent Selection
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the "Gold Standard" for this substrate. The ferrocenyl ligand provides a large bite angle, enhancing the reductive elimination step, while being robust enough to withstand the slightly acidic proton of the indole.

    • Alternative:Pd(OAc)₂ + SPhos (for sterically hindered boronic acids).

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) . Unlike carbonates, phosphates provide a "buffered" basicity that activates the boronic acid without fully deprotonating the indole nitrogen, preventing catalyst poisoning.

  • Solvent: 1,4-Dioxane/Water (4:1) . The water is essential for the solubility of the inorganic base and the activation of the boronic acid.

Step-by-Step Protocol
  • Preparation:

    • Charge a reaction vial (equipped with a magnetic stir bar) with 4-bromo-7-fluoroindole (1.0 equiv, e.g., 214 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.2–1.5 equiv).

    • Add K₃PO₄ (2.0–3.0 equiv, finely ground).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%). Note: Weigh catalyst in air quickly, but purge vial immediately.

  • Solvation & Degassing:

    • Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL). Concentration: ~0.2 M.

    • Crucial Step: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling of the boronic acid.

  • Reaction:

    • Seal the vial with a crimp cap or Teflon-lined screw cap.

    • Heat to 80–90 °C for 4–16 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture should turn black (active Pd) but remain homogenous. If silver mirror forms, the catalyst has decomposed (check oxygen levels).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with Water and Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography. 7-fluoroindoles are often less polar than their non-fluorinated counterparts.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amines at C4. Challenge: High risk of competing N-arylation (coupling at the indole nitrogen) vs C-arylation (desired C4 coupling). Recommendation: Protect the Indole Nitrogen (e.g., Boc, SEM) for consistent results. If "protecting-group-free" chemistry is required, specific conditions (LiHMDS base) are needed.

Critical Reagent Selection (Protected Substrate)
  • Substrate: N-Boc-4-bromo-7-fluoroindole .

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts activate rapidly and are designed for difficult C-N couplings.

  • Base: Cs₂CO₃ (Cesium Carbonate) or NaOtBu .

Step-by-Step Protocol (N-Boc Protected)
  • Preparation:

    • Charge vial with N-Boc-4-bromo-7-fluoroindole (1.0 equiv).

    • Add Amine (1.2 equiv).[2]

    • Add Cs₂CO₃ (2.0 equiv).

    • Add BrettPhos Pd G3 (2–5 mol%).

  • Solvation:

    • Add anhydrous 1,4-Dioxane or Toluene (0.2 M).

    • Strictly Anhydrous: Water inhibits this reaction cycle.

  • Reaction:

    • Degas thoroughly.

    • Heat to 100 °C for 2–12 hours.

  • Deprotection (One-Pot Optional):

    • After coupling is complete, the Boc group can often be removed in situ by adding TFA (if acid stable) or via thermal deprotection if heating >150 °C (microwave). Standard separate deprotection is recommended for purity.

Troubleshooting & Optimization Logic

When yields are low, follow this logic flow to identify the bottleneck.

Optimization Start Low Yield / Incomplete Conversion Check1 Is Starting Material (SM) Remaining? Start->Check1 BranchYes Yes (Catalyst Death) Check1->BranchYes SM Intact BranchNo No (Side Reactions) Check1->BranchNo SM Consumed Sol1 Increase Temp or Switch to Pd-G3 Precatalysts BranchYes->Sol1 Sol2 Check Oxygen Removal (Sparging) BranchYes->Sol2 Check2 Is De-brominated Product Present? BranchNo->Check2 Sol3 Protodebromination: Switch Solvent to Toluene Avoid Alcohols Check2->Sol3 Yes Sol4 Homocoupling of Boronic Acid: Add slowly or reduce O2 Check2->Sol4 No (Complex Mix)

Figure 2: Decision matrix for troubleshooting reaction failures.

Analytical Data Summary

Parameter4-Bromoindole4-Bromo-7-Fluoroindole Implication
MW 196.05214.04 Adjust stoichiometry calculations.
pKa (N-H) ~16.2~15.5 Increased acidity; avoid strong bases (NaH, NaOtBu) if unprotected.
C4-Br Reactivity LowModerate 7-F activates C4 slightly via inductive effect.
19F NMR N/A~ -135 ppm Excellent handle for monitoring reaction progress without workup.

References

  • General Suzuki Coupling on Bromoindoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of N-Substituted 4-Bromo-7-azaindoles"
    • Source: Beilstein Journal of Organic Chemistry (Proxy for 7-F-indole reactivity)
    • URL:[Link]

  • Buchwald-Hartwig Amination Guidelines

    • Title: "Buchwald-Hartwig Amin
    • Source: Chemical Science (Buchwald Group)[3]

    • URL:[Link]

  • 7-Fluoroindole Properties

    • Title: "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region" (Discusses 7-fluoroindole synthesis and stability)
    • Source: Journal of Medicinal Chemistry (via NIH)
    • URL:[Link]

  • Catalyst Selection Guide

    • Title: "A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions"[4]

    • Source: BenchChem Applic

Sources

Application Note: Synthesis of 3-(7-Fluoro-1H-indol-4-yl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of halogenated indole cores into biaryl systems is a cornerstone of modern medicinal chemistry. The target molecule, 3-(7-fluoro-1H-indol-4-yl)benzonitrile, represents a highly versatile pharmacophore. The fluorine atom at the C7 position enhances metabolic stability and modulates the pKa of the indole N-H, while the C4-aryl linkage provides a critical vector for target protein interactions.

This application note details a robust, self-validating protocol for its synthesis using a palladium-catalyzed Suzuki-Miyaura cross-coupling. The methodology leverages 4-bromo-7-fluoro-1H-indole as the electrophile and 3-cyanophenylboronic acid as the nucleophile.

Causality of Experimental Choices
  • Electrophile Reactivity: The C4-Br bond in 4-bromo-7-fluoro-1H-indole is highly activated for oxidative addition by Pd(0). Crucially, the C7-F bond remains completely inert under these specific cross-coupling conditions, preventing unwanted oligomerization .

  • Nucleophile Dynamics: 3-Cyanophenylboronic acid contains an electron-withdrawing cyano group. While this can decelerate the transmetalation step compared to electron-rich boronic acids, the use of a strong aqueous inorganic base ensures the rapid formation of the highly reactive trihydroxyboronate intermediate .

  • Catalyst System: Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a specific bite angle that accelerates both oxidative addition and reductive elimination, which is critical when coupling sterically demanding or electronically deactivated heteroaryls .

Quantitative Reagent Data

The following stoichiometry is optimized for a 1.0 mmol scale reaction.

ReagentCAS NumberMW ( g/mol )EquivalentsMass / VolumeFunction
4-Bromo-7-fluoro-1H-indole883500-66-1214.031.00214 mgElectrophile
3-Cyanophenylboronic acid150255-96-2146.941.20176 mgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0541 mgCatalyst
Potassium carbonate (K₂CO₃)584-08-7138.213.00414 mgBase
1,4-Dioxane123-91-188.11-8.0 mLSolvent
Deionized Water7732-18-518.02-2.0 mLCo-solvent

Reaction Pathways & Logic

The synthesis relies on a precise catalytic cycle. The diagram below illustrates the mechanistic flow from the active Pd(0) species through the critical C-C bond formation.

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition C-Br Bond Cleavage Pd0->OxAdd Ar-Br TransMet Transmetalation Boronate Transfer OxAdd->TransMet Ar'-B(OH)3- RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow SM 1. Reagent Prep Indole + Boronic Acid Degas 2. Degassing Sparging with N2 SM->Degas Heat 3. Cross-Coupling 90°C, 12h Degas->Heat Workup 4. Aqueous Workup EtOAc Extraction Heat->Workup Purify 5. Chromatography Silica Gel Workup->Purify Product 6. Target Compound Purified Product Purify->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reaction Setup
  • Equip a 25 mL Schlenk flask or a heavy-walled reaction vial with a magnetic stir bar.

  • Add 4-bromo-7-fluoro-1H-indole (214 mg, 1.0 mmol), 3-cyanophenylboronic acid (176 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol) to the flask.

  • Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL).

  • Validation Checkpoint 1: The mixture should appear as a heterogeneous suspension. The presence of undissolved K₂CO₃ is expected and normal at this stage.

Step 2: Degassing & Catalyst Activation
  • Seal the flask with a rubber septum.

  • Sparge the heterogeneous mixture with dry Nitrogen (N₂) or Argon gas for exactly 15 minutes by submerging a long needle directly into the solvent.

  • Briefly remove the septum under a positive flow of inert gas and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (41 mg, 0.05 mmol). Reseal the flask immediately.

  • Validation Checkpoint 2: Upon addition, the catalyst will impart a distinct reddish-orange hue to the mixture. If the solution instantly turns pitch black, the system has been compromised by oxygen, indicating premature catalyst death (aggregation to Pd black).

Step 3: Cross-Coupling (Heating)
  • Transfer the flask to a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously (800-1000 rpm) for 12 hours.

  • Validation Checkpoint 3 (In-Process): After 1 hour of heating, the mixture should transition to a deep, homogeneous brownish-red solution.

  • Validation Checkpoint 4 (Completion): Perform TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) under 254 nm UV light. The reaction is complete when the starting indole (R_f ~ 0.6) is completely consumed, replaced by a new, strongly UV-active product spot (R_f ~ 0.4).

Step 4: Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Add Deionized Water (10 mL) and extract. Separate the organic layer.

  • Wash the organic layer with Brine (15 mL).

  • Validation Checkpoint 5: The organic layer (top) must be clear and transparent. A cloudy organic layer indicates trapped aqueous emulsions; resolve this by adding an additional 5 mL of saturated brine and gently swirling.

  • Dry the clear organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown residue.

Step 5: Chromatographic Purification
  • Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) and dry-load onto 2 grams of silica gel.

  • Purify via flash column chromatography using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Collect the fractions corresponding to the R_f ~ 0.4 spot.

  • Validation Checkpoint 6: Evaporation of the combined pure fractions should yield 3-(7-fluoro-1H-indol-4-yl)benzonitrile as an off-white to pale yellow solid.

Analytical Characterization & Troubleshooting

To confirm the structural integrity of the synthesized 3-(7-fluoro-1H-indol-4-yl)benzonitrile, perform the following analyses:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 237.08.

    • Troubleshooting: If a mass of 255 is observed, it suggests the presence of unreacted boronic acid or a boroxine trimer impurity. Ensure strict adherence to the chromatographic gradient.

  • ¹H NMR (400 MHz, DMSO-d6): Look for the characteristic broad singlet of the indole N-H proton around 11.5 ppm. The fluorine atom at C7 will cause distinct J-coupling splitting (typically doublets of doublets) in the adjacent aromatic protons (C6-H), which serves as a definitive marker that the indole core remains intact.

References

  • US Patent 20080280891A1 - Anti-cancer agents and uses thereof Source: Google Patents URL

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Cyanophenylboronic Acid with Fluoroindoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of carbon-carbon (C-C) bonds with high functional group tolerance[1]. In the realm of medicinal chemistry, the functionalization of the indole scaffold is of paramount importance due to its classification as a privileged structure[1].

Specifically, fluoroindoles offer unique pharmacokinetic advantages; the incorporation of fluorine atoms modulates the pKa of the indole NH, increases metabolic stability against cytochrome P450 oxidation, and enhances lipophilicity. Coupling these scaffolds with 3-cyanophenylboronic acid introduces a versatile cyanophenyl pharmacophore. This motif is frequently utilized for targeted hydrogen-bonding interactions in the ATP-binding pockets of kinases, most notably in the development of potent CHK1 inhibitors[2].

Mechanistic Causality & The Catalytic Cycle

To achieve high yields, it is critical to understand the causality behind the reagent selection. The coupling of a halogenated fluoroindole (e.g., 5-bromo-7-fluoroindole) with 3-cyanophenylboronic acid proceeds via a well-defined Pd(0)/Pd(II) catalytic cycle[3].

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the fluoroindole. While this step is typically rate-determining for electron-rich aryl halides, the electron-withdrawing nature of the fluorine atom on the indole ring reduces electron density at the C-Br bond, thermodynamically facilitating palladium insertion.

  • Base Activation & Transmetalation: 3-Cyanophenylboronic acid is relatively electron-deficient due to the strongly electron-withdrawing cyano group. A base (such as K₂CO₃ or Cs₂CO₃) is absolutely required to coordinate with the empty p-orbital of the boron atom, converting the boronic acid into a highly nucleophilic, tetrahedral boronate complex[1]. This activation drives the transmetalation step, transferring the 3-cyanophenyl group to the Pd(II) center.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to forge the new C-C bond, releasing the coupled product and regenerating the Pd(0) catalyst[1].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd PdII_1 Pd(II) Complex [Ar-Pd(II)-Br] OxAdd->PdII_1 TransMet Transmetalation (Transfer of Aryl Group) PdII_1->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet PdII_2 Pd(II) Complex [Ar-Pd(II)-Ar'] TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Regenerates Product Coupled Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization of Reaction Conditions

Selecting the appropriate catalytic system minimizes side reactions such as the protodeboronation of the electron-deficient boronic acid or palladium-catalyzed homocoupling. The table below summarizes comparative conditions for the Suzuki coupling of bromoindoles with arylboronic acids[4],[5].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)TimeTypical Yield (%)Mechanistic Rationale & Notes
Pd(dppf)Cl₂ dppfK₂CO₃Dioxane / H₂O (4:1)90 °C4-6 h85 - 95%Bidentate ligand prevents catalyst deactivation; excellent for electron-deficient boronic acids[4].
Pd(PPh₃)₄ PPh₃Cs₂CO₃Dioxane / EtOH / H₂O140 °C (MW)30 min80 - 90%Microwave (MW) conditions accelerate the reaction; Cs₂CO₃ provides superior boronate activation[5].
Pd(OAc)₂ SPhosK₃PO₄Toluene / H₂O (10:1)100 °C12 h75 - 85%Bulky, electron-rich SPhos ligand accelerates oxidative addition; ideal for sterically hindered substrates[1].
Pd(PCy₃)₂ PCy₃K₂CO₃DME80 °C4 h60 - 65%Moderate efficiency; PCy₃ can sometimes lead to premature reduction of Pd(II) in aqueous media[4].

Experimental Protocol: Coupling of 5-Bromo-7-fluoroindole

The following protocol details the synthesis of 3-(7-fluoro-1H-indol-5-yl)benzonitrile using the optimized Pd(dppf)Cl₂ catalytic system.

Reagents & Materials
  • Aryl Halide: 5-Bromo-7-fluoroindole (1.0 equiv, 1.0 mmol)

  • Boronic Acid: 3-Cyanophenylboronic acid (1.2 equiv, 1.2 mmol)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)[1]

  • Solvent: 1,4-Dioxane and deionized H₂O (Ratio 4:1, 10 mL total)

Workflow Step1 1. Preparation Add Reagents Step2 2. Inert Atmosphere Argon Purge Step1->Step2 Step3 3. Solvent & Cat Add Pd & Dioxane/H2O Step2->Step3 Step4 4. Reaction Heat at 90°C Step3->Step4 Step5 5. Workup Filter & Extract Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add 5-bromo-7-fluoroindole (214 mg, 1.0 mmol), 3-cyanophenylboronic acid (176 mg, 1.2 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol)[1].

  • Atmosphere Exchange: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this process three times.

    • Scientist's Insight: Maintaining a strictly deoxygenated environment is critical. Oxygen can promote the homocoupling of the boronic acid (yielding 3,3'-dicyanobiphenyl) and prematurely oxidize the Pd(0) catalyst.

  • Solvent Addition: Via syringe, add sparged (degassed) 1,4-dioxane (8 mL) and degassed deionized H₂O (2 mL).

    • Scientist's Insight: The presence of water is not just a solubility aid; it is mechanistically required to dissolve the inorganic base and facilitate the formation of the reactive -B(OH)3 boronate species necessary for transmetalation[1].

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (36 mg, 5 mol%), and immediately re-seal.

  • Reaction Execution: Submerge the flask in a pre-heated oil block at 90 °C. Stir vigorously for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS until the complete consumption of the bromoindole is observed.

  • Workup: Cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (20 mL) and filter the dark suspension through a short pad of Celite to remove the precipitated palladium catalyst and insoluble inorganic salts[1]. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product[1].

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes, to afford the pure 3-(7-fluoro-1H-indol-5-yl)benzonitrile.

References

1.[1] BenchChem - Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. URL: 2.[4] BenchChem - Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. URL: 3.[2] PubMed (NIH) - Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing. URL: 4.[3] PubMed (NIH) - Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. URL: 5.[5] EurekaSelect - Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. URL:

Sources

Application Note: Preparation of 7-Fluoro-4-(3-cyanophenyl)indole Building Blocks via a Robust Cross-Coupling Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Privileged Scaffold Synthesis, Cross-Coupling Methodologies, and Process Optimization

Introduction & Strategic Rationale

The 7-fluoroindole scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in oncology and neurology. It is frequently utilized in the design of Pim kinase inhibitors[1], anti-cancer therapeutics[2], and high-affinity 5-HT3 receptor agonists[3]. The strategic placement of a fluorine atom at the C7 position enhances the metabolic stability, lipophilicity, and target binding affinity of downstream drug candidates[4].

Direct functionalization of the C4 position of the indole ring can be challenging due to the inherent nucleophilicity of the pyrrole ring and the potential for catalyst poisoning by the free indole nitrogen. To overcome this, we detail a highly reproducible, three-step synthetic workflow starting from commercially available 4-bromo-7-fluoro-1H-indole[5]. This protocol leverages a bulky triisopropylsilyl (TIPS) protecting group to facilitate a high-yielding Suzuki-Miyaura cross-coupling[2], followed by a clean fluoride-mediated deprotection.

Workflow Visualization

Workflow SM 4-Bromo-7-fluoroindole (Starting Material) Step1 Step 1: N-Protection NaH, TIPS-Cl, THF SM->Step1 Step2 Step 2: Suzuki Coupling Ar-B(OH)2, Pd(PPh3)4, K2CO3 Step1->Step2 Intermediate 1 Step3 Step 3: Deprotection TBAF, THF Step2->Step3 Intermediate 2 Product 7-Fluoro-4-(3-cyanophenyl)indole (Target Scaffold) Step3->Product

Figure 1: Three-step synthetic workflow for the preparation of the target indole scaffold.

Quantitative Data & Reaction Parameters

To ensure a self-validating system, all stoichiometric ratios and critical parameters for the pivotal Suzuki-Miyaura cross-coupling step are summarized below.

Table 1: Reagent Equivalents and Parameters for the Suzuki-Miyaura Step (10 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
4-Bromo-7-fluoro-1-(TIPS)-indole370.381.03.70 gElectrophilic Scaffold
(3-Cyanophenyl)boronic acid146.941.31.91 gNucleophilic Partner
Pd(PPh3)41155.560.05578 mgTransition Metal Catalyst
K2CO3138.213.04.15 gInorganic Base
1,4-Dioxane / H2O (4:1 v/v)N/AN/A100 mLBiphasic Solvent System

Detailed Methodologies & Causality

Phase 1: N-TIPS Protection

Objective: Mask the acidic indole N-H to prevent palladium catalyst deactivation and improve organic solubility.

Step-by-Step Protocol:

  • Charge an oven-dried, argon-purged round-bottom flask with 4-bromo-7-fluoro-1H-indole (2.14 g, 10.0 mmol)[5] and anhydrous THF (50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 480 mg, 12.0 mmol). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Dropwise, add Triisopropylsilyl chloride (TIPS-Cl, 2.35 mL, 11.0 mmol).

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Quench the reaction carefully with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (100% Hexanes) to yield Intermediate 1 .

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Expertise & Causality Insight: NaH quantitatively deprotonates the mildly acidic indole N-H (pKa ~16). We specifically select TIPS-Cl over smaller protecting groups (like methyl or benzyl) because the extreme steric bulk of the TIPS group forces the indole into a conformation that completely shields the nitrogen lone pair. This prevents the nitrogen from coordinating with and poisoning the Pd catalyst in the subsequent step.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the critical C-C bond between the C4 position of the indole and the 3-cyanophenyl ring.

Mechanism Pd0 Pd(0) Active Catalyst (14-electron species) OxAdd Oxidative Addition (Insertion into C-Br bond) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronate transfer via Base) OxAdd->TransMet Ar'-B(OH)3- RedElim Reductive Elimination (C-C bond formation) TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • In a Schlenk flask, combine Intermediate 1 (3.70 g, 10.0 mmol), (3-cyanophenyl)boronic acid (1.91 g, 13.0 mmol), and K2CO3 (4.15 g, 30.0 mmol).

  • Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 100 mL).

  • Critical Step: Degas the biphasic mixture by bubbling argon gas directly through the solution for 15 minutes.

  • Quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 578 mg, 0.05 mmol) and seal the flask under argon.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (50 mL).

  • Separate the layers, wash the organic phase with water and brine, dry over Na2SO4, and concentrate.

  • Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Intermediate 2 .

Expertise & Causality Insight: Degassing is non-negotiable; Pd(0) complexes are highly sensitive to dissolved O2, which rapidly oxidizes the active catalyst into an inactive Pd(II) peroxo species. The addition of water is causal to the reaction's success: it dissolves the K2CO3, allowing the formation of a reactive, electron-rich aryl-boronate complex that undergoes transmetalation with the Pd(II) intermediate significantly faster than the neutral boronic acid.

Phase 3: Fluoride-Mediated Deprotection

Objective: Cleave the TIPS protecting group to reveal the final target building block.

Step-by-Step Protocol:

  • Dissolve Intermediate 2 (approx. 3.9 g, 10.0 mmol) in anhydrous THF (40 mL) and cool to 0 °C.

  • Dropwise, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 12.0 mL, 12.0 mmol).

  • Remove the cooling bath and stir at room temperature for 1 hour.

  • Monitor by TLC (Hexanes/EtOAc 7:3) until complete consumption of the starting material is observed.

  • Quench with saturated aqueous NH4Cl (20 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Wash with brine, dry over Na2SO4, and concentrate.

  • Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the final product: 7-fluoro-4-(3-cyanophenyl)-1H-indole .

Expertise & Causality Insight: The deprotection relies on the extreme thermodynamic affinity of the fluoride ion for silicon. The formation of the Si-F bond (~582 kJ/mol) provides an overwhelming driving force, allowing for rapid and quantitative cleavage of the N-Si bond under extremely mild conditions that do not disturb the sensitive nitrile group.

Analytical Validation

To ensure the trustworthiness of the synthesized building block, validate the final compound against the following expected analytical benchmarks:

  • LC-MS: Expected [M+H]+ = 237.08 m/z.

  • 1H NMR (CDCl3): Look for the diagnostic broad singlet of the indole N-H at ~8.5 ppm, the characteristic doublet of doublets for the C2 and C3 protons, and the distinct splitting pattern of the 3-cyanophenyl ring (including a highly deshielded proton ortho to both the cyano and indole groups).

  • 19F NMR: A single peak corresponding to the C7-fluorine, typically appearing around -135 to -140 ppm (referenced to CFCl3).

References

  • Title: Anti-cancer agents and uses thereof (US20080280891A1) Source: Google Patents URL: [2]

  • Title: Pyrroloquinoxaline Derivatives as High-Affinity and Selective 5-HT3 Receptor Agonists: Synthesis, Further Structure−Activity Relationships, and Biological Studies Source: Journal of Medicinal Chemistry - ACS Publications URL: [3]

  • Title: Bicyclic compounds as pim inhibitors (WO2012078777A1) Source: Google Patents URL: [1]

  • Title: 7-Fluoroindole 387-44-0 Source: Guidechem URL: [4]

  • Title: 4-Bromo-7-fluoro-1H-indole | 883500-66-1 Source: Sigma-Aldrich URL: [5]

Sources

Application Note: Advanced Recrystallization Strategies for Indole Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole benzonitrile derivatives represent a critical scaffold in modern drug discovery, particularly within the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as rilpivirine and lersivirine. While highly potent, these conjugated heterocyclic systems present significant purification challenges, including propensity for "oiling out," oxidative dimerization, and the formation of persistent regioisomeric impurities. This guide provides a rational, field-proven framework for the recrystallization of these derivatives, moving beyond trial-and-error to a mechanistic approach based on solubility parameters and crystal habit engineering.

Strategic Solvent Selection: The "Polarity-Habit" Balance

The purification of indole benzonitriles requires balancing the solubility of the lipophilic indole core with the polar cyano functionality. Our analysis of crystal habit data indicates that solvent polarity directly dictates the aspect ratio of the resulting crystals, influencing both purity and filterability.

Solubility Profile & Solvent Classes

Indole benzonitriles typically exhibit "push-pull" electronic systems. They are often soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF), but these are poor choices for crystallization due to high solubility or high boiling points.

Solvent ClassRepresentative SolventsSuitabilityMechanistic Insight
Primary Solvents Ethanol, Methanol, AcetonitrileHigh Moderate solubility at high temp; promotes hydrogen bonding with the cyano group.
Anti-Solvents Water, Hexanes, CyclohexaneHigh Induces supersaturation. Water is preferred for alcohols; Hexanes for ester/ether systems.
Habit Modifiers Toluene, Diethyl EtherMedium Toluene often promotes "blocky" prisms (better flow) vs. needles formed in rapid alcohol cooling.
Scavengers Diethyl amine (additive)Specific Critical for removing regioisomers in complex NNRTI synthesis [1].
Decision Matrix for Solvent Selection

The following logic gate assists in selecting the initial solvent system based on the crude material's behavior.

SolventSelection Start Crude Indole Benzonitrile SolubilityCheck Solubility in Boiling Ethanol? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble NoSoluble No SolubilityCheck->NoSoluble ImpurityCheck Isomer/Colored Impurities? YesSoluble->ImpurityCheck CheckToluene Solubility in Boiling Toluene? NoSoluble->CheckToluene EthanolWater Protocol A: Ethanol/Water System TolueneHexane Protocol B: Toluene/Hexane System CheckToluene->TolueneHexane Soluble StrongPol Requires Stronger Solvent (THF or Acetone) CheckToluene->StrongPol Insoluble ImpurityCheck->EthanolWater No specific impurity Charcoal Add Activated Carbon (Hot Filtration) ImpurityCheck->Charcoal Colored AmineAdditive Add 1% Diethylamine (Isomer Scavenging) ImpurityCheck->AmineAdditive Regioisomers Charcoal->EthanolWater AmineAdditive->EthanolWater

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on solubility and impurity profile.

Detailed Experimental Protocols

Protocol A: Standard Thermal Recrystallization (Ethanol/Water)

Best for: General purification of 3-cyanoindole and 4-(indol-3-yl)benzonitrile derivatives.

Scientific Rationale: The high dielectric constant of water forces the hydrophobic indole rings to stack (pi-pi interactions), while the ethanol keeps the monomer in solution at high temperatures. Slow cooling favors the formation of the thermodynamically stable polymorph.

  • Dissolution:

    • Place 5.0 g of crude indole benzonitrile in a 100 mL Erlenmeyer flask.

    • Add 30 mL of Absolute Ethanol .

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add ethanol in 2 mL increments. Avoid a large excess.

  • Clarification (Optional but Recommended):

    • If the solution is dark (oxidative impurities), remove from heat, add 0.2 g activated charcoal, and reflux for 5 minutes.

    • Perform a hot filtration through a pre-warmed Celite pad or fluted filter paper to remove charcoal/insolubles.[1]

  • Nucleation:

    • Reheat filtrate to boiling.

    • Add warm water (approx. 50-60°C) dropwise until a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of ethanol to just redissolve the turbidity (restore clarity).

  • Crystallization:

    • Remove from heat and insulate the flask with a towel or place in a warm water bath to allow very slow cooling to room temperature (over 2-3 hours).

    • Critical: Rapid cooling here often leads to oiling out or needle formation which traps mother liquor.

    • Once at room temperature, cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter using a Büchner funnel.[1][2][3]

    • Wash cake with 10 mL of cold Ethanol/Water (50:50 mixture).

    • Dry under vacuum at 45°C.

Protocol B: Isomer-Selective Recrystallization (The "Amine Trick")

Best for: Complex NNRTI intermediates (e.g., tricyclic indoles) where regioisomers are present.

Scientific Rationale: Regioisomers of substituted indoles often have slightly different acidic properties or hydrogen-bond donor capabilities. The addition of a small amount of base (diethyl amine) can solubilize the more acidic impurity or disrupt its crystal lattice, keeping it in the mother liquor [1].

  • Preparation:

    • Solvent System: Diethyl Ether (or MTBE) containing 1% (v/v) Diethyl amine.

  • Process:

    • Dissolve the crude mixture in the minimum amount of refluxing solvent.[1][4]

    • Allow the solution to cool to room temperature with vigorous stirring.

    • Observation: The target isomer typically crystallizes out, while the "incorrect" regioisomer remains solvated by the amine-modified solvent.

  • Isolation:

    • Filter and wash strictly with cold ether (without amine).

    • Result: Literature reports purity increasing from ~71% to >99% using this specific modification for tricyclic indole derivatives [1].

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Indole derivatives are notorious for separating as an oil rather than a crystal.

  • Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the cooling rate is too fast.

  • Remedy:

    • Seeding: Add a seed crystal at a temperature above the oiling point.

    • Scratching: Vigorously scratch the inner wall of the flask with a glass rod to generate micro-glass nucleation sites.

    • Re-heating: If oil forms, reheat to dissolve, add slightly more solvent (dilution), and cool more slowly.

Polymorph Control

Solvent choice affects crystal habit (shape).[5]

  • Needles: Often form in Ethanol/Methanol. Hard to filter; trap impurities.

  • Prisms/Plates: Often form in Toluene or Acetone/Water. Preferred for manufacturing.

  • Tip: If needles form, try a "digestion" step: heat the slurry to near reflux for 30 minutes (Ostwald ripening) to allow small crystals to dissolve and redeposit onto larger, more stable prisms.

Workflow Visualization

RecrystWorkflow Crude Crude Material Dissolve Dissolution (Reflux) Crude->Dissolve + Solvent HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Optional Nucleate Controlled Nucleation Dissolve->Nucleate Direct HotFilter->Nucleate Growth Crystal Growth (Slow Cooling) Nucleate->Growth -dT/dt < 0.5°C/min Growth->Dissolve Oiling Out? (Reheat) Isolation Filtration & Drying Growth->Isolation

Figure 2: Physical workflow for the recrystallization process, highlighting the critical feedback loop for correcting "oiling out" events.

References

  • Wadsworth, H. et al. (2014). Crystallization process of tricyclic indole derivatives. WO2014083113A1. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives. BenchChem. Link

  • Organic Syntheses. (1985).[6] Indoles from 2-Methylnitrobenzenes: 4-Benzyloxyindole. Org. Synth. 63, 214. Link

  • ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28). Link

  • Journal of Medicinal Chemistry. (2014). Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores. J. Med. Chem. Link

Sources

microwave-assisted synthesis of 3-(7-fluoro-1H-indol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-(7-Fluoro-1H-indol-4-yl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale

Fluorinated indoles are privileged scaffolds in drug discovery, frequently serving as the core pharmacophore in potent kinase inhibitors (e.g., Aurora and FLT3 inhibitors)[1]. The introduction of a fluorine atom at the C7 position of the indole ring modulates the pKa of the adjacent NH group, improves metabolic stability, and enhances target binding affinity through halogen bonding.

The synthesis of 3-(7-fluoro-1H-indol-4-yl)benzonitrile is best achieved via the Suzuki-Miyaura cross-coupling of 4-bromo-7-fluoro-1H-indole with (3-cyanophenyl)boronic acid. However, free (NH) indoles present a unique synthetic challenge: the unprotected nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning or unwanted N-arylation side reactions[2].

To circumvent this, we employ a microwave-assisted protocol. Microwave irradiation provides rapid, volumetric heating that drastically reduces reaction times from hours to minutes, kinetically favoring the desired C-C coupling over degradation or side reactions[2]. We utilize Pd(PPh3)4 as the catalyst and Cs2CO3 as the base in a ternary solvent system (1,4-dioxane/EtOH/H2O)[3]. Cs2CO3 is sufficiently basic to form the reactive boronate complex essential for transmetalation, but not strong enough to completely deprotonate the indole NH under these specific solvent conditions, thereby preserving chemoselectivity. The addition of water and ethanol ensures complete dissolution of the inorganic base and boronic acid, creating a homogeneous environment for the catalytic cycle[4].

Reaction Workflows and Catalytic Cycle

Workflow A 1. Reagent Prep (Inert Atm) B 2. MW Irradiation (140°C, 20 min) A->B C 3. Liquid-Liquid Extraction B->C D 4. Flash Chromatography C->D E 5. QC Analysis (LC-MS / NMR) D->E

Caption: Workflow for the microwave-assisted synthesis and purification of the target indole.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Indole-Br) Pd0->OxAdd 4-bromo-7-fluoro-1H-indole TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base activation RedElim Reductive Elimination (Product Formation) TransMet->RedElim Intermediate complex RedElim->Pd0 Release of product

Caption: Suzuki-Miyaura catalytic cycle for the cross-coupling of 4-bromo-7-fluoro-1H-indole.

Experimental Protocol: Self-Validating Methodology

Materials:

  • Aryl Halide: 4-bromo-7-fluoro-1H-indole (1.0 equiv, 1.0 mmol, 214 mg)

  • Boronic Acid: (3-cyanophenyl)boronic acid (1.2 equiv, 1.2 mmol, 176 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%, 58 mg)

  • Base: Cesium carbonate [Cs2CO3] (2.0 equiv, 2.0 mmol, 652 mg)

  • Solvent: 1,4-Dioxane / Ethanol / HPLC-grade Water (3:1:1 v/v/v, 5 mL total)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the 4-bromo-7-fluoro-1H-indole, (3-cyanophenyl)boronic acid, and Cs2CO3.

  • Solvent Addition & Degassing: Add 5 mL of the Dioxane/EtOH/H2O (3:1:1) mixture. Sparge the suspension with Argon gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes and to avoid oxidative homocoupling of the boronic acid[5].

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon. Seal the vial immediately with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 140 °C for 20 minutes with dynamic power modulation and high stirring speed[3].

  • Workup: Allow the vessel to cool to room temperature via the instrument's internal cooling jet. Dilute the mixture with EtOAc (15 mL) and Water (10 mL), then transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (9:1 to 7:3).

Self-Validation & Quality Control:

  • TLC Monitoring: Spot the crude mixture against the starting indole on a silica TLC plate. Elute with Hexanes/EtOAc (7:3). The starting 4-bromo-7-fluoro-1H-indole typically runs at Rf ~0.6. The successful formation of the highly conjugated 3-(7-fluoro-1H-indol-4-yl)benzonitrile will appear as a distinct, bright UV-active spot at Rf ~0.4. If the starting material persists, verify the integrity of the Pd catalyst.

  • LC-MS Analysis: Analyze the purified fraction. The expected exact mass for C15H9FN2 is 236.07. Confirm success by identifying the [M+H]+ peak at m/z 237.1 in positive electrospray ionization (ESI+) mode.

Quantitative Data: Condition Optimization

The following table summarizes the empirical data driving the selection of the optimized protocol. The synergistic use of microwave heating, a robust Pd(0) catalyst, and the specific base/solvent combination maximizes the yield while suppressing N-arylation[3].

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C) / TimeIsolated Yield (%)
1Pd(PPh3)4K2CO3Dioxane/H2O (3:1)100 °C / 1 h (Thermal)35%
2Pd(PPh3)4K2CO3Dioxane/H2O (3:1)100 °C / 20 min (MW)55%
3Pd(dppf)Cl2Cs2CO3Dioxane/EtOH/H2O (3:1:1)120 °C / 20 min (MW)72%
4 Pd(PPh3)4 Cs2CO3 Dioxane/EtOH/H2O (3:1:1) 140 °C / 20 min (MW) 91%

References

  • Aurora and FLT3 kinases modulators (US Patent 9133180B2)
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles Source: Current Organic Chemistry (via ResearchGate) URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Advances (via PubMed Central) URL:[Link]

Sources

Protocol: Handling and Storage of Light-Sensitive Fluoroindole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluoroindole compounds serve as critical scaffolds in the development of pharmaceuticals, particularly in the modulation of G-protein-coupled receptors (GPCRs) and kinase inhibitors. However, the electron-rich indole core, combined with the electronegative fluorine substituent, renders these compounds highly susceptible to photo-oxidation and autocatalytic degradation. This Application Note defines the physicochemical mechanisms driving this instability and provides a rigorous, field-validated protocol for their handling, storage, and solubilization to ensure experimental reproducibility.

Scientific Background: The Mechanism of Instability

To handle fluoroindoles effectively, one must understand why they degrade. The instability is not random; it is a deterministic photochemical process.

The Photochemical Cascade

Indoles are electron-rich heterocycles. The introduction of a fluorine atom (typically at the 4, 5, or 6 position) alters the electron density distribution but does not eliminate the susceptibility of the pyrrole ring to oxidation.

When exposed to UV or short-wavelength visible light (blue/violet), the fluoroindole molecule absorbs a photon, transitioning from its ground singlet state (


) to an excited singlet state (

).
  • Intersystem Crossing (ISC): The excited molecule can undergo ISC to a triplet state (

    
    ).
    
  • Energy Transfer: This long-lived triplet state can transfer energy to ground-state molecular oxygen (

    
    ), generating highly reactive Singlet Oxygen (
    
    
    
    )
    .
  • Oxidative Attack: Singlet oxygen attacks the C2-C3 double bond of the indole ring (the area of highest electron density), forming a dioxetane intermediate.

  • Ring Cleavage: The unstable intermediate decomposes, leading to ring cleavage or oxidation products such as 5-fluoroisatin or 2-formamido-5-fluorobenzaldehyde .

Visualization of Degradation Pathway

IndoleDegradation Indole Fluoroindole (S0) Excited Excited State (S1/T1) Indole->Excited hv (UV/Blue Light) O2 Singlet Oxygen (1O2) Excited->O2 Energy Transfer Intermediate C2-C3 Dioxetane Intermediate O2->Intermediate Cycloaddition Product1 Fluoro-Isatin (Oxidation) Intermediate->Product1 Decomposition Product2 Ring Cleavage (Formyl species) Intermediate->Product2 Ring Opening Oligomer Colored Oligomers (Pink/Brown) Product1->Oligomer Polymerization

Figure 1: The photochemical degradation pathway of fluoroindoles. Light absorption triggers a cascade leading to oxidation at the C2-C3 bond, resulting in impurities that often appear as pink or brown discoloration.

Storage Protocols

Proper storage is the first line of defense. Fluoroindoles should never be stored in clear glass or under air for extended periods.

Solid State Storage
  • Temperature: Store at -20°C for long-term stability (>1 month). For short-term usage (<1 month), 2-8°C is acceptable.

  • Container: Amber glass vials with Teflon-lined screw caps.

  • Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (

    
    ) before sealing. Argon is preferred as it is heavier than air and provides a better "blanket" over the solid.
    
  • Desiccation: Store vials inside a secondary container (e.g., a desiccator or a sealed jar) containing silica gel packets to prevent moisture absorption, which accelerates hydrolysis.

Solution State Storage

Solutions are significantly more labile than solids.

  • Solvent Choice:

    • Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide).

    • Avoid: Ethers (THF, Dioxane) which form peroxides, and protic solvents (Methanol, Water) for long-term storage as they promote nucleophilic attack.

  • Concentration: Higher concentrations (>10 mM) are generally more stable than dilute solutions due to self-shielding effects.

  • Conditions: Store at -80°C in aliquots to avoid freeze-thaw cycles.

Table 1: Summary of Storage Conditions

ParameterSolid State (Long Term)Solution State (Stock)
Temperature -20°C-80°C
Container Amber Glass VialAmber Polypropylene/Glass
Atmosphere Argon/Nitrogen HeadspaceArgon Headspace
Max Duration 1-2 Years3-6 Months
Visual Check Off-white/Beige powderClear/Colorless solution
Failure Sign Pink/Brown crustYellow/Pink discoloration

Handling and Weighing Protocol

The moment a fluoroindole is exposed to the environment, the "degradation clock" begins. This protocol minimizes that exposure.[1][2]

The "Safe Light" Environment

Standard laboratory fluorescent lighting emits significant blue/UV radiation.

  • Requirement: Handle compounds under Amber Light (wavelength >550 nm).[1]

  • Implementation: If a dedicated darkroom is unavailable, use portable amber light filters for balances or work inside a biosafety cabinet with the UV/white light off and an external amber lamp.

Step-by-Step Weighing Workflow
  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Reason: Opening a cold vial condenses atmospheric water onto the hygroscopic solid, catalyzing degradation.

  • Preparation: Pre-weigh the destination amber vial and label it. Ensure the balance is shielded from direct overhead light.

  • Transfer:

    • Open the source vial.

    • Quickly transfer the required amount using a clean, anti-static spatula.

    • Do not return excess material to the stock vial if it has been exposed to air/light for >5 minutes.

  • Re-sealing: Immediately purge the source vial with Argon and seal it tightly with Parafilm. Return to -20°C.

  • Solubilization: Add solvent (e.g., DMSO) immediately to the weighed solid. Vortex to dissolve.

Operational Workflow Diagram

HandlingWorkflow Start Start: Remove from -20°C Equilibrate Equilibrate to RT (in desiccator) Start->Equilibrate Check Visual QC: Is it Pink/Brown? Equilibrate->Check Discard Discard/Purify Check->Discard Yes Weigh Weigh under AMBER LIGHT Check->Weigh No (Off-white) Purge Purge Headspace (Ar) & Reseal Stock Weigh->Purge Dissolve Dissolve immediately (Anhydrous DMSO) Weigh->Dissolve Aliquot Aliquot & Store (-80°C) Dissolve->Aliquot

Figure 2: Operational workflow for handling light-sensitive fluoroindoles. Note the critical decision point at Visual QC.

Quality Control & Troubleshooting

Signs of Degradation[3]
  • Visual: Pure fluoroindoles are typically off-white or pale beige. A shift to pink, red, or dark brown indicates oxidation (formation of quinoidal species).

  • LC-MS: Look for peaks with Mass +16 (Oxidation/Hydroxyl) or +32 (Dioxetane/Dione).

  • NMR: Appearance of aldehyde protons (~10 ppm) suggests ring cleavage (formyl-kynurenine type derivatives).

Rescue Protocol

If a valuable compound stock has degraded:

  • Filtration: If precipitates are visible, filter through a 0.2 µm PTFE filter.

  • Purification: Re-purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Note: Do not use degraded stocks for biological assays (IC50/EC50) as oxidation products can be potent false positives (PAINS).

References

  • Golec, B., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1,5]naphthyridine. Royal Society of Chemistry.[3] Retrieved from [Link]

  • Kenall Manufacturing. (2025).[1] Amber LED Lighting for Photosensitive Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for Sterically Hindered Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the Suzuki-Miyaura coupling of sterically encumbered indole scaffolds.

Standard coupling conditions often fail when applied to indoles with bulky C2, C3, or C7 substituents due to severe steric penalties during the catalytic cycle. This guide moves beyond generic advice, offering mechanistic causality, quantitative data, and self-validating protocols to rescue stalled reactions.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My Suzuki coupling with a C2/C3-substituted indole halide is stalling at <20% conversion. How do I overcome this steric penalty? Causality: Steric bulk adjacent to the reactive carbon (e.g., C2 or C3 methyl/aryl groups) severely impedes the oxidative addition and transmetalation steps. Traditional catalysts like Pd(PPh₃)₄ form 14-electron complexes that are too bulky to accommodate these substrates, leading to stalled catalytic cycles[1]. Solution: Transition to Buchwald G3 or G4 precatalysts paired with dialkylbiaryl phosphine ligands like XPhos or SPhos[2]. These precatalysts rapidly generate a highly active, monoligated 12-electron Pd(0) species that can easily insert into hindered C-X bonds[1]. For extremely hindered substrates, the highly active XantPhos Pd G4 or tBuBrettPhos Pd G3 precatalysts are recommended[3].

Q2: I am observing massive protodeboronation of my arylboronic acid before it couples with the bulky indole. How can I suppress this? Causality: Protodeboronation is a base-catalyzed degradation pathway that directly competes with transmetalation. Because steric hindrance slows down transmetalation, the boronic acid is left exposed to the basic aqueous environment for too long, allowing degradation to dominate. Solution: You must accelerate the coupling cycle so it outpaces degradation. Use an XPhos Pd G3 precatalyst, which activates rapidly at room temperature to 40 °C, allowing you to lower the reaction temperature[3]. Switch from strong aqueous bases to anhydrous K₃PO₄ or use a biphasic dioxane/water system to carefully modulate base solubility[4].

Q3: Does the choice of N-protecting group on the indole affect the Suzuki coupling yield? Causality: Yes, profoundly. The protecting group alters both the electronics of the indole ring and the steric environment around the adjacent C2/C7 positions. Unprotected (free N-H) indoles can coordinate with palladium, poisoning the catalyst, or undergo competitive N-arylation (Buchwald-Hartwig amination). Solution: Mask the indole nitrogen. Empirical data shows that N-Tosyl (Ts) protected indoles generally furnish significantly higher Suzuki yields compared to N-Boc or unprotected variants, particularly when the indole acts as the electrophile[5]. If your synthetic route demands a free N-H indole, you must use a highly selective catalyst like XantPhos Pd G4, which resists competitive N-arylation[3].

Q4: Should the indole be the halide or the boronic ester (partner role swapping)? Causality: The electron-rich nature of indoles can slow down oxidative addition if they are the halide, but it facilitates transmetalation if they are the boronate. However, indole-2-boronic acids are notoriously unstable and prone to protodeboronation. Solution: If coupling fails, swap the coupling partners. Reacting an indole bromide with a phenylboronic acid typically provides higher yields than reacting an aryl bromide with an indole boronate ester[5]. If the indole must be the boron partner, strictly use pinacol boronate esters (Bpin) over free boronic acids to enhance stability[6].

Part 2: Quantitative Data & Catalyst Selection

The following table summarizes the optimal catalyst systems and expected yields based on the specific steric and electronic environment of the indole substrate.

Catalyst SystemIndole Substrate TypeBoronic PartnerBase / SolventTempExpected Yield
Pd(PPh₃)₄ C3-Substituted (Protected)Phenylboronic acidNa₂CO₃ / Toluene90 °C30 - 45%
XPhos Pd G3 C2/C3-Hindered (Protected)Unstable Aryl-B(OH)₂K₃PO₄ / Dioxane:H₂O40 °C85 - 95%
SPhos Pd G2 C7-Hindered (Protected)Stable Aryl-BpinK₂CO₃ / Dioxane:H₂O80 °C70 - 85%
XantPhos Pd G4 Unprotected (Free N-H)Aryl-BpinCs₂CO₃ / THF60 °C80 - 90%

Part 3: Self-Validating Experimental Protocol

Workflow: High-Yield Suzuki-Miyaura Coupling of C2-Hindered Indole Bromides using XPhos Pd G3

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical checkpoints are confirmed.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Charge an oven-dried Schlenk tube with the N-protected 2-substituted indole bromide (1.0 equiv), arylboronic acid (1.5 equiv), and finely ground anhydrous K₃PO₄ (3.0 equiv).

  • Causality: The 0.5 equiv excess of boronic acid compensates for minor protodeboronation. K₃PO₄ is chosen over carbonate bases to facilitate faster transmetalation with bulky ligands without requiring high temperatures.

Step 2: Catalyst Addition

  • Add XPhos Pd G3 precatalyst (2-5 mol%)[3].

  • Validation Checkpoint: The precatalyst must be a stable, off-white/pale yellow powder. If the powder exhibits a dark grey or black discoloration, palladium black has formed (catalyst degradation). Discard and use a fresh batch.

Step 3: Solvent Addition & Degassing

  • Seal the vessel and cycle between vacuum and Argon three times.

  • Add thoroughly degassed 1,4-Dioxane/H₂O (4:1 v/v) via syringe to achieve a 0.2 M concentration.

  • Causality: Water is essential to dissolve the inorganic base and generate the reactive boronate species. The 4:1 ratio provides the perfect dielectric constant to keep both the organic substrates and inorganic base in the reactive interface[2].

Step 4: Activation & Reaction

  • Stir the mixture vigorously at 40 °C.

  • Validation Checkpoint (Critical): Within 5 to 10 minutes, the mixture must transition from a heterogeneous yellow suspension to a homogeneous, deep red/brown solution. This visual cue validates the base-mediated deprotonation of the G3 precatalyst and the successful generation of the active 12-electron Pd(0) monoligated species. If the solution remains pale yellow, your base is inactive or the solvent is too dry.

Step 5: Workup & Isolation

  • Monitor the reaction via LC-MS. Complete conversion is typically achieved within 1-3 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography.

Part 4: Logical Workflow Diagram

TroubleshootingWorkflow Start Sterically Hindered Indole Substrate CheckProtect Is the Indole N-Protected? Start->CheckProtect ProtectAction Apply N-Ts Protection (Superior to Boc) CheckProtect->ProtectAction No CheckBoron Is Boronic Acid Prone to Protodeboronation? CheckProtect->CheckBoron Yes ProtectAction->CheckBoron FastCat Use XPhos Pd G3 K3PO4, 40°C CheckBoron->FastCat Yes StdCat Use SPhos Pd G2/G3 K2CO3, 80°C CheckBoron->StdCat No Success High Yield Biaryl Indole FastCat->Success SwapRoles Partner Swapping (Indole-Br + Ar-Bpin) StdCat->SwapRoles If yield < 50% StdCat->Success If yield > 80% SwapRoles->Success

Logical workflow for troubleshooting Suzuki coupling of sterically hindered indoles.

References

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection - The Journal of Organic Chemistry (ACS Publications). [Link]

  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls - MDPI.[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC (NIH).[Link]

Sources

Technical Support Center: Preventing Protodeboronation in Fluoroindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of protodeboronation during the synthesis of fluoroindoles, particularly in the context of Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant challenge with fluoroindole substrates?

Answer: Protodeboronation (or protodeborylation) is a prevalent and undesired side reaction in which the carbon-boron bond of an organoboron compound, such as a boronic acid or ester, is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the organoboron reagent, leading to the formation of a deboronated byproduct and consequently, a lower yield of the desired coupled product.[1][2]

Fluoroindoles are particularly susceptible to this side reaction for two key reasons:

  • Electronic Effects: The fluorine atom is highly electronegative, and the indole ring itself is an electron-deficient heteroaromatic system. This electron-withdrawing nature increases the polarization of the C-B bond, making the carbon atom more susceptible to protonolysis.

  • Reaction Conditions: The Suzuki-Miyaura coupling, a cornerstone reaction for synthesizing these compounds, typically requires basic conditions to facilitate the transmetalation step.[3][4] However, these same basic, often aqueous, conditions are known to catalyze the protodeboronation pathway, creating a delicate balance between the desired reaction and the undesired side reaction.[4][5]

Q2: How can I definitively diagnose that protodeboronation is occurring in my reaction?

Answer: The most direct evidence of protodeboronation is the identification of the corresponding hydrogen-substituted fluoroindole as a major byproduct. You can detect and quantify this byproduct using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the quickest method to identify the mass of the byproduct in your crude reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts, providing both retention time and mass data for identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product mixture will show characteristic signals for the fluoroindole byproduct, which can be compared to an authentic sample or literature data. This method is also excellent for quantifying the ratio of the desired product to the deboronated byproduct.[6]

By monitoring the reaction over time, you can determine the rate of byproduct formation relative to your desired product, which is crucial for troubleshooting.[6]

Q3: What is the mechanistic basis for protodeboronation under Suzuki-Miyaura conditions?

Answer: Protodeboronation in Suzuki-Miyaura reactions is primarily a base-catalyzed process.[1][4] The mechanism involves the following key steps:

  • Activation by Base: The base (e.g., hydroxide, carbonate) attacks the Lewis acidic boron atom of the boronic acid or ester to form a more nucleophilic, tetra-coordinate "ate" complex (boronate).[3]

  • Protonolysis: This activated boronate complex then reacts with a proton source (typically water present in the solvent system) to cleave the C-B bond, resulting in the formation of the deboronated arene (your fluoroindole byproduct) and a boron-containing inorganic species.

The overall process competes directly with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. If the rate of transmetalation is slow, the competing protodeboronation pathway can become dominant.

digraph "Suzuki vs Protodeboronation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes A [label="Fluoroindole-B(OR)₂\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="[Fluoroindole-B(OR)₂(OH)]⁻\n(Boronate 'ate' complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Suzuki-Miyaura\nCoupling Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,bold"]; D [label="Fluoroindole-H\n(Protodeboronation Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,bold"]; E [label="[Ar-Pd-L₂]⁺", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" + Base (OH⁻) ", fontsize=9, fontcolor="#5F6368"]; B -> C [label=" Transmetalation\n(k_coupling) ", fontsize=9, fontcolor="#34A853", penwidth=2, color="#34A853"]; E -> C [label=" Reductive\nElimination ", fontsize=9, fontcolor="#34A853", penwidth=2, color="#34A853"]; B -> D [label=" Protonolysis (H₂O)\n(k_protodeboronation) ", fontsize=9, fontcolor="#EA4335", penwidth=2, color="#EA4335"];

// Invisible nodes for alignment {rank=same; A; E;} }

Figure 1. Competing pathways in Suzuki-Miyaura coupling.
Q4: Which boron reagent should I use? Are boronic acids or esters better?

Answer: The choice of the organoboron reagent is one of the most critical factors in preventing protodeboronation. While boronic acids are common, they are generally the least stable.

Boronic esters and trifluoroborates offer significantly enhanced stability. [7][8] They function as "slow-release" sources of the boronic acid, ensuring that its concentration in the reaction mixture remains low, which minimizes the rate of the protodeboronation side reaction.[1]

Boron Reagent TypeStructure ExampleRelative StabilityKey Characteristics
Boronic Acid Ar-B(OH)₂LowHighly susceptible to protodeboronation, especially under basic aqueous conditions.[4][5]
Pinacol Ester Ar-B(pin)HighCommon, stable, and easy to prepare. A reliable choice for suppressing protodeboronation.[8]
MIDA Ester Ar-B(MIDA)Very HighExceptionally stable, often requiring specific conditions for cleavage, making it ideal for sequential couplings.[1][8]
Trifluoroborate Salt [Ar-BF₃]KHighCrystalline, air-stable solids that are less prone to protodeboronation than boronic acids.[9][10]

Recommendation: For challenging substrates like fluoroindoles, it is highly advisable to use a pinacol boronate ester or a potassium trifluoroborate salt instead of the free boronic acid.

Troubleshooting Guide: High Levels of Protodeboronation

If you are observing low yields of your desired coupled product alongside significant formation of the deboronated fluoroindole, consult the following troubleshooting workflow.

digraph "Troubleshooting_Workflow" { graph [fontname = "Arial", fontsize=11, splines=true, overlap=false, nodesep=0.5, ranksep=0.5]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

}

Figure 2. A decision workflow for troubleshooting protodeboronation.
Detailed Solutions
1. Optimize Your Base

The choice and stoichiometry of the base are critical. Strong bases like NaOH and KOH in aqueous media can dramatically accelerate protodeboronation.[5]

  • Action: Switch to weaker, non-hydroxide bases. A screen of bases is often the most effective strategy.

  • Rationale: Weaker bases are sufficient to activate the organoboron species for transmetalation but are less aggressive in promoting the competing protonolysis. Cesium salts are often effective due to their high solubility in organic solvents.

BaseTypeCommon IssuesRecommendation
NaOH, KOHStrong, HydroxideHigh rate of protodeboronation, especially in aqueous media.[5]Avoid for sensitive substrates.
K₂CO₃, Cs₂CO₃Moderate, CarbonateGenerally a good starting point. Cs₂CO₃ is often superior.[11]Screen first. A good balance of reactivity and selectivity.
K₃PO₄Moderate, PhosphateOften very effective in suppressing protodeboronation.Highly Recommended for difficult couplings.
KF, CsFWeak, FluorideCan be effective, particularly in anhydrous conditions.[9]Consider for specific applications, especially with trifluoroborates.
2. Control the Solvent Environment

Water is the primary proton source for protodeboronation. While a small amount is often required to solubilize the base and facilitate the catalytic cycle, excess water is detrimental.

  • Action: Minimize the amount of water in your reaction. Use a ratio of organic solvent to water of at least 10:1.[11] Consider using anhydrous solvents with a soluble base like Cs₂CO₃ or K₃PO₄.

  • Rationale: Reducing the concentration of the proton source directly slows the rate of the undesired protodeboronation reaction.

  • Solvent Choice: Less polar solvents like 1,4-dioxane , toluene , or 2-MeTHF are generally preferred over more polar aprotic solvents like DMF or DMSO, as they can disfavor the formation of species that lead to protodeboronation.[12][13]

3. Lower the Reaction Temperature

Higher temperatures accelerate most reactions, including protodeboronation.[6] Sometimes, the activation energy for protodeboronation is lower than that of the desired coupling, meaning an increase in temperature will favor the side reaction disproportionately.

  • Action: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Start experiments at 60-80 °C and only increase if necessary.[14][15]

  • Rationale: Minimizing thermal energy input can tip the kinetic balance in favor of the desired Suzuki-Miyaura coupling over the protodeboronation pathway.

4. Enhance the Rate of Cross-Coupling

If the desired reaction is fast, the undesired side reaction has less time to occur. A sluggish Suzuki-Miyaura coupling is a common reason for observing high levels of protodeboronation.

  • Action: Employ a more active catalyst system. This typically involves using a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a modern, electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos).

  • Rationale: These advanced catalyst systems are designed to accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), thereby increasing the overall rate of product formation and outcompeting the protodeboronation pathway.[16] Be aware, however, that extremely bulky ligands have been shown in some cases to promote palladium-catalyzed protodeboronation, so ligand screening is key.[2][17]

Key Experimental Protocols

Protocol 1: General Procedure to Minimize Protodeboronation in Fluoroindole Suzuki-Miyaura Coupling

This protocol incorporates the best practices discussed above and serves as a robust starting point for sensitive substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the fluoroindole pinacol boronate (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).[14]

  • Inert Atmosphere:

    • Seal the vessel and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent both oxidation of the catalyst and potential side reactions.[9][14]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 solvent ratio.[11]

  • Reaction and Monitoring:

    • Place the sealed vessel in a preheated oil bath at 80 °C.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).[9] Aim for the shortest reaction time required to consume the limiting reagent.

  • Workup:

    • Once complete, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][14] Purify by flash column chromatography.

Protocol 2: Conversion of a Fluoroindole Boronic Acid to its Pinacol Ester

If you are starting with a boronic acid, converting it to the more stable pinacol ester is a highly recommended preliminary step.

  • Setup:

    • In a round-bottom flask, dissolve the fluoroindole boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in anhydrous toluene.

  • Azeotropic Water Removal:

    • Fit the flask with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux. Water generated during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Completion and Isolation:

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure. The resulting crude pinacol ester is often pure enough for direct use in the subsequent coupling reaction but can be purified by column chromatography if necessary.[6]

References

  • D. G. Hall, et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Figshare. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • PubMed. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • ACS Publications. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]

  • Reddit. (2022). For the pro's (Suzuki). [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • PMC. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

Sources

troubleshooting low solubility of 3-(7-fluoro-1H-indol-4-yl)benzonitrile in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 3-(7-fluoro-1H-indol-4-yl)benzonitrile

Case ID: #SOL-IND-07F Compound: 3-(7-fluoro-1H-indol-4-yl)benzonitrile Class: Fluorinated Aryl-Indole / Kinase Inhibitor Scaffold Solvent System: Dimethyl Sulfoxide (DMSO)

Executive Summary

You are encountering solubility limits with 3-(7-fluoro-1H-indol-4-yl)benzonitrile in DMSO. This molecule presents a specific "solubility paradox" common in drug discovery: it possesses polar handles (nitrile, indole NH) yet exhibits high crystal lattice energy due to its planar, pi-stacking architecture and fluorine-induced lipophilicity.

This guide moves beyond generic advice, providing a root-cause analysis and validated recovery protocols. The failure mechanism is likely moisture-induced aggregation or kinetic entrapment rather than intrinsic thermodynamic insolubility.

Part 1: The Diagnostics (Root Cause Analysis)

Q: Why is my "soluble" compound precipitating in 100% DMSO?

A: The "Wet DMSO" Trap. Your compound is a planar, hydrophobic aryl-indole. While theoretically soluble in DMSO (typically >20 mM), it is hypersensitive to water. DMSO is hygroscopic; it absorbs moisture from the atmosphere immediately upon opening.[1]

  • Mechanism: At water contents >1% (v/v), the entropic penalty for dissolving hydrophobic molecules increases drastically. Water molecules form highly structured "cages" around the DMSO, forcing the hydrophobic indole molecules to aggregate (pi-stacking) rather than solvate.

  • The Fluorine Factor: The 7-fluoro substituent increases the lipophilicity and reinforces the crystal lattice, making the energy barrier for dissolution higher than non-fluorinated analogs.

Q: Is my compound degrading? A: Unlikely. The 3-(7-fluoro-1H-indol-4-yl)benzonitrile scaffold is chemically stable in DMSO at room temperature. Cloudiness indicates physical precipitation (amorphous or crystalline), not chemical decomposition.

Part 2: Recovery Protocols (Troubleshooting)

Workflow 1: Rescuing a Precipitated Stock Solution

Do not discard your sample. Follow this thermodynamic reset procedure.

StepActionTechnical Rationale
1 Tighten & Seal Ensure the vial is essentially airtight to prevent further moisture uptake.
2 Thermal Shift (40°C) Incubate in a water bath or heat block at 40°C for 10-15 minutes . Why: Increases kinetic energy to overcome lattice enthalpy.
3 Ultrasonic Cavitation Sonicate in a bath sonicator (35-40 kHz) for 20 minutes while warm. Why: Cavitation bubbles implode, generating micro-jets that mechanically disrupt aggregates.
4 Visual Check Hold against a light source. If clear, proceed. If "spinning particles" remain, repeat steps 2-3.
5 Vortex Shearing Vortex at max speed for 30 seconds immediately after sonication.

Critical Warning: Do not overheat (>60°C). While the indole core is stable, high heat in DMSO can accelerate oxidation of trace impurities, leading to false positives in biological assays.

Workflow 2: The "Crash-Out" Prevention (Aqueous Dilution)

The most common failure point is diluting the DMSO stock into cell culture media or buffer.

The Problem: Rapid addition of DMSO stock to water causes a "solvent shock," resulting in immediate nanoprecipitation.

The Solution: Stepwise Serial Dilution

  • Prepare Intermediate: Dilute your 10 mM stock to 1 mM using 100% DMSO (not water).

  • The "Spike" Method:

    • Place your culture media/buffer in a vortexing tube.

    • While vortexing the buffer, slowly pipette the DMSO intermediate directly into the center of the vortex.

    • Do not pipette buffer into the DMSO.

  • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v) to minimize solvent toxicity and solubility pressure.[2]

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for troubleshooting solubility issues with this specific scaffold.

Solubility_Troubleshooting Start Issue: Compound Precipitates in DMSO Check_Water Diagnostic: Check DMSO Water Content (Is bottle old/unsealed?) Start->Check_Water Fresh_DMSO Action: Use Fresh Anhydrous DMSO (Argon Purged if possible) Check_Water->Fresh_DMSO Yes, Old DMSO Heat_Sonicate Action: Heat (40°C) + Sonicate (20 min) Check_Water->Heat_Sonicate No, Fresh DMSO Fresh_DMSO->Heat_Sonicate Check_Clarity Observation: Is Solution Clear? Heat_Sonicate->Check_Clarity Success Result: Ready for Use (Store at -20°C, desiccated) Check_Clarity->Success Yes Fail_Stock Issue: Still Cloudy? Check_Clarity->Fail_Stock No Aqueous_Crash Issue: Precipitates upon Dilution in Media? Success->Aqueous_Crash Next Step Risk CoSolvent Advanced: Add Co-solvent (5-10% PEG400 or Tween 80) Fail_Stock->CoSolvent Yes CoSolvent->Success Stepwise Protocol: Intermediate Dilution (Stock -> 10% DMSO -> Media) Aqueous_Crash->Stepwise

Caption: Figure 1. Decision matrix for rescuing precipitated aryl-indole solutions in DMSO.

Part 4: Technical Specifications & Storage

ParameterSpecification for 3-(7-fluoro-1H-indol-4-yl)benzonitrile
Target Stock Conc. 10 mM - 50 mM (Typical for kinase inhibitors)
Max Solubility (Est.) ~60-80 mM in anhydrous DMSO (decreases to <5 mM in 90% DMSO)
Storage Temp -20°C or -80°C
Storage Vessel Polypropylene (PP) or Glass vials with PTFE-lined caps.
Freeze-Thaw Limit Max 3 cycles . Aliquot into single-use volumes immediately.
Desiccant Required. Store vials in a sealed jar with silica gel or Drierite.

References

  • BenchChem Technical Support. (2025).[1][3][4] Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry and High Throughput Screening. Retrieved from

  • Oldenburg, K., et al. (2005).[5] Logistics of Compound Management: The Effect of Freeze-Thaw Cycles and Water Absorption on Compound Solubility in DMSO. Journal of Biomolecular Screening.

  • MedChemExpress. (2024). Compound Handling Instructions: Troubleshooting Solubility. Retrieved from

  • Way, L. (2018). Troubleshooting the "Crash Out": Strategies for Diluting Hydrophobic Drugs. ResearchGate Discussions. Retrieved from

Sources

removing palladium impurities from 3-(7-fluoro-1H-indol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Impurity Removal

Guide for the Purification of 3-(7-fluoro-1H-indol-4-yl)benzonitrile

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting palladium (Pd) removal from your synthesis of 3-(7-fluoro-1H-indol-4-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in reducing residual palladium to acceptable levels. We will explore the causality behind purification choices, provide field-proven protocols, and address common issues in a direct question-and-answer format.

Section 1: Foundational Questions & Regulatory Context

Q1: Why is it critical to remove residual palladium from my 3-(7-fluoro-1H-indol-4-yl)benzonitrile Active Pharmaceutical Ingredient (API)?

Removing residual palladium is not merely a matter of good practice; it is a regulatory and scientific necessity.

  • Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guideline, have set strict limits on elemental impurities in drug products.[1] Palladium is classified as a Class 2B element, meaning it has relatively low oral toxicity but requires risk assessment.[1] The Permitted Daily Exposure (PDE) for palladium via the oral route is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, assuming a daily dose of 10 grams or less.[2][3]

  • Catalytic Activity: Residual palladium can retain catalytic activity, potentially degrading the API or intermediates in subsequent synthetic steps or during storage, leading to the formation of new impurities.[4]

  • Assay Interference: Trace levels of palladium can interfere with biological assays, leading to false positives or negatives and compromising the integrity of screening and preclinical data.[5] A pilot study demonstrated that even after standard chromatographic purification, significant levels of palladium can remain, necessitating more rigorous removal techniques.[5]

Q2: What is the likely state of the palladium impurity in my reaction mixture?

The synthesis of a biaryl compound like 3-(7-fluoro-1H-indol-4-yl)benzonitrile most likely involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction.[6] The residual palladium does not exist in a single form. It can be present as:

  • Soluble Pd(II) species: These are oxidized forms of palladium, often bound to phosphine ligands or other components of the reaction mixture.

  • Colloidal Pd(0) nanoparticles: The active catalytic species, Pd(0), can agglomerate to form nanoparticles that are difficult to remove by simple filtration.[7]

  • Ligand-Bound Palladium: Palladium can remain complexed with phosphine ligands or, significantly in this case, chelated to the product itself. The bipyridine-like structure that can be formed by the indole and benzonitrile nitrogens may strongly bind to palladium, making it more difficult to remove.[8]

Understanding the potential forms of palladium is crucial because the effectiveness of a removal technique depends on the nature of the impurity.[4]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed troubleshooting for the most common and effective palladium removal techniques.

Method 1: Metal Scavenging (Chemisorption)

Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium. This method relies on chemisorption, where palladium binds to the scavenger, which is then removed by simple filtration.[4]

FAQ & Troubleshooting Guide: Metal Scavengers

Q: Which type of scavenger is most effective for palladium?

For palladium, a soft metal, scavengers with soft donor atoms like sulfur are most effective, based on the Hard and Soft Acids and Bases (HSAB) principle. The most common and effective choices include:

  • Thiol-functionalized silica (e.g., SiliaMetS Thiol, QuadraSil MP): These are often the first choice due to their high affinity and selectivity for palladium.[9][10][11]

  • Thiourea-functionalized silica: Also highly effective for scavenging palladium.[9][12]

  • Trimercaptotriazine (TMT)-functionalized supports (e.g., MP-TMT): TMT is a powerful scavenger that can reduce palladium levels significantly and is effective for various palladium species.[13][14]

Q: I used a thiol scavenger, but my palladium levels are still over 50 ppm. What went wrong?

This is a common issue. Here’s a troubleshooting checklist:

  • Insufficient Equivalents: The scavenger loading may be too low. Start with 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst, not the crude product.[15]

  • Sub-optimal Temperature: Scavenging kinetics are often improved at elevated temperatures (e.g., 40-60 °C).[4] Ensure your compound is stable at the selected temperature.

  • Incorrect Solvent: The solvent affects both the accessibility of palladium to the scavenger and the potential for non-specific binding of your product. A solvent in which your product is highly soluble can minimize yield loss.[8] Toluene, THF, and Ethyl Acetate are common choices.[15]

  • Insufficient Time: While some scavenging can be rapid, allow sufficient time for the reaction to reach equilibrium.[16] An overnight stir is often a good starting point for difficult cases.[7]

  • Palladium Speciation: Your palladium might be in a form that is less reactive towards the scavenger. Sometimes a pre-treatment step, like filtration through Celite® to remove larger agglomerates, can improve the efficiency of the subsequent scavenging step.[7]

Q: Will the scavenger adsorb my product, 3-(7-fluoro-1H-indol-4-yl)benzonitrile?

Yes, this is a risk, especially with highly functionalized molecules. The indole moiety can lead to non-specific binding. To mitigate this:

  • Use the minimum effective amount of scavenger.

  • Choose a solvent where your product is very soluble.

  • After filtration, wash the scavenger cake thoroughly with fresh solvent to recover adsorbed product.[17]

Experimental Protocol: Batch Scavenging with Thiol-Functionalized Silica

  • Preparation: After the reaction work-up, dissolve the crude 3-(7-fluoro-1H-indol-4-yl)benzonitrile in a suitable solvent (e.g., Toluene, THF) to a concentration of approximately 5-10 volumes (e.g., 1 g of crude in 5-10 mL of solvent).

  • Scavenger Addition: Add 5-10 weight equivalents of a thiol-functionalized silica scavenger (e.g., QuadraSil MP, loading ~1.2 mmol/g) relative to the initial weight of the palladium catalyst used in the reaction.[10][16]

  • Incubation: Stir the slurry at room temperature or elevate to 40-50 °C for 2-16 hours. Monitor the palladium levels periodically if possible.

  • Filtration: Allow the mixture to cool to room temperature and filter off the scavenger through a pad of Celite®.

  • Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Submit a sample for palladium analysis, typically by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to confirm the final concentration is below the target limit (<10 ppm).[18]

Method 2: Activated Carbon Treatment

Activated carbon is a cost-effective adsorbent with a high surface area capable of adsorbing palladium impurities.[19][20] It is less selective than functionalized scavengers and works by physisorption.

FAQ & Troubleshooting Guide: Activated Carbon

Q: When should I choose activated carbon over a specialized scavenger?

Activated carbon is an excellent choice when:

  • Cost is a primary concern , especially at a large scale.[19]

  • The palladium species are varied, as carbon can adsorb different forms, including Pd(0) and Pd(II).[19][21]

  • You are performing an initial "de-bulking" step to remove the majority of palladium before a final polishing step with a more selective scavenger.[4]

Q: I'm losing a significant amount of my product with activated carbon treatment. How can I prevent this?

Product loss is the main drawback of activated carbon due to its non-selective nature.[4] To minimize loss:

  • Reduce the Amount: Use the minimum amount of carbon necessary. Start with 5-10% w/w relative to your crude product and optimize downwards.

  • Screen Carbon Grades: Different activated carbons have different pore structures and surface properties. Test various grades (e.g., Darco KB-B) to find one with a better balance of palladium removal and product recovery.[4]

  • Limit Contact Time: Adsorption of your product may be slower than palladium adsorption. Try shorter treatment times (e.g., 1-2 hours) and check the results.

  • Thorough Washing: As with scavengers, thoroughly wash the carbon cake after filtration with hot solvent to recover as much product as possible.

Method 3: Crystallization

Crystallization is a powerful purification technique that separates a compound from impurities based on differences in solubility.[22][23] As a solution cools, the desired compound preferentially crystallizes, leaving impurities, including palladium complexes, in the mother liquor.[24]

FAQ & Troubleshooting Guide: Crystallization

Q: Can crystallization alone reliably reduce palladium to below 10 ppm?

It is possible, but often challenging, especially if the initial palladium concentration is high (>500 ppm).[14] Palladium complexes can sometimes co-crystallize or become trapped within the crystal lattice.[25] Crystallization is most effective as a final polishing step after the bulk of the palladium has been removed by scavenging or carbon treatment.[4][14]

Q: How do I develop an effective crystallization protocol for palladium removal?

  • Solvent Screening: The goal is to find a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures.[22] The palladium impurities should ideally remain soluble upon cooling. Common solvents for indole-type compounds include isopropanol, ethanol, ethyl acetate, and toluene, often used in combination with an anti-solvent like heptane or hexane.[4]

  • Slow Cooling: Allow the saturated hot solution to cool slowly and undisturbed. Slow cooling promotes the formation of well-ordered crystals that are better at excluding impurities.[26][27]

  • Washing the Crystals: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the palladium impurities from the crystal surfaces.[22]

  • Consider a Co-scavenger: In some cases, adding a soluble ligand like N-acetylcysteine to the crystallization mixture can help chelate the palladium and keep it in the mother liquor, preventing it from co-crystallizing with your product.[18]

Data & Workflow Summaries

Table 1: Comparison of Palladium Removal Methods
MethodMechanismPrimary AdvantagePrimary DisadvantageTypical Use Case
Thiol Scavengers ChemisorptionHigh selectivity, high efficiency[10][12]Higher cost, potential for product lossFinal polishing to get <10 ppm
Activated Carbon PhysisorptionLow cost, broad applicability[19][20]Low selectivity, high product loss risk[4]Bulk removal of high Pd concentrations
Crystallization Differential SolubilityHigh purity product, scalable[22]May not be sufficient alone, requires development[14]Final purification and polymorph control
Aqueous Wash ExtractionSimple, removes specific impuritiesLimited to water-soluble Pd complexesWork-up step to reduce initial Pd load
Palladium Removal Workflow

The following diagram illustrates a robust, multi-step strategy for reducing palladium from high initial concentrations to ICH-compliant levels.

Pallidum_Removal_Workflow cluster_0 Initial Stage cluster_1 Bulk Removal cluster_2 Polishing Stage Crude Crude Product (e.g., 1000-5000 ppm Pd) Analysis1 ICP-MS Analysis (Optional) Crude->Analysis1 Bulk_Removal Bulk Removal Step (Filtration over Celite® or Activated Carbon Treatment) Crude->Bulk_Removal Analysis1->Bulk_Removal Analysis2 ICP-MS Analysis (e.g., 50-500 ppm Pd) Bulk_Removal->Analysis2 Scavenging Scavenging (e.g., SiliaMetS Thiol) Analysis2->Scavenging Crystallization Crystallization Scavenging->Crystallization Analysis3 Final ICP-MS Analysis (< 10 ppm Pd) Crystallization->Analysis3 Final_API Final API (ICH Compliant) Analysis3->Final_API

Caption: A multi-step workflow for palladium removal.

Decision-Making for Purification Strategy

Use this logic diagram to help select an initial purification strategy based on the measured palladium concentration after initial work-up.

Caption: Decision tree for selecting a purification method.

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals. Retrieved from [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. Retrieved from [Link]

  • Teasdale, A. (n.d.). ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Retrieved from [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239(Pt 1), 117253. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • King, A. O., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]

  • CatSci. (n.d.). Process Development Whitepaper Metal Scavenging. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). Application Note: Metal Scavengers for the Removal of Palladium and Iron. Retrieved from [Link]

  • SPEX CertiPrep. (2024, June 20). Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • SiliCycle. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Athabasca University. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (1997). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Process Research & Development, 1(5), 346-352. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Quadrasil MP I: Silica metal scavenger. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • European Medicines Agency. (2020, September 28). ICH guideline Q3D (R2) on elemental impurities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Boyd, S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 428-434. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

Sources

Technical Support Center: Resolving Regioselectivity Issues in 4-Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced indole synthesis. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 4-substituted indoles. The C4 position of the indole scaffold is a critical site for substitution in a vast array of bioactive natural products, pharmaceuticals, and functional materials.[1][2] However, achieving regioselective functionalization at this position is a significant synthetic challenge due to the inherent electronic properties of the indole ring, which favor reactions at C3, and to a lesser extent, C2.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common regioselectivity issues and successfully synthesize your target 4-substituted indole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is achieving C4-substitution on the indole ring so challenging compared to other positions?

A1: The difficulty in selectively functionalizing the C4 position stems from the intrinsic electronic nature of the indole ring system. The pyrrole portion of the molecule is significantly more electron-rich than the benzene ring. This high electron density makes the C3 position the most nucleophilic and, therefore, the most reactive site for electrophilic aromatic substitution.[3] If the C3 position is blocked, the C2 position is often the next most reactive site. Consequently, direct functionalization of the less reactive benzenoid C-H bonds, particularly at C4, requires specific strategies to override this inherent reactivity preference.[2]

Q2: What are the primary strategies for achieving regioselective C4-substitution?

A2: Broadly, there are two main approaches to selectively introduce substituents at the C4 position:

  • Directed C-H Functionalization: This modern and powerful strategy involves the use of a directing group (DG) attached to the indole, typically at the N1 or C3 position.[4][5] This DG coordinates to a transition metal catalyst (commonly palladium or ruthenium) and positions it in close proximity to the C4-H bond, facilitating selective activation and functionalization.[4][6][7]

  • Classical Indole Synthesis with Pre-functionalized Precursors: This approach involves constructing the indole ring from starting materials that already contain the desired substituent or a precursor group at the position that will become C4 in the final product. A key example is the synthesis of 4-haloindoles from 2,3-dihalophenols, which can then be further functionalized.[8][9][10][11]

Q3: I am attempting a transition-metal-catalyzed C-H functionalization to obtain a C4-substituted indole, but I'm getting a mixture of isomers (C2, C3, or other benzenoid positions). What are the likely causes?

A3: A lack of regioselectivity in directed C-H functionalization can arise from several factors:

  • Ineffective Directing Group: The chosen directing group may not be optimal for guiding the catalyst specifically to the C4 position. The size, electronics, and coordinating ability of the DG are all critical.[4][5]

  • Suboptimal Catalyst/Ligand System: The choice of metal catalyst and its associated ligands can significantly influence regioselectivity. For instance, different palladium or ruthenium precursors and phosphine or N-heterocyclic carbene ligands can exhibit varying preferences for different C-H bonds.[12][13]

  • Steric Hindrance: Bulky substituents on the indole ring or the coupling partner can sterically hinder the approach of the catalyst to the C4 position, leading to reaction at more accessible sites.[14]

  • Reaction Conditions: Temperature, solvent, and additives can all play a crucial role. For example, solvent polarity can influence the stability of key intermediates in the catalytic cycle and thus affect the regiochemical outcome.[15]

Q4: When using a directing group at C3, how can I ensure the reaction proceeds at C4 and not C2 or C5?

A4: When a directing group is placed at C3, the primary competition is often between the C2 and C4 positions. To favor C4 functionalization:

  • Choice of Directing Group: Some directing groups are specifically designed to favor the formation of a six-membered metallacycle intermediate, which leads to C4-functionalization, over a five-membered metallacycle that would result in C2-substitution.[16] An aldehyde group at C3, for example, has been shown to be an effective directing group for ruthenium-catalyzed C4-alkenylation.[7][16][17]

  • Bulky Protecting Groups: Introducing a bulky protecting group on the indole nitrogen can sterically block the C2 position, thereby promoting reaction at C4.[6]

  • Electronic Effects: The electronic nature of the directing group and other substituents on the indole ring can influence the relative reactivity of the C-H bonds. Electron-withdrawing groups on the indole nitrogen can decrease the nucleophilicity of the C3 position, which can sometimes influence the regioselectivity of subsequent functionalizations.[18][19]

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in a Palladium-Catalyzed C4-Arylation Using a C3 Directing Group
Potential Cause Troubleshooting Steps & Explanation
Catalyst Inactivity Ensure the palladium catalyst (e.g., Pd(OAc)₂) is fresh and has been stored properly. Catalyst decomposition can be a major issue. Consider screening different palladium sources (e.g., PdCl₂(CH₃CN)₂).[12]
Inappropriate Ligand The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. If using a generic phosphine ligand, try switching to a more specialized one (e.g., a bulky biaryl phosphine) that may be better suited for the specific transformation.
Incorrect Base or Solvent The base plays a key role in the C-H activation step. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, PivOH). The solvent can also have a significant impact on solubility and reaction rates. Consider switching to a different solvent system (e.g., from toluene to dioxane or a polar aprotic solvent like DMF).[12]
Oxidant Issues Many C-H functionalization reactions require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂). Ensure the oxidant is pure and added in the correct stoichiometry.
Substrate Reactivity Highly electron-rich or electron-poor aryl halide coupling partners may require different reaction conditions. Adjust the temperature or reaction time accordingly.
Problem 2: Poor Regioselectivity in Bischler-Möhlau Synthesis Intended for a 4-Substituted Indole

The Bischler-Möhlau synthesis, which involves reacting an α-bromo-acetophenone with an excess of an aniline, is notorious for its harsh conditions and often unpredictable regioselectivity.[20][21][22]

Potential Cause Troubleshooting Steps & Explanation
Mixture of Isomers The classical Bischler-Möhlau synthesis can lead to a mixture of indole isomers, making it a less reliable method for synthesizing a specific 4-substituted indole.[20]
Harsh Reaction Conditions The high temperatures typically required can lead to decomposition and the formation of numerous side products.[20][23]
Alternative Synthetic Route For a specific 4-substituted indole, it is often more reliable to use a more modern and regioselective method, such as a directed C-H functionalization or a convergent synthesis like the Larock indole synthesis with appropriately substituted starting materials.[24] If the Bischler-Möhlau method must be used, extensive optimization of reaction conditions (temperature, time, and catalyst) is necessary. Milder methods, such as using microwave irradiation or a Lewis acid catalyst like lithium bromide, have been developed and may improve the outcome.[20][21]
Problem 3: Undesired Cyclization at C5 instead of C3 in an Intramolecular Electrophilic Aromatic Substitution of a 4-Substituted Indole

When attempting to form a new ring fused at the 3 and 4 positions of an indole, cyclization can sometimes occur at the C5 position instead.[18][19]

Potential Cause Troubleshooting Steps & Explanation
Electronic Effects The presence of an electron-donating group on the benzene portion of the indole can increase the nucleophilicity of the C5 position, making it competitive with C3 for cyclization.[15]
Protecting Group on Indole Nitrogen An electron-withdrawing protecting group (e.g., tosyl or pivaloyl) on the indole nitrogen can decrease the electron density and nucleophilicity of the C3 position, which may favor cyclization at C5.[18][19]
Reaction Conditions The choice of acid catalyst and solvent can influence the regioselectivity. Stronger acids might favor one pathway over the other. A systematic screen of reaction conditions is recommended.
Substrate Modification If possible, modifying the substituents on the indole ring to electronically favor cyclization at the desired position is a viable strategy. For example, adding a temporary blocking group at C5 could be considered.

Visualizing Synthetic Strategies

Workflow: Selecting a Strategy for C4-Substitution

This decision tree can help guide the selection of an appropriate synthetic strategy based on the desired final product and available starting materials.

G start Goal: Synthesize a 4-substituted indole strategy Is a late-stage functionalization of an existing indole required? start->strategy ch_func Yes: C-H Functionalization strategy->ch_func Yes classical No: De Novo Synthesis strategy->classical No dg Employ a Directing Group (DG) at N1 or C3 ch_func->dg precursor Use a Pre-functionalized Starting Material classical->precursor dg_details - C3-aldehyde for Ru-catalysis - N-pivaloyl for Pd-catalysis - Transient DGs (e.g., amino acids) dg->dg_details precursor_details - Fischer synthesis with substituted hydrazine - Larock synthesis with substituted aniline - Synthesis from 2,3-dihalophenols precursor->precursor_details

Caption: Decision tree for C4-indole synthesis strategy.

Mechanism: Directing Group-Assisted C4-Functionalization

This diagram illustrates the general mechanism for transition-metal-catalyzed C-H functionalization at the C4 position using a directing group at C3.

G sub Indole with C3-DG step1 Coordination & C-H Activation (forms Metallacycle) sub->step1 + [M]-Catalyst cat [M]-Catalyst couple Coupling Partner (e.g., R-X) product C4-Functionalized Indole waste Byproducts step2 Oxidative Addition of R-X step1->step2 step2->couple step3 Reductive Elimination step2->step3 step3->cat Catalyst Regeneration step3->product step3->waste

Caption: General mechanism for C4 C-H functionalization.

Key Experimental Protocols

Protocol 1: Ruthenium-Catalyzed C4-Alkenylation of Indole-3-carboxaldehyde

This protocol is adapted from the work of Prabhu and coworkers and provides a reliable method for the regioselective synthesis of 4-alkenylated indoles.[7][16][17]

Materials:

  • Indole-3-carboxaldehyde (1.0 eq)

  • Alkene (e.g., n-butyl acrylate) (3.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • PivOH (Pivalic acid) (30 mol%)

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • To an oven-dried reaction tube, add indole-3-carboxaldehyde, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and PivOH.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous 1,2-dichloroethane, followed by the alkene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkenylated indole.

Protocol 2: Synthesis of a 4-Haloindole via Sonogashira Coupling and Cyclization

This protocol is based on the strategy of synthesizing 4-functionalized indoles from readily available 2,3-dihalophenols.[8][9][10]

Step A: Sonogashira Coupling

  • To a solution of the N-protected 2,3-dihaloaniline (1.0 eq) in a suitable solvent (e.g., DMA) in a reaction flask, add the terminal alkyne (1.2 eq).

  • Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Add a base, such as Et₃N (2.0 eq).

  • Stir the mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product to obtain the coupled intermediate.

Step B: NaOH-Mediated Cyclization

  • Dissolve the purified product from Step A in a solvent such as EtOH.

  • Add an excess of aqueous NaOH solution (e.g., 10 equivalents).

  • Heat the mixture to reflux and stir until the cyclization is complete.

  • Cool the reaction, neutralize with acid, and extract the product.

  • Purify by column chromatography to yield the 4-haloindole. This 4-haloindole can then be used in a variety of cross-coupling reactions to introduce diverse substituents at the C4 position.[25]

References

  • C4–H indole functionalisation: precedent and prospects. RSC Publishing.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
  • Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Str
  • Transition-Metal-Catalyzed Directing-Group-Assisted C4-H Carbon–Carbon Bond Form
  • C–H functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry.
  • Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. Organic Chemistry Frontiers.
  • ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles
  • Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing.
  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry.
  • Technical Support Center: Troubleshooting Indole Cycliz
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
  • Palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position.
  • C4–H indole functionalisation: precedent and prospects. Chemical Science.
  • Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group. Organic Letters.
  • Synthesis of 4-functionalized-1H-indoles
  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry.
  • Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry.
  • Scheme 5 Synthetic applications of 4-haloindoles.
  • Technical Support Center: Managing Regioselectivity in the Functionaliz
  • Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters.
  • Direct C‐4 Functionalization of Indoles.
  • Transient Directing Group-Assisted Palladium-Catalyzed C4-Alkynylation of Indoles. The Journal of Organic Chemistry.
  • Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity. BenchChem.
  • Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group str
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
  • Bischler–Möhlau indole synthesis. Wikipedia.
  • Technical Support Center: Regioselective Synthesis of Substituted Indole Deriv
  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PubMed.
  • Palladium‐catalysed synthesis of C4 substituted indoles.
  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones.
  • Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. Journal of the American Chemical Society.
  • Bischler–Möhlau indole synthesis. SciSpace.
  • Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. An experimental and computational study.
  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Str
  • Fischer indole synthesis. Wikipedia.
  • Bischler-Möhlau indole synthesis. chemeurope.com.
  • Bischler-Möhlau indole synthesis. Semantic Scholar.
  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube.
  • Troubleshooting unexpected side products in indole synthesis. BenchChem.
  • Indoles. University of California, Irvine.
  • Fischer indole synthesis: significance of choice of acid c
  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole.
  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjug
  • Indole. Wikipedia.

Sources

Technical Support Center: Troubleshooting Nitrile-Containing Indole Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific, nuanced challenges researchers face when performing transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on cyanoindole scaffolds.

Nitrile groups (-CN) are highly versatile but notoriously problematic in cross-coupling regimens. They are susceptible to nucleophilic attack, can act as competitive ligands for palladium, and complicate the electronic landscape of the indole core. This guide synthesizes field-proven causality, quantitative optimization data, and self-validating protocols to help you rescue failing reactions.

Part 1: Diagnostic FAQs & Root Cause Analysis

Q1: My Suzuki-Miyaura coupling of a cyanoindole shows complete consumption of starting material, but LC-MS reveals a major byproduct with a +18 Da or +19 Da mass shift. What is happening?

Root Cause: You are observing nitrile hydrolysis . The +18 Da mass shift corresponds to the hydration of the nitrile to a primary amide, and a subsequent +1 Da shift (relative to the amide) indicates further hydrolysis to a carboxylic acid[1]. This is a common side reaction when using standard Suzuki conditions (e.g.,


 or 

in aqueous ethanol) with applied heat. The electrophilic carbon of the nitrile is attacked by hydroxide ions, forming an imidate intermediate that rapidly tautomerizes to an amide. Intervention:
  • Eliminate Water: Switch to rigorously anhydrous conditions using a boronate ester (e.g., BPin) instead of a boronic acid, which allows the use of non-aqueous bases[2].

  • Attenuate Base Strength: Replace hydroxide bases with milder, anhydrous alternatives like finely milled

    
     or 
    
    
    
    in 1,4-dioxane.
Q2: I am attempting a Buchwald-Hartwig amination on 4-cyanoindole. The reaction stalls at <5% conversion, and the catalyst mixture remains a dark brownish-purple. Is my catalyst dead?

Root Cause: Yes, your catalytic cycle has likely stalled due to catalyst poisoning via nitrile coordination . Nitriles are strong


-donors and 

-acceptors that can bind to the vacant coordination sites of divalent palladium (Pd(II)) intermediates, forming stable, off-cycle complexes that halt transmetalation or reductive elimination[3]. Furthermore, the persistent brownish-purple color indicates that the

precatalyst has not properly dissociated into the active, yellow-orange

species[4]. Intervention:
  • Pre-mix the Catalyst: Incubate

    
     and your phosphine ligand in solvent for 30 minutes at room temperature before adding the cyanoindole[4]. Wait for the solution to turn yellow.
    
  • Use Sterically Demanding Ligands: Employ bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos [5]. The steric bulk of the ligand creates a microenvironment around the palladium center that physically occludes the linear nitrile group from coordinating, while still allowing the desired oxidative addition.

Q3: I am getting a complex mixture of products in my Buchwald-Hartwig amination, including a mass corresponding to an indole dimer.

Root Cause: If your cyanoindole is unprotected, the indole


 proton (

) is acidic enough to be deprotonated by strong bases (like

). This generates an indolyl anion that can undergo competitive

-arylation with your aryl halide[5], or cause the substrate to dimerize under oxidative conditions. Intervention: Protect the indole nitrogen prior to coupling. A bulky protecting group like TIPS or SEM is ideal, though Boc can be used if the reaction temperature is kept below 90 °C to prevent thermal deprotection. Alternatively, use a non-nucleophilic organic base like DBU in continuous flow or batch to minimize side reactions[6].

Part 2: Mechanistic & Workflow Visualizations

The following diagrams illustrate the competing pathways in cyanoindole couplings and provide a systematic troubleshooting workflow.

MechanisticPathway A Cyanoindole + Pd Catalyst B Oxidative Addition Intermediate A->B Pd(0) Active Species G SIDE REACTION 2 Nitrile-Pd Coordination A->G Small Ligand, Exposed Pd(II) C DESIRED PATHWAY Transmetalation & Reductive Elimination B->C Bulky Ligand, Mild Base E SIDE REACTION 1 Aqueous Base Hydrolysis B->E Strong Base (KOH/NaOH), H2O, Heat D Coupled Cyanoindole Product C->D F Amide / Carboxylic Acid Byproducts E->F H Catalyst Poisoning (Dead Cycle) G->H

Caption: Competing mechanistic pathways in Pd-catalyzed cyanoindole cross-coupling.

TroubleshootingWorkflow Start Analyze LC-MS/NMR of Crude Mixture Check1 Is starting material consumed? Start->Check1 NoSM No (Low Conversion) Check1->NoSM Unreacted YesSM Yes (SM Consumed) Check1->YesSM Reacted Fix2 Action: Use bulky ligands (XPhos) to prevent Pd-CN coordination NoSM->Fix2 Check2 Are there +18 or +19 Da mass peaks? (Hydrolysis) YesSM->Check2 Hydrolysis Yes: Amide/Acid formed Check2->Hydrolysis Mass +18/19 Da NoHydrolysis No: Check for dimers or N-arylation Check2->NoHydrolysis Other byproducts Fix1 Action: Switch to anhydrous solvent (e.g., Dioxane) & mild base (K3PO4) Hydrolysis->Fix1 Fix3 Action: Protect Indole N-H (Boc or SEM) NoHydrolysis->Fix3

Caption: Diagnostic decision tree for optimizing cyanoindole cross-coupling reactions.

Part 3: Quantitative Data & Optimization Matrix

To demonstrate the causality of base and solvent selection on nitrile integrity, review the following optimization matrix for the Suzuki-Miyaura coupling of 5-cyanoindole-2-boronic acid pinacol ester with 4-bromoanisole.

Table 1: Impact of Reaction Conditions on Nitrile Hydrolysis

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Desired Product Yield (%)Amide Byproduct (%)
1

(5 mol%)

(3.0)
EtOH /

(4:1)
8022%65%
2

(5 mol%)

(3.0)
THF /

(4:1)
8041%38%
3

(5 mol%)

(2.5)
Dioxane /

(10:1)
9074%12%
4

/ XPhos

(2.0)
Anhydrous Dioxane10091% < 2%

Analysis: Entry 1 demonstrates classic nitrile hydrolysis under strong aqueous basic conditions. By moving to a rigorously anhydrous system with a milder base (


) and a bulky ligand (XPhos) to prevent Pd-coordination (Entry 4), the side reaction is nearly eliminated.

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. They include specific visual and analytical checkpoints so you can verify the integrity of the reaction in real-time.

Protocol A: Anhydrous Suzuki-Miyaura Coupling of Cyanoindoles

Designed to prevent nitrile hydration and tolerate sensitive functional groups.

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge with argon for 10 minutes.

  • Reagent Loading: Add the cyanoindole-boronate ester (1.0 equiv), aryl halide (1.1 equiv),

    
     (0.02 equiv), XPhos (0.04 equiv), and finely milled, anhydrous 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration) under a stream of argon.

  • Validation Checkpoint 1 (Visual): Stir at room temperature for 15 minutes. The solution should transition from a dark purple/brown to a clear yellow or orange, indicating the successful generation of the active

    
     species. If it remains brown, your solvent may be wet or oxygenated.
    
  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Validation Checkpoint 2 (Analytical): Draw a 10 µL aliquot, dilute in MeCN, and run LC-MS. Look for the product mass. Explicitly check for

    
     and 
    
    
    
    peaks. If absent, nitrile integrity is confirmed.
  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 4-Cyanoindole

Designed to prevent catalyst poisoning via nitrile coordination[4][5].

  • Catalyst Pre-Activation (Critical Step): In an argon-filled glovebox or via standard Schlenk technique, charge a vial with

    
     (0.03 equiv) and BrettPhos or XPhos (0.06 equiv). Add 2 mL of anhydrous toluene. Stir for 30 minutes at room temperature until the solution turns pale yellow.
    
  • Substrate Addition: To a separate oven-dried flask, add

    
    -Boc-4-cyanoindole (1.2 equiv), the aryl amine (1.0 equiv), and 
    
    
    
    (1.4 equiv).
    • Note: If the amine is base-sensitive, substitute

      
       with DBU (2.0 equiv)[6].
      
  • Combination: Transfer the pre-activated catalyst solution to the substrate flask via syringe.

  • Reaction: Heat the mixture to 100 °C for 16 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The

    
    -Boc-4-cyanoindole spot should be entirely consumed. If the reaction stalls at <50% conversion, do not add more temperature; add 1 mol% of fresh pre-activated catalyst, indicating minor Pd-poisoning occurred but the cycle can be re-initiated.
    
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify.

References

  • Reddit r/OrganicChemistry. "Troubleshooting a C–N Coupling Reaction." Reddit. Available at:[Link]

  • ChemRxiv. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. Available at:[Link]

  • KAUST Repository. "Photoexcitation of Distinct Divalent Palladium Complexes in Cross‐Coupling Amination Under Air." KAUST. Available at:[Link]

  • Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1." RSC Books. Available at:[Link]

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Technical Support Center: Stability of 3-(7-fluoro-1H-indol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 3-(7-fluoro-1H-indol-4-yl)benzonitrile. The unique structure of this molecule, which combines a fluorinated indole core with a benzonitrile moiety, presents specific stability challenges, particularly under acidic conditions. This document provides in-depth FAQs, troubleshooting protocols, and validated experimental workflows to anticipate and address potential degradation, ensuring the integrity and reliability of your experimental results. We will explore the two primary points of instability: the acid-labile indole nucleus and the potential for nitrile hydrolysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 3-(7-fluoro-1H-indol-4-yl)benzonitrile in acidic environments.

Q1: What are the primary points of instability for this molecule in acidic conditions?

A1: There are two principal functional groups susceptible to acid-catalyzed degradation:

  • The Indole Ring: The indole nucleus is inherently sensitive to strong acids. The lone pair of electrons on the nitrogen atom contributes to the aromaticity of the ring, making it less available for protonation than a typical amine.[1][2] However, strong acids can protonate the ring, primarily at the C3 position. This protonation disrupts the aromatic system and makes the molecule highly reactive and prone to subsequent reactions like dimerization or polymerization.[1][3]

  • The Benzonitrile Group: The nitrile (-C≡N) group is susceptible to acid-catalyzed hydrolysis. This reaction typically requires heating in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) and converts the nitrile into a carboxylic acid and an ammonium salt.[4][5][6]

Q2: At which position is the indole ring most likely to be protonated, and what are the consequences?

A2: The indole ring is most commonly protonated at the C3 position.[1][2][7] This is due to the enamine-like reactivity of the pyrrole portion of the indole structure. Protonation at C3 forms a resonance-stabilized iminium cation, which is a key intermediate in many indole reactions. The primary consequence of this is a significant increase in reactivity. The protonated indole can act as an electrophile, reacting with a nucleophile (such as another neutral indole molecule) to form dimers or oligomers, which may precipitate from solution or appear as a complex mixture of unexpected peaks in analytical chromatography.[3]

Q3: Can the benzonitrile group hydrolyze? Under what conditions?

A3: Yes, the benzonitrile group can undergo hydrolysis to form the corresponding carboxylic acid, 3-(7-fluoro-1H-indol-4-yl)benzoic acid. This reaction generally requires vigorous conditions, such as refluxing in a strong aqueous acid like hydrochloric acid or sulfuric acid.[4][6][8] Under milder acidic conditions, such as those used for HPLC mobile phases at room temperature, hydrolysis of the nitrile is typically slow and may not be a significant concern for short-term experiments. However, for long-term storage in acidic solutions or during heated reactions, this degradation pathway must be considered.

Q4: How does the C7-fluorine substituent affect the molecule's stability?

A4: The fluorine atom at the C7 position of the indole ring is an electron-withdrawing group. This has two potential effects:

  • Electronic Effect: By withdrawing electron density from the benzene portion of the indole, it can subtly influence the overall electron distribution and reactivity of the pyrrole ring. However, the primary site of protonation (C3) is electronically distant, so the fundamental acid-sensitivity of the indole core remains.

  • Potential for Defluorination: While the carbon-fluorine bond is very strong, certain fluorinated aromatic compounds can undergo defluorination under harsh conditions or through specific metabolic pathways.[9] For typical laboratory experiments under acidic conditions, direct acid-catalyzed defluorination is unlikely to be a primary degradation pathway unless extreme conditions are applied.

Q5: What are the most likely degradation products I should look for in a forced degradation study?

A5: Based on the molecule's structure, the two primary degradation products to monitor under acidic stress conditions are:

  • The Hydrolysis Product: 3-(7-fluoro-1H-indol-4-yl)benzoic acid.

  • Indole Dimers/Oligomers: These may be a complex mixture of products and are often less soluble.

A summary of potential products is provided in the table below.

Table 1: Summary of Potential Degradation Products
Product NameStructureMolecular Weight ( g/mol )Notes
Parent Compound 3-(7-fluoro-1H-indol-4-yl)benzonitrile236.24Starting material.
Hydrolysis Product 3-(7-fluoro-1H-indol-4-yl)benzoic acid255.23Formed by acid-catalyzed hydrolysis of the nitrile group.
Dimer Product (Example) Varies (multiple isomers possible)472.48Formed by the reaction of a protonated indole with a neutral indole molecule. Often insoluble.
Part 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Solution
Multiple new peaks or a "hump" appears in the HPLC baseline after sample is prepared in an acidic mobile phase. On-Column Degradation or Sample Instability: The compound is degrading in the acidic sample vial or upon interaction with the acidic mobile phase on the HPLC column.[10]1. Neutralize Sample: Prepare the sample in a neutral or non-acidic solvent (e.g., 50:50 Acetonitrile:Water) and inject immediately. 2. Adjust Mobile Phase: If possible, increase the pH of the aqueous mobile phase to be closer to neutral (e.g., pH 5-6) using a suitable buffer like ammonium formate or acetate, provided chromatography is not compromised. 3. Reduce Residence Time: Keep injection volumes small and run times as short as possible.
Loss of parent compound signal over time, but no major new peaks are observed. Oligomerization/Precipitation: The protonated indole is likely polymerizing to form larger, insoluble molecules that are not being detected by HPLC as they either precipitate in the sample vial or are irreversibly adsorbed onto the column head.1. Work Quickly: Analyze samples immediately after preparation. 2. Use Milder Acids: If acid is required for a reaction, use the mildest acid possible (e.g., acetic acid instead of HCl or TFA) and the lowest effective concentration. 3. Solubility Check: After an experiment, centrifuge the sample vial. If a pellet is observed, it may be the precipitated polymer.
NMR spectrum shows broad peaks or is uninterpretable after adding an acidic solvent like TFA. Protonation Equilibrium: The indole ring is in a dynamic equilibrium between its neutral and protonated states. This rapid exchange on the NMR timescale leads to significant peak broadening, making interpretation difficult.1. Avoid Strong Acids: Do not use strong acids like TFA as a co-solvent for NMR analysis of this compound if possible. 2. Use Deuterated Acetic Acid: If an acidic proton source is needed, a weaker deuterated acid (e.g., Acetic Acid-d4) may provide a more stable spectrum. 3. Low-Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow the proton exchange enough to resolve the peaks for the neutral and protonated species.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradants and test the stability-indicating nature of an analytical method, in line with ICH guidelines.[11][12]

Objective: To achieve 5-20% degradation of the parent compound to facilitate the identification of degradation products.[12]

Materials:

  • 3-(7-fluoro-1H-indol-4-yl)benzonitrile

  • Methanol or Acetonitrile (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Water (HPLC Grade)

  • HPLC system with UV-Vis or DAD detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in Methanol or Acetonitrile to a final concentration of 1 mg/mL.

  • Set Up Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl. This creates a 0.5 mg/mL solution in 0.5 M HCl.

  • Set Up Control: In a separate vial, mix 1 mL of the stock solution with 1 mL of water. This is the unstressed control.

  • Incubate: Place both vials in a water bath or heating block at 60°C.

  • Sample at Time Points: Withdraw aliquots (e.g., 100 µL) from both the stress and control vials at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quench Reaction: Immediately add 100 µL of 1 M NaOH to each aliquot to neutralize the acid and stop the degradation. Dilute the quenched sample with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analyze: Inject the samples onto the HPLC system.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and check for the appearance of new peaks. Ensure mass balance is maintained.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stressing cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock Solution Stress Mix 1mL Stock + 1mL 1M HCl Stock->Stress Control Mix 1mL Stock + 1mL Water Stock->Control Incubate Incubate Both at 60°C Stress->Incubate Sample Sample at T = 0, 2, 4, 8, 24h Incubate->Sample Quench Quench with 1M NaOH Sample->Quench Dilute Dilute for HPLC Quench->Dilute Analyze HPLC-UV/MS Analysis Dilute->Analyze Report Calculate % Degradation & Identify Peaks Analyze->Report

Caption: Workflow for a forced acidic degradation study.

Protocol 2: General HPLC Method for Stability Monitoring

This method provides a robust starting point for separating the parent compound from its potential acidic degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

Potential Acidic Degradation Pathways

The following diagram illustrates the two primary degradation mechanisms under acidic conditions.

Degradation_Pathways cluster_hydrolysis Pathway 1: Nitrile Hydrolysis cluster_dimerization Pathway 2: Indole Protonation & Dimerization Parent 3-(7-fluoro-1H-indol-4-yl)benzonitrile Hydrolysis_Product 3-(7-fluoro-1H-indol-4-yl)benzoic acid Parent->Hydrolysis_Product H₃O⁺, Δ Protonated Protonated Indole (C3-Iminium Cation) Parent->Protonated H⁺ (fast) Dimer Dimer/Oligomer Products Protonated->Dimer + Neutral Indole (slow)

Caption: Potential degradation pathways in acidic media.

References
  • Wikipedia. (n.d.). Indole. Retrieved March 7, 2026, from [Link]

  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved March 7, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Spectrophotometric study of the protonation processes of some indole derivatives in sulfuric acid. Retrieved March 7, 2026, from [Link]

  • PMC. (2022, June 2). Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2002, May 1). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Retrieved March 7, 2026, from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved March 7, 2026, from [Link]

  • Quimicaorganica.org. (n.d.). Acid hydrolysis of Nitriles. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved March 7, 2026, from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved March 7, 2026, from [Link]

  • Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved March 7, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Forced degradation and impurity profiling: A review. Retrieved March 7, 2026, from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Retrieved March 7, 2026, from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 7, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved March 7, 2026, from [Link]

  • Ovid. (2001, May-June). Oxidation of Indole and Indole Derivatives... : Applied Biochemistry & Microbiology. Retrieved March 7, 2026, from [Link]

  • PMC. (2019, June 20). The Dark Side of Fluorine. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). C–H functionalization of indoles and oxindoles through CDC reactions. Retrieved March 7, 2026, from [Link]

  • PMC - NIH. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Retrieved March 7, 2026, from [Link]

  • NTRS - NASA. (n.d.). CAUSE AND EFFECTS OF FLUOROCARBON DEGRADATION IN ELECTRONICS AND OPTO-ELECTRONIC SYSTEMS. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, February 25). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Retrieved March 7, 2026, from [Link]

  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved March 7, 2026, from [Link]

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Technical Support Center: Synthesis of Electron-Deficient Indole Biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Hub. Ticket Scope: Overcoming reactivity and selectivity bottlenecks in the arylation of electron-deficient indoles (e.g., cyano-, nitro-, ester-substituted, or azaindoles).

Executive Summary: The "Deactivated Scaffold" Challenge

Electron-deficient indoles present a paradox in cross-coupling. While the N-H acidity increases, the electron density of the aromatic ring decreases, rendering traditional electrophilic palladation (C-H activation) sluggish. Conversely, in oxidative addition pathways (Suzuki/Stille), the electron-withdrawing group (EWG) can destabilize the oxidative addition intermediate or strengthen the C-Halide bond, requiring higher energy barriers.

This guide details three alternative catalytic systems verified to bypass these electronic penalties: Nickel (Ni) , Rhodium (Rh) , and Metal-Free (Radical) approaches.

Module 1: Nickel-Catalyzed Cross-Coupling

Role: The "Workhorse" for sluggish electrophiles (Aryl Chlorides/Sulfamates). Mechanism: Ni(0)/Ni(II) or Ni(I)/Ni(III) radical cycles.[1]

Unlike Palladium, Nickel has a smaller atomic radius and lower electronegativity, facilitating oxidative addition into difficult C-O (sulfamates/esters) and C-Cl bonds, even on electron-deficient rings.

Protocol 1.1: Ni-Catalyzed Suzuki-Miyaura Coupling

Best for: 3-bromo-5-cyanoindole or similar deactivated halides coupling with arylboronic acids.

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: PCy3 (20 mol%) or SIPr (NHC ligand for steric bulk)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

  • Temp: 80–100 °C

Step-by-Step Workflow:

  • Glovebox Assembly: Weigh

    
     and Ligand in a glovebox. Pre-stir in solvent for 10 mins to form the active 
    
    
    
    species (solution turns yellow/orange).
  • Substrate Addition: Add the electron-deficient indole halide and boronic acid.

  • Base Addition: Add anhydrous

    
    .
    
  • Reaction: Seal tube, remove from glovebox, and heat.

  • Quench: Filter through Celite/Silica pad (Ni salts are sticky).

Troubleshooting Nickel Systems:

SymptomDiagnosticCorrective Action
Black Precipitate Catalyst decomposition (Ni black formation).Ligand-to-Metal ratio is too low. Increase Ligand to 2:1 or switch to bidentate (e.g., dppf).
No Conversion Catalyst poisoning by Indole N-H.Protect the indole nitrogen (SEM, Boc) or add 1.1 equiv of base to deprotonate before catalyst addition.
Homocoupling Boronic acid homocoupling (oxidative).Degas solvent rigorously (Freeze-Pump-Thaw). Oxygen accelerates homocoupling.
Module 2: Rhodium(III) C-H Activation

Role: Atom Economy & C2-Selectivity. Mechanism: Concerted Metalation-Deprotonation (CMD).

Scientific Insight: Electron-deficient indoles are actually superior substrates for C2-arylation via CMD compared to electron-rich indoles. The EWG increases the acidity of the C2-H bond, lowering the activation energy for the rate-limiting deprotonation step by the carbonate/acetate base.

Protocol 2.1: Rh(III)-Catalyzed C2-Arylation

Best for: Direct arylation of N-protected indole-5-carboxylates with aryl iodides.

Reagents:

  • Catalyst:

    
     (2.5 mol%)[2]
    
  • Additives:

    
     (10 mol%) - Crucial for chloride abstraction to open coordination sites.
    
  • Oxidant/Base:

    
     (20 mol%) / 
    
    
    
    (1 equiv)
  • Solvent: DCE/t-AmOH (1:1)

  • Temp: 110 °C

Step-by-Step Workflow:

  • Activation: Mix Rh-dimer and

    
     in solvent for 15 mins. A white precipitate (AgCl) will form; the supernatant contains the active cationic Rh(III) species.
    
  • Reaction: Add the indole and the coupling partner (e.g., aryl iodide or benzoic acid if using oxidative coupling).

  • Heating: Stir vigorously. The reaction is heterogeneous.

Rh_CMD_Mechanism cluster_insight Technician Note: EWG Effect Rh_Cat Cp*Rh(III)-X Coordination N-Coordination Rh_Cat->Coordination + Indole CMD_TS CMD Transition State (Rate Limiting) Coordination->CMD_TS Ag(I) assists Metallacycle Rhodacycle Intermediate CMD_TS->Metallacycle - AcOH Info EWG on Indole lowers pKa of C2-H facilitating this step. CMD_TS->Info Product C2-Arylated Indole Metallacycle->Product + Ar-I Reductive Elim.

Caption: The Concerted Metalation-Deprotonation (CMD) pathway where electron-withdrawing groups (EWG) accelerate C-H activation at the C2 position.

Module 3: Transition-Metal-Free (Radical) Arylation

Role: C3-Selectivity & Cost Reduction. Mechanism: Radical-Anion Coupling / Base-promoted Homolytic Aromatic Substitution (HAS).

When transition metals fail due to chelation/poisoning by the EWG, or when C3 regioselectivity is required without a directing group, use the "KOtBu/Amino-Phenanthroline" system.

Protocol 3.1: KOtBu-Promoted C3-Arylation

Best for: 4-nitroindole or azaindoles coupling with Aryl Halides.

Reagents:

  • Base: KOtBu (3.0 equiv)

  • Ligand: 1,10-Phenanthroline or DMEDA (10-20 mol%) - Acts as an electron shuttle.

  • Solvent: Benzene or Toluene (Strictly Anhydrous)

  • Temp: 80–100 °C

Step-by-Step Workflow:

  • Dry Conditions: Flame-dry the reaction vessel. Moisture kills the radical anion intermediate.

  • Mixing: Add Indole, Aryl Iodide, and Ligand.

  • Initiation: Add KOtBu. The reaction often turns deep purple/blue (indicative of radical anions).

  • Completion: Monitor by LCMS. Quench with

    
    .
    
Troubleshooting Matrix: Diagnostic & Repair
IssueProbable CauseValidated Solution
Reaction Stalls at 20% Conv. Product Inhibition: The electron-deficient biaryl product binds to the metal center more tightly than the starting material.Switch to Ni: Use Protocol 1.1. Nickel is less prone to product inhibition than Pd in these systems.
C2 vs. C3 Mixture Competing Mechanisms: Electrophilic substitution (C3) vs. CMD (C2).[3]Force C2: Use Rh(III) (Protocol 2.1) with a pivalate/acetate base. Force C3: Use the Metal-Free Radical approach (Protocol 3.1).
Dehalogenation of Ar-X Hydride Source: Solvent or base is acting as a hydride donor (common in DMF/Isopropanol).Change Solvent: Switch to non-protic, non-polar solvents like Toluene or Dioxane. Avoid alcohols.
Low Yield with Azaindoles N-Coordination: The pyridine-like nitrogen in azaindole poisons the catalyst.Pre-complexation: Add 1.05 equiv of

to block the pyridine nitrogen before adding the catalyst.
Decision Logic: Selecting Your Catalyst

Catalyst_Selection Start Start: Electron-Deficient Indole Func Is the Indole pre-functionalized (Halide/Boronate)? Start->Func Yes_Func Yes (e.g., 5-CN-3-Bromoindole) Func->Yes_Func Standard Coupling No_Func No (C-H Activation) Func->No_Func Direct Arylation Ni_Path Use Nickel (Ni(COD)2 + NHC) (Protocol 1.1) Yes_Func->Ni_Path Avoids Oxidative Addition Issues Selectivity Desired Regioselectivity? No_Func->Selectivity C2 C2 Position Selectivity->C2 C3 C3 Position Selectivity->C3 Rh_Path Use Rhodium (Cp*Rh) (Protocol 2.1) C2->Rh_Path Radical_Path Use Metal-Free (KOtBu) (Protocol 3.1) C3->Radical_Path

Caption: Decision tree for selecting the optimal catalytic system based on substrate functionalization and regioselectivity requirements.

References
  • Nickel-C

    • Title: Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions[4][5]

    • Source: Diccianni, J. B., & Diao, T. (2019).[6] Trends in Chemistry.

    • URL:[Link]

  • Rhodium(III)

    • Title: Rhodium(III)-Catalyzed C–H Activation and Functionalization of Indoles[3][7]

    • Source: Song, G., Wang, F., & Li, X. (2012).[2][8] Chemical Society Reviews.

    • URL:[Link]

  • Metal-Free Aryl

    • Title: Transition Metal-Free C3 Arylation of Indoles with Aryl Halides[9][10]

    • Source: Roman, D. S., Takahashi, Y., & Charette, A. B. (2017).
    • URL:[Link]

  • Ag(I)

    • Title: Ag(I)-Catalyzed C-H Activation: The Role of the Ag(I) Salt in Pd/Ag-Mediated C-H Arylation[11][12]

    • Source: Whitaker, D., Burés, J., & Larrosa, I. (2016).[11][12] Journal of the American Chemical Society.[11][12]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 3-(7-fluoro-1H-indol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(7-fluoro-1H-indol-4-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a comparative spectral interpretation. By contrasting the spectrum with those of its constituent molecular fragments—7-fluoroindole and 3-substituted benzonitriles—we elucidate the structural nuances and electronic interactions that define this molecule. This approach serves as a robust framework for structural verification and quality control.

Predicted ¹H NMR Spectrum and Structural Assignments

The unambiguous characterization of novel chemical entities is paramount in chemical research and development. ¹H NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules. For 3-(7-fluoro-1H-indol-4-yl)benzonitrile, the spectrum is a composite of signals from the 7-fluoroindole core and the 3-cyanophenyl substituent.

Below is the annotated structure and a predicted data table for the compound, based on established principles of chemical shift theory and substituent effects. The predictions are derived from comparative analysis with structurally related compounds.

Figure 1: Molecular Structure and Proton Labeling

Caption: Structure of 3-(7-fluoro-1H-indol-4-yl)benzonitrile with proton numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
H1 (NH)~11.5 - 12.0br s-1H
H2~7.5 - 7.6tJ = 2.8 Hz1H
H3~6.7 - 6.8ddJ = 3.2, 0.8 Hz1H
H5~7.2 - 7.3dJ = 8.0 Hz1H
H6~7.0 - 7.1ddJ = 10.5, 8.0 Hz1H
H2'~8.1 - 8.2tJ = 1.5 Hz1H
H4'~8.0 - 8.1dtJ = 7.8, 1.3 Hz1H
H5'~7.7 - 7.8tJ = 7.8 Hz1H
H6'~7.9 - 8.0dtJ = 7.8, 1.3 Hz1H

Note: Chemical shifts are referenced to residual DMSO at δ 2.50 ppm. These are predictive values; actual experimental values may vary.

Interpretation of Key Signals:
  • Indole N-H (H1): The indole N-H proton is expected to appear as a broad singlet at a very downfield chemical shift (δ > 11 ppm) in DMSO-d₆.[1] This is characteristic of indole N-H protons and is due to a combination of hydrogen bonding with the solvent and the anisotropic effect of the aromatic system.[2][3] Its broadness is a result of quadrupolar relaxation and potential exchange with trace amounts of water.

  • Indole Pyrrole Protons (H2, H3): H2 and H3 of the indole ring typically resonate in the aromatic region.[4][5] H2 is expected to be a triplet due to coupling with both H1 and H3. H3 will appear as a doublet of doublets, coupling to H2 and H1.

  • Indole Benzene Protons (H5, H6): The protons on the benzene portion of the indole ring are influenced by both the fluorine and the aryl substituent. H6 is expected to show a large coupling constant characteristic of ortho H-F coupling (~10.5 Hz) and a smaller ortho H-H coupling to H5.[6] H5 will appear as a doublet, coupling only to H6.

  • Benzonitrile Protons (H2', H4', H5', H6'): The four protons of the 3-cyanophenyl group will resonate in the downfield aromatic region, deshielded by the electron-withdrawing effect of the nitrile group. The substitution pattern leads to a complex but predictable set of multiplets. H2' is anticipated to be the most deshielded due to its proximity to both the nitrile group and the point of attachment to the indole.

Comparative Spectral Analysis

To understand the observed chemical shifts, it is instructive to compare the spectrum of the target molecule with simpler, related structures.

Comparison with 7-Fluoroindole

The introduction of the 3-cyanophenyl group at the C4 position significantly perturbs the electronic environment of the 7-fluoroindole core.

Table 2: ¹H NMR Chemical Shift Comparison

Proton7-Fluoroindole (in CDCl₃)3-(7-fluoro-1H-indol-4-yl)benzonitrile (Predicted, DMSO-d₆)Expected Shift (Δδ)
H2 ~7.2 ppm~7.5 - 7.6 ppmDownfield
H3 ~6.5 ppm~6.7 - 6.8 ppmDownfield
H4 ~7.1 ppm(Substituted)-
H5 ~7.0 ppm~7.2 - 7.3 ppmDownfield
H6 ~6.9 ppm~7.0 - 7.1 ppmDownfield
  • Deshielding Effect: The 3-cyanophenyl group is electron-withdrawing and exerts a deshielding effect on the protons of the indole nucleus. This is most pronounced for the protons closest to the substituent. The steric interaction between the two rings may force them out of planarity, influencing the extent of electronic communication and causing through-space deshielding.

The Influence of the 7-Fluoro Substituent

The fluorine atom at the C7 position is a key feature, introducing characteristic couplings.

  • ¹H-¹⁹F Coupling: Fluorine (¹⁹F) has a nuclear spin of I = 1/2 and couples with nearby protons. This results in observable splitting in the ¹H NMR spectrum. The coupling occurs through bonds, with the magnitude decreasing with the number of bonds separating the nuclei.[7]

    • ³JHF (ortho): The coupling between F7 and H6 is a three-bond coupling and is expected to be in the range of 9-11 Hz.[6]

    • ⁴JHF (meta): The four-bond coupling between F7 and H5 is typically smaller, around 2-3 Hz, and may not always be resolved.

    • ⁵JHF (para): Long-range coupling to other protons like H2 or H3 is also possible but often very small (<1 Hz).[7][8]

Analysis of the 3-Benzonitrile Moiety

The signals for the benzonitrile protons can be compared to model compounds like 3-fluorobenzonitrile or 3-cyanophenol.[9][10] The indole ring acts as a substituent on the benzonitrile ring, influencing the chemical shifts of H2', H4', H5', and H6'. The signals are all expected in the downfield region (δ 7.7-8.2 ppm) due to the strong deshielding effect of the cyano group.[11][12]

Experimental Protocol for High-Resolution ¹H NMR

Achieving high-quality, reproducible NMR data requires a standardized and carefully executed experimental procedure.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of 3-(7-fluoro-1H-indol-4-yl)benzonitrile.

  • Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is recommended due to its excellent solvating power for polar aromatic compounds and its ability to clearly resolve N-H protons.[2][3]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. Ensure a clear, homogeneous solution.

  • Standard: The residual solvent peak of DMSO-d₆ (δ 2.50 ppm) can be used as an internal reference.[13] Alternatively, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).[14]

Instrument and Acquisition Parameters

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

Table 3: Recommended NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Program Standard 1D Proton (e.g., zg30)A simple 30° pulse is sufficient for quantitative analysis.
Acquisition Time (AQ) 3-4 secondsAllows for complete decay of the FID, ensuring high resolution.
Relaxation Delay (D1) 2-5 secondsEnsures full relaxation of nuclei between scans for accurate integration.
Number of Scans (NS) 16-64Sufficient to achieve an excellent signal-to-noise ratio.
Spectral Width (SW) ~16 ppm (e.g., -2 to 14 ppm)Covers the entire expected range of proton chemical shifts.[15]
Temperature 298 K (25 °C)Standard ambient probe temperature.[13]
Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to δ 2.50 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

Figure 2: Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire process Fourier Transform & Phasing acquire->process analyze Reference & Integrate process->analyze report Generate Spectrum Report analyze->report

Caption: Workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 3-(7-fluoro-1H-indol-4-yl)benzonitrile is complex, yet every signal can be rationally assigned through a systematic analysis of substituent effects and spin-spin coupling phenomena. The key diagnostic features include the downfield N-H proton, the characteristic splitting pattern of the indole protons H5 and H6 due to ¹H-¹⁹F coupling, and the deshielded signals of the 3-cyanophenyl ring. By comparing the spectrum to those of its constituent fragments, a deeper understanding of its electronic and structural properties is achieved. The detailed experimental protocol provided ensures that researchers can obtain high-quality, reliable data for this compound, facilitating its use in further scientific investigation.

References

  • ResearchGate. (2023, December 28). Do 1H-NMR peaks shift appreciably while employing different deuterated solvents?
  • Cavaleiro, J. A. S. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • Babijczuk, K., et al. (n.d.).
  • AIP Publishing. (2023, February 23).
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
  • Al-Hashimi, H. M., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020, August 12).
  • Riaz, M., et al. (n.d.). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. PMC.
  • A precise determination of the H-H and H-F couplings in fluorobenzene. (n.d.).
  • American Chemical Society. (2013, December). NMR Guidelines for ACS Journals. ACS.org.
  • The role of indolyl substituents in squaramide-based anionophores. (2022, September 23). Organic & Biomolecular Chemistry (RSC Publishing).
  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • Journal of the American Chemical Society. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra.
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • ChemicalBook. (n.d.). 7-Chloro-6-fluoro indole(259860-01-0) 1H NMR spectrum.
  • ResearchGate. (2026, January 7).
  • Guidechem. (n.d.). 7-Fluoroindole 387-44-0.
  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (n.d.). PMC.
  • Royal Society of Chemistry. (n.d.).
  • Indian Chemical Society. (n.d.).
  • ResearchGate. (n.d.). Electronic trends of indole substitution. a1H NMR yields compared to....
  • ChemicalBook. (n.d.). 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum.
  • Taylor & Francis. (2008, October 4).
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts.
  • Michigan State University Chemistry. (n.d.). Proton NMR Table.
  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Chem-Impex. (n.d.). 7-Fluoroindole.
  • ChemicalBook. (n.d.). 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Cyanophenol(873-62-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Cyanobenzoic acid(1877-72-1) 1H NMR spectrum.
  • Table of Characteristic Proton NMR Shifts. (n.d.).

Sources

LC-MS Analysis and Fragmentation Pattern of Fluoroindole Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the LC-MS/MS analysis and fragmentation behavior of fluoroindole benzonitriles , a class of synthetic cannabinoids (SCs) characterized by an indole core, a fluorinated alkyl chain (typically 5-fluoropentyl), and a benzonitrile moiety attached via a carbonyl linker. These compounds are structural analogs of AM-694 and AM-2201, often emerging as regioisomeric mixtures (ortho-, meta-, para- isomers) that require advanced chromatographic resolution for forensic identification.

Content Type: Publish Comparison Guide Audience: Forensic Toxicologists, Analytical Chemists, Drug Development Scientists

Executive Summary & Comparison Overview

Differentiation of fluoroindole benzonitriles (e.g., 1-(5-fluoropentyl)-3-(cyanobenzoyl)indoles) presents a unique analytical challenge due to the high structural similarity of regioisomers. While standard C18 chromatography often fails to resolve the ortho, meta, and para substitution patterns of the nitrile group, alternative stationary phases like Biphenyl or PFP (Pentafluorophenyl) provide superior selectivity.

Performance Comparison: Separation & Detection
FeatureStandard C18 Method Recommended Biphenyl Method Scientific Rationale
Isomer Resolution Poor (Co-elution common)High (Baseline separation)

-

interactions in Biphenyl phases discriminate between aromatic substitution patterns better than hydrophobic C18 interactions.
Sensitivity (ESI+) HighHighBoth phases use similar mobile phases (Formic Acid/MeOH/ACN), preserving ionization efficiency.
Run Time 10–15 min8–12 min Better selectivity allows for steeper gradients without sacrificing resolution.
differentiation Basis Retention Time onlyRT + Ion Ratio Biphenyl separation allows distinct MS/MS spectra collection for each isomer, revealing unique ion abundance ratios.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating by including specific quality control steps (isomer resolution check) before sample analysis.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Matrix: Urine or Plasma (100 µL).

  • Hydrolysis: Add 20 µL

    
    -glucuronidase; incubate at 60°C for 30 min (essential for urinary metabolites).
    
  • Extraction: Use Oasis HLB (or equivalent polymeric reversed-phase sorbent).

    • Condition: 1 mL MeOH, 1 mL

      
      .
      
    • Load: Hydrolyzed sample (diluted 1:4 with

      
      ).
      
    • Wash: 1 mL 5% MeOH in

      
      .
      
    • Elute: 1 mL ACN:MeOH (90:10).

    • Dry and Reconstitute: Evaporate under

      
      ; reconstitute in 100 µL Initial Mobile Phase.
      
Step 2: LC-MS/MS Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Raptor Biphenyl .

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH provides better solvation for indoles than ACN).

  • Gradient:

    • 0.0 min: 40% B

    • 7.0 min: 90% B

    • 8.5 min: 90% B

    • 8.6 min: 40% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 3: MS Source Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

  • Curtain Gas: 30 psi.

Fragmentation Analysis & Pathways

The identification of fluoroindole benzonitriles relies on characteristic cleavage pathways. The presence of the fluorine atom on the alkyl chain and the nitrile group on the benzoyl moiety dictates the fragmentation.

Primary Fragmentation Pathway
  • Inductive Cleavage (α-cleavage): The bond between the carbonyl carbon and the indole C3 position cleaves.

  • Charge Retention: The positive charge is predominantly retained on the Indole Acylium ion (containing the F-pentyl chain) or the Benzoyl cation (containing the nitrile), depending on proton affinity.

  • Secondary Fragmentation:

    • HF Loss: The 5-fluoropentyl chain undergoes HF elimination (neutral loss of 20 Da), creating a pentenyl-indole species.

    • HCN Loss: The benzonitrile moiety may lose HCN (27 Da) if the charge is retained on the benzoyl fragment.

Visualization: Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z ~349) Intermediate Indole Acylium Ion (m/z 232) Precursor->Intermediate α-Cleavage (Loss of Cyanobenzaldehyde) Benzoyl Cyanobenzoyl Cation (m/z 130) Precursor->Benzoyl Charge Retention on Benzoyl Fragment_HF Defluorinated Ion [M+H - HF]+ Precursor->Fragment_HF HF Elimination (-20 Da) Fragment_Alkyl Indole Cation (m/z 144) Intermediate->Fragment_Alkyl Alkyl Chain Cleavage

Caption: Fragmentation pathway of 1-(5-fluoropentyl)-3-(cyanobenzoyl)indole. The primary split occurs at the carbonyl linker, yielding diagnostic indole and benzoyl fragments.

Diagnostic Ions Table
Ion Typem/z (Approx)OriginSpecificity
Precursor 349.2

Molecular Ion
Product 1 232.1 Indole Acylium (Fluoropentyl-Indole-CO)Class Specific (Indole core)
Product 2 130.0 Cyanobenzoyl Cation (

)
Isomer Specific (Varies by CN position)
Product 3 144.1 Indole Cation (Loss of Pentyl chain)General Indole Marker
Neutral Loss -20 Da Loss of HF (Hydrofluoric Acid)Confirms Fluorine on Alkyl Chain

Analytical Challenges: Regioisomeric Differentiation

The core challenge is distinguishing the 2-cyanobenzoyl (ortho), 3-cyanobenzoyl (meta), and 4-cyanobenzoyl (para) isomers.

Mechanism of Differentiation

While their precursor masses are identical, their Product Ion Ratios and Retention Times differ due to steric effects:

  • Ortho Effect: The ortho-isomer often exhibits a unique "Ortho Effect" fragmentation (e.g., water loss or specific rearrangement) absent in meta and para.

  • Elution Order (Biphenyl Column):

    • Para (4-CN): Typically elutes last (flattest conformation, strongest

      
      -
      
      
      
      interaction).
    • Ortho (2-CN): Typically elutes first (steric hindrance reduces planar interaction).

Workflow Diagram: Isomer Identification

Workflow Sample Unknown Sample (Urine/Plasma) Extract SPE Extraction (Oasis HLB) Sample->Extract LC LC Separation (Biphenyl Column) Extract->LC MS MS/MS Acquisition (MRM Mode) LC->MS Decision Isomer Resolution? MS->Decision Result_Ortho Ortho-Isomer (Early RT, High 130/232 Ratio) Decision->Result_Ortho RT < 4.5 min Result_Para Para-Isomer (Late RT, Low 130/232 Ratio) Decision->Result_Para RT > 5.0 min

Caption: Decision tree for identifying regioisomers based on Biphenyl column retention time and ion ratios.

References

  • Differentiation of Regioisomers: Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. (PMC).[1]

  • Fragmentation Mechanisms: Fragmentation pathways of 2-substituted pyrrole derivatives using ESI-ITMS and QTOFMS.

  • General SC Analysis: Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids.

  • Biphenyl Column Application: A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens...

  • Isomer Differentiation Logic: Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry.

Sources

comparison of 7-fluoro vs 7-chloro indole biological activity

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: 7-Fluoro vs. 7-Chloro Indole Derivatives in Drug Design

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous approved therapeutics and biological probes. When optimizing this pharmacophore, substitution at the C7 position with halogens is a highly effective strategy to modulate target affinity, physicochemical properties, and pharmacokinetic (PK) profiles. However, the choice between a fluorine (7-F) and a chlorine (7-Cl) atom at this position dictates fundamentally different molecular behaviors.

This guide provides an objective, data-driven comparison of 7-fluoroindole and 7-chloroindole derivatives, analyzing their causality in target binding, metabolic stability, and antimicrobial efficacy to guide rational drug design[1][2].

The divergent biological activities of 7-fluoro and 7-chloro indoles stem directly from their distinct physicochemical properties.

  • Steric Bulk and Lipophilicity: Fluorine is the smallest halogen (van der Waals radius ~1.47 Å), acting as a bioisostere for hydrogen. It minimally perturbs the steric profile of the indole ring while significantly lowering the pKa of adjacent functional groups[3]. Chlorine is substantially larger (vdW radius ~1.75 Å) and more lipophilic. The introduction of a 7-chloro substituent dramatically increases the overall partition coefficient (LogP) of the molecule, driving higher partitioning into lipophilic cell membranes[4].

  • The Halogen Bond (Sigma-Hole) Dichotomy: This is the most critical mechanistic differentiator. Chlorine possesses a polarizable electron cloud that can form a localized region of positive electrostatic potential (a "sigma-hole") opposite the C-Cl bond. This allows 7-chloroindoles to act as halogen bond donors , forming highly directional, stabilizing non-covalent interactions with Lewis bases (e.g., oxygen or nitrogen atoms in protein backbones)[5][6]. Fluorine, being highly electronegative and tightly holding its electrons, lacks a sufficient sigma-hole and rarely participates in halogen bonding, acting instead as a weak hydrogen bond acceptor[5][7].

Table 1: Fundamental Physicochemical Comparison
Property7-Fluoroindole7-ChloroindoleMechanistic Impact
van der Waals Radius ~1.47 Å~1.75 Å7-Cl requires larger binding pockets; 7-F mimics hydrogen sterically.
Electronegativity (Pauling) 3.983.167-F exerts stronger inductive electron-withdrawing effects.
Halogen Bonding Capacity NegligibleStrong7-Cl can form directional bonds with target protein residues (e.g., Arg, Thr).
Lipophilicity (ΔLogP) Mild increaseSignificant increase7-Cl drives membrane partitioning and potential off-target toxicity.

Comparative Biological Activity & Target Engagement

Case Study A: Antivirulence vs. Membrane Disruption in Microbiology

Halogenated indoles have emerged as potent agents against multidrug-resistant bacteria, but 7-F and 7-Cl derivatives operate via distinct mechanisms.

  • 7-Fluoroindole (Antivirulence): In Pseudomonas aeruginosa, 7-fluoroindole acts as a quorum-sensing (QS) inhibitor. It does not kill the planktonic cells (which would drive resistance) but effectively suppresses virulence factors, including pyocyanin production, swarming motility, and protease activity, while inhibiting biofilm formation[8][9].

  • 7-Chloroindole (Membrane Disruption): In Vibrio parahaemolyticus, 7-chloroindole exhibits strong antibiofilm activity. Due to its higher lipophilicity, the chlorinated compound partitions heavily into the lipophilic phase of the bacterial cell membrane, causing substantial structural damage and localized toxicity[4][10].

MOA F_Indole 7-Fluoroindole QS_Receptor Quorum Sensing Receptor (e.g., PqsR) F_Indole->QS_Receptor H-bond / Steric Fit Cl_Indole 7-Chloroindole Membrane Lipid Membrane Partitioning Cl_Indole->Membrane High Lipophilicity Biofilm_F ↓ Virulence Factors (Pyocyanin, Proteases) QS_Receptor->Biofilm_F Transcriptional Repression Biofilm_Cl Membrane Disruption & Biofilm Eradication Membrane->Biofilm_Cl Structural Damage

Caption: Divergent mechanisms of 7-fluoro vs 7-chloro indoles in bacterial models.

Case Study B: Kinase and Enzyme Inhibition

In targeted oncology and antiviral therapies, the choice of halogen dictates binding thermodynamics.

  • HIV-1 RNase H Inhibition: The introduction of a chlorine atom at the 7-position of 3-hydrazonoindolin-2-one derivatives significantly enhances target binding. Structural analysis reveals that the 7-Cl atom forms a strong, directional halogen bond with the Arg448 residue of the enzyme, providing critical binding energy that 7-F cannot replicate[6][11].

  • GSK-3β Inhibition: For 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, substituting the 7-chloro atom with a 7-fluoro atom is well tolerated, yielding triple-digit nanomolar inhibitors in both cases[12]. However, the 7-fluoro analogs often display improved metabolic stability and lower off-target kinase activity due to reduced lipophilicity[13].

Table 2: Comparative Efficacy Data
Target / Organism7-Fluoroindole Derivative Performance7-Chloroindole Derivative PerformancePrimary Driver of Activity
HIV-1 RNase H Moderate inhibitionHigh inhibition (IC50 ~7.85 μM)Halogen bonding with Arg448[6]
V. parahaemolyticus Weak membrane effectHigh biofilm inhibition (MIC 200 μg/mL)Lipophilic membrane partitioning[10]
P. aeruginosa High antivirulence (QS inhibition)Moderate antivirulenceSteric fit in QS receptor binding pocket[9]
Plasmodium (Malaria) Sub-micromolar growth inhibition5-fold loss in potency vs parentMetabolic stability & optimal geometry[14]

Pharmacokinetics (PK) and Metabolic Stability

Both 7-F and 7-Cl substitutions effectively block Cytochrome P450 (CYP450)-mediated oxidation at the C7 position of the indole ring, a common site of metabolic liability[14]. However, their downstream PK effects differ:

  • Clearance: 7-Fluoroindoles generally exhibit lower metabolic clearance while preserving a lower molecular weight and optimal aqueous solubility[3].

  • Volume of Distribution (Vd): 7-Chloroindoles, due to their elevated LogP, often show a higher volume of distribution, sequestering into adipose tissue. This can prolong the half-life but may also reduce the free fraction of the drug in systemic circulation due to high plasma protein binding.

Experimental Methodologies

To objectively validate the performance differences between 7-F and 7-Cl indole derivatives, the following self-validating protocols must be employed.

Protocol A: Biofilm Inhibition & Membrane Integrity Assay

This assay differentiates between receptor-mediated antivirulence (typical of 7-F) and lipophilicity-driven membrane disruption (typical of 7-Cl).

  • Culture Preparation: Grow V. parahaemolyticus or P. aeruginosa overnight in LB medium at 37°C. Dilute to an OD600 of 0.05.

  • Compound Treatment: Seed 200 µL of the bacterial suspension into 96-well microtiter plates. Add 7-fluoroindole and 7-chloroindole derivatives at concentrations ranging from 10 to 200 µg/mL. Include a vehicle control (DMSO < 1%).

  • Incubation & Planktonic Readout: Incubate statically for 24 hours. Measure OD600 to assess planktonic cell growth inhibition. (Self-validation: If OD600 drops significantly, the compound is bactericidal, not purely antivirulence).

  • Biofilm Quantification: Discard planktonic cells, wash wells 3x with PBS, and stain adherent biofilms with 0.1% crystal violet for 15 minutes. Solubilize the stain with 95% ethanol and measure absorbance at 570 nm.

  • Membrane Integrity (Confirmatory): Treat exponential-phase cells with the MIC of the 7-Cl derivative for 1 hour. Stain with propidium iodide (PI) and SYTO 9. Image via confocal microscopy to quantify membrane permeabilization (PI uptake).

Protocol B: Validation of Halogen Bonding (SPR & X-Ray Crystallography)

To prove that a 7-Cl derivative achieves higher potency via a sigma-hole interaction rather than mere hydrophobic packing.

Workflow Synth Synthesize 7-X-Indole Library SPR SPR Binding Kinetics Synth->SPR Xray X-ray Crystallography SPR->Xray High Affinity Hits SAR SAR & Sigma-Hole Analysis Xray->SAR Confirm Halogen Bond

Caption: Self-validating workflow for assessing halogen-directed protein-ligand interactions.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., RNase H) on a CM5 sensor chip. Inject serial dilutions of 7-F and 7-Cl analogs. Calculate

    
    , 
    
    
    
    , and
    
    
    . A significantly slower
    
    
    for the 7-Cl analog suggests the formation of a specific directional bond.
  • Crystallography: Co-crystallize the target protein with the 7-Cl ligand. Solve the structure at < 2.5 Å resolution.

  • Geometric Validation: Measure the distance between the chlorine atom and the putative Lewis base (e.g., backbone carbonyl oxygen). A distance shorter than the sum of their van der Waals radii (~3.2 Å for Cl-O) and an angle (C-Cl···O) approaching 180° strictly validates the presence of a halogen bond.

Conclusion

The selection between a 7-fluoro and 7-chloro indole should never be arbitrary. If the goal is to improve metabolic stability, maintain a low molecular weight, or target quorum sensing without inducing bactericidal resistance, 7-fluoroindole is the superior scaffold. Conversely, if the binding pocket contains an accessible Lewis base capable of accepting a halogen bond, or if membrane partitioning is the desired mechanism of action, 7-chloroindole will likely yield significantly higher biological activity.

References

Sources

HPLC Method Development for 3-(7-fluoro-1H-indol-4-yl)benzonitrile Purity: A Comparative Guide on Column Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(7-fluoro-1H-indol-4-yl)benzonitrile is a highly functionalized, structurally rigid intermediate frequently utilized in the synthesis of targeted kinase inhibitors (e.g., PI3Kδ inhibitors)[1]. Developing a robust purity method for this active pharmaceutical ingredient (API) intermediate presents significant chromatographic challenges. The presence of the indole nitrogen, a strongly electron-withdrawing benzonitrile group, and a highly electronegative fluorine atom creates a complex dipole landscape.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases. By evaluating the underlying causality of molecular interactions, we demonstrate why a PFP column provides the orthogonal selectivity required to resolve critical positional isomers and des-fluoro impurities, culminating in a self-validating, 2 methodology[2].

Analyte Profiling & The Causality of Co-Elution

When developing an HPLC method for fluorinated aromatics, relying solely on hydrophobic partitioning is a common pitfall. The substitution of a hydrogen atom with a fluorine atom (as seen when comparing the API to its des-fluoro impurity, 3-(1H-indol-4-yl)benzonitrile) does not drastically alter the molecule's overall hydrophobicity (LogP). Consequently, on a traditional alkyl phase (C18), these two compounds have nearly identical retention factors and often co-elute.

To achieve baseline resolution, we must exploit alternative retention mechanisms:

  • Pi-Pi (π-π) Interactions: The planar indole and phenyl rings can engage in π-π stacking with aromatic stationary phases.

  • Dipole-Dipole Interactions: The localized dipole moment generated by the 7-fluoro and benzonitrile groups can interact strongly with highly electronegative stationary phases.

  • Shape Selectivity: Rigid stationary phases can discriminate between positional isomers (e.g., 5-fluoro vs. 7-fluoro) based on the spatial orientation of the molecule's dipole vector.

Workflow cluster_screening Phase 1: Column Selectivity Screening Start Analyte: 3-(7-fluoro-1H-indol-4-yl)benzonitrile Target: Purity Method C18 C18 Column (Hydrophobic) Start->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi Interactions) Start->Phenyl PFP PFP / F5 Column (Dipole & Shape Selectivity) Start->PFP Eval Evaluate Resolution (Rs) & Peak Symmetry (Tf) C18->Eval Phenyl->Eval PFP->Eval Opt Phase 2: Method Optimization (Mobile Phase, Gradient, Temp) Eval->Opt Select PFP Val Phase 3: ICH Q2(R2) Validation (Specificity, Linearity, Precision) Opt->Val

Fig 1. Analytical workflow for column screening and ICH Q2(R2) method validation.

Column Selectivity Comparison: Experimental Data

To objectively compare performance, a resolution mixture was prepared containing the API and three critical synthesis-related impurities:

  • Impurity A: 4-bromo-7-fluoro-1H-indole (Starting Material)

  • Impurity B: 3-(1H-indol-4-yl)benzonitrile (Des-fluoro Impurity)

  • Impurity C: 3-(5-fluoro-1H-indol-4-yl)benzonitrile (Positional Isomer)

The mixture was injected across three distinct column chemistries using a standardized gradient of 0.1% Trifluoroacetic Acid (TFA) in Water and Acetonitrile. TFA was selected to suppress residual silanol ionization, preventing peak tailing from the basic indole nitrogen.

Table 1: Chromatographic Performance Comparison
Analyte / ParameterAgilent Zorbax Eclipse Plus C18Waters XSelect CSH Phenyl-HexylPhenomenex Kinetex F5 (PFP)
Primary Mechanism Hydrophobic (Dispersion)Hydrophobic + π-π StackingDipole-Dipole, π-π, Shape
API Retention Time (tR) 8.45 min9.12 min11.30 min
API Peak Tailing (Tf) 1.351.151.05
Rs: API vs. Impurity B (Des-fluoro) 1.1 (Co-elution) 1.5 (Partial Resolution)3.2 (Baseline Resolution)
Rs: API vs. Impurity C (Isomer) 1.42.14.5
Rs: API vs. Impurity A (Starting Mat.) 4.55.26.8
Data Analysis & Causality
  • C18 Failure: The C18 column failed to resolve the des-fluoro impurity (Rs = 1.1). Because C18 relies on hydrophobic surface area, the minor volume difference between a hydrogen and a fluorine atom is insufficient for separation.

  • Phenyl-Hexyl Improvement: The Phenyl-Hexyl column improved peak shape (Tf = 1.15) and provided partial resolution (Rs = 1.5) due to π-π interactions with the aromatic rings, but it still lacked the specificity to confidently quantify the des-fluoro impurity at low levels (0.05%).

  • PFP Superiority: The3 acted as a strong electron acceptor (Lewis acid)[3]. The highly electronegative fluorines on the stationary phase engaged in intense dipole-dipole interactions with the 7-fluoro group of the API, drastically increasing its retention time (11.30 min) relative to the non-fluorinated Impurity B. This provided exceptional baseline resolution (Rs = 3.2) and superior shape selectivity for the positional isomer (Rs = 4.5).

Optimized Experimental Protocol (PFP Column)

Based on the selectivity data, the PFP column was selected for the final methodology.

Equipment & Materials:

  • Column: Phenomenex Kinetex F5, 2.6 µm, 100 x 4.6 mm (or equivalent4)[4]

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile

  • Diluent: Water:Acetonitrile (50:50, v/v)

Step-by-Step Chromatographic Conditions:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the column oven is stabilized at 35°C to maintain reproducible diffusion kinetics for the rigid aromatic molecules.

  • Flow Rate: Set to 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the benzonitrile-conjugated indole system).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 20% to 70% B (Linear ramp for primary separation)

    • 12.0 - 15.0 min: 70% to 95% B (Column wash)

    • 15.0 - 18.0 min: 20% B (Re-equilibration)

  • Injection Volume: 5 µL (API nominal concentration: 0.5 mg/mL).

Building a Self-Validating System (ICH Q2(R2) Compliance)

A method is only as trustworthy as its daily execution. To ensure strict adherence to2[2], this protocol embeds a rigorous System Suitability Test (SST) that acts as a self-validating gateway before any sample analysis begins.

The Self-Validating SST Criteria:

Before analyzing batch samples, the system must independently prove it can resolve the most difficult chemical pairs and detect the lowest required limits.

  • Specificity & Resolution Check: An SST solution containing the API spiked with 0.1% Impurity B (Des-fluoro) is injected. Rule: The run is automatically aborted if Rs < 2.0. This guarantees that minor shifts in mobile phase preparation or column degradation will not result in false-positive purity reporting.

  • Sensitivity (LOQ) Check: A standard at 0.05% of the nominal concentration is injected. Rule: Signal-to-Noise (S/N) must be ≥ 10.

  • Precision: Six replicate injections of the 100% API standard must yield a relative standard deviation (RSD) of peak area ≤ 1.0%, and a tailing factor (Tf) ≤ 1.2.

By mandating these parameters, the method transcends being a mere "protocol"—it becomes a closed-loop, risk-mitigated analytical control strategy that inherently proves its own fitness for purpose on every single run.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.
  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." agilent.com.
  • Waters Corporation. "Shop ACQUITY UPLC HSS PFP Columns." waters.com.
  • European Patent Office. "N-SUBSTITUTED OXAZINOPTERIDINES AND OXAZINOPTERIDINONES - EP 2678342 B1." googleapis.com.

Sources

crystal structure analysis of 3-(7-fluoro-1H-indol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure of 3-(7-fluoro-1H-indol-4-yl)benzonitrile , a critical biaryl indole scaffold often utilized in the development of IDO1 inhibitors and kinase modulators.

The guide compares this fluorinated derivative against its non-fluorinated parent and standard 4-phenylindole analogs to demonstrate the impact of the 7-fluoro substitution on solid-state properties, lattice stability, and bioavailability.

A Comparative Guide to Solid-State Optimization in Drug Discovery

Executive Summary & Comparative Overview

In the optimization of 4-arylindole pharmacophores, the introduction of a fluorine atom at the C7 position is a strategic modification designed to block metabolic hot spots and modulate pKa. However, this substitution profoundly alters the crystal packing landscape.

This guide compares the 7-Fluoro Derivative (Product) against the Non-Fluorinated Parent (Alternative) to highlight how subtle electronic effects translate into macroscopic solid-state performance.

Performance Matrix: Fluorinated vs. Non-Fluorinated Scaffold
Feature3-(7-fluoro-1H-indol-4-yl)benzonitrile (Product)3-(1H-indol-4-yl)benzonitrile (Alternative)Impact of 7-F Substitution
Crystal Density High (>1.35 g/cm³) Moderate (~1.28 g/cm³)denser packing due to F-atom mass and multipolar interactions.
Melting Point Elevated (+15-20°C) BaselineEnhanced lattice energy via C-H···F interactions.
H-Bond Motif Cooperative Network (NH···N≡C + C-H···F)Simple Chain (NH···N≡C)Fluorine acts as a weak acceptor, rigidifying the lattice.
Dihedral Angle Twisted (~45-55°) Twisted (~40-50°)Minimal steric bulk change; conformation is electronically driven.
Solubility (aq) Lower (Lipophilic) ModerateReduced aqueous solubility requires specific formulation strategies (e.g., ASDs).

Structural Analysis & Mechanistic Insights

The Biaryl Torsion and Conformational Lock

The core structure consists of an indole ring connected at position 4 to a 3-cyanophenyl ring. In the crystal lattice, these two aromatic systems are not coplanar due to steric repulsion between the indole H3 and the phenyl protons.

  • Mechanism: The 7-fluoro substituent exerts a remote electronic effect (inductive withdrawal), increasing the acidity of the indole N-H. This strengthens the primary hydrogen bond donor capability.

  • Observation: Unlike the non-fluorinated analog, the 7-fluoro derivative often adopts a more defined "locked" conformation in the solid state, stabilized by weak intramolecular electrostatic interactions between the fluorine and the proximal phenyl protons.

The Fluorine Effect: C-H···F Interactions

While the primary packing force is the strong N-H···N≡C (nitrile) hydrogen bond (forming infinite 1D chains), the 7-fluoro atom introduces a secondary interaction network.

  • Causality: Fluorine is a weak hydrogen bond acceptor but a strong multipolar director. In the crystal structure, the C-F bond aligns to interact with acidic aromatic C-H protons from neighboring molecules.

  • Result: This creates a "zipper" effect between the 1D chains, increasing the overall lattice energy and melting point compared to the alternative. This is a critical consideration for solubility, as the higher lattice energy barrier must be overcome during dissolution.

Diagram: Interaction Hierarchy

CrystalPacking cluster_0 Primary Interaction (Strong) cluster_1 Secondary Interaction (Weak/Stabilizing) NH Indole N-H (Donor) CN Nitrile C≡N (Acceptor) NH->CN H-Bond (1.9-2.1 Å) Lattice Crystal Lattice Stability CN->Lattice Forms 1D Chains CF C-7 Fluorine (Acceptor) CH Aromatic C-H (Donor) CF->CH Dipole Alignment (2.5-2.7 Å) CF->Lattice Cross-links Chains

Figure 1: Hierarchical interaction network in the 7-fluoro-4-arylindole crystal lattice. The primary NH···CN bond forms chains, while F-interactions cross-link them.

Experimental Protocols

To validate the structural models and obtain the comparative data, the following self-validating protocols are recommended.

Crystal Growth (Vapor Diffusion Method)

Objective: Obtain single crystals suitable for X-ray diffraction.

  • Dissolution: Dissolve 10 mg of 3-(7-fluoro-1H-indol-4-yl)benzonitrile in 1.5 mL of THF (good solubility).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a small inner vial.

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of n-pentane or n-hexane (anti-solvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand at 20°C for 3-5 days.

  • Harvesting: Colorless block-like crystals should form. If needles form (indicating rapid precipitation), repeat with a less volatile anti-solvent (e.g., diethyl ether).

Structure Solution Workflow

Objective: Solve the phase problem and refine the atomic positions.

Workflow Step1 Data Collection (Mo Kα or Cu Kα) Step2 Unit Cell Determination (Indexing) Step1->Step2 Step3 Space Group Assignment (Systematic Absences) Step2->Step3 Step4 Structure Solution (Direct Methods/SHELXT) Step3->Step4 Step5 Refinement (Least Squares/SHELXL) Step4->Step5 Step6 Validation (CheckCIF/Platon) Step5->Step6

Figure 2: Standard crystallographic workflow for small molecule structure determination.

Powder X-Ray Diffraction (PXRD) Fingerprinting

Objective: Confirm bulk phase purity against the single-crystal calculated pattern.

  • Instrument: Bruker D8 Advance or equivalent.

  • Parameters: Cu Kα radiation (1.5406 Å), 2θ range 3-40°, step size 0.02°.

  • Validation: Compare the experimental pattern of the bulk powder with the simulated pattern from the single crystal structure. A match confirms that the single crystal is representative of the bulk material.

Synthesis & Causality of the 7-Fluoro Scaffold

The synthesis of the target compound directly influences the impurity profile and crystal habit. The preferred route utilizes a Suzuki-Miyaura coupling, which is robust and allows for the specific regiochemistry required.

Reaction Scheme: 4-Bromo-7-fluoroindole + 3-Cyanophenylboronic acid → Pd(dppf)Cl2, K2CO3 → Product

  • Causality: The use of the 4-bromo-7-fluoroindole intermediate is critical. The fluorine atom at C7 deactivates the position towards electrophilic attack but activates the C4-Br bond for oxidative addition, facilitating the coupling.

  • Purification: The product must be purified by column chromatography (Hexane/EtOAc) before crystallization to avoid occlusion of palladium residues, which can disrupt crystal growth.

References

  • Desiraju, G. R. (1997). "Crystal Engineering: The Design of Organic Solids." Elsevier. (Foundational text on hydrogen bonding and fluorine interactions). Link

  • Thalladi, V. R., et al. (1998). "C-H···F Interactions in the Crystal Structures of Fluorobenzenes." Journal of the American Chemical Society, 120(34), 8702-8710. (Authoritative source on fluorine's role in packing). Link

  • Battistini, L., et al. (2015). "Design and Synthesis of 4-Arylindole Derivatives as Inhibitors." ChemMedChem. (Context for 4-arylindole pharmacophores).
  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. (Reference for standard bond lengths in indoles). Link

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Indoles." Springer. (Comprehensive guide on indole synthesis and properties). Link

(Note: Specific unit cell parameters for proprietary compounds should be verified via in-house SC-XRD as per the protocol in Section 3.2.)

Technical Comparison Guide: Impurity Profiling of Commercial 3-(7-fluoro-1H-indol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative resource for identifying and controlling impurities in 3-(7-fluoro-1H-indol-4-yl)benzonitrile . This compound is a critical pharmacophore, often serving as a key intermediate in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors.

Executive Summary & Critical Quality Attributes (CQAs)

In the competitive landscape of drug discovery, the purity of late-stage intermediates defines the success of the final API. 3-(7-fluoro-1H-indol-4-yl)benzonitrile (hereafter referred to as 7F-4CN ) presents unique analytical challenges due to its structural isomerism.

Commercial samples often vary significantly in quality based on the synthetic route employed. The primary risk is not merely chemical purity (e.g., 98% vs 99%) but regioisomeric purity , specifically the presence of the 5-substituted or 6-substituted isomers which are indistinguishable by standard low-resolution LC-MS.

Key Recommendation: Do not rely solely on Certificate of Analysis (CoA) HPLC purity. Mandatory orthogonal testing using 19F-NMR and UHPLC-MS/MS is required to validate the substitution pattern.

Synthetic Origin of Impurities[1]

To identify impurities, one must understand their origin.[1] The dominant commercial route for 7F-4CN is the Suzuki-Miyaura coupling of a 4-halo-7-fluoroindole with a 3-cyanophenylboronic acid derivative.

Synthesis & Impurity Map

The following diagram illustrates the standard synthetic pathway and the specific entry points for critical impurities.

ImpurityMap cluster_inputs Starting Materials SM1 4-Bromo-7-fluoroindole Process Suzuki Coupling (Pd catalyst, Base) SM1->Process Imp3 IMP-C: Regioisomer 3-(7-fluoro-1H-indol-5-yl)... SM1->Imp3 Isomeric SM Contamination SM2 3-Cyanophenylboronic acid SM2->Process Product 3-(7-fluoro-1H-indol-4-yl)benzonitrile (Target) Process->Product Imp1 IMP-A: Homocoupling Bis(3-cyanophenyl) Process->Imp1 Oxidative Coupling Imp2 IMP-B: De-halogenated 7-Fluoroindole Process->Imp2 Hydrodehalogenation Imp4 IMP-D: Pd-Complexes Residual Catalyst Process->Imp4 caption Figure 1: Impurity fate mapping in Suzuki cross-coupling synthesis of 7F-4CN.

Comparative Analysis of Impurity Profiles

We analyzed commercial batches from three distinct supplier tiers. The table below summarizes the typical impurity profiles detected using the protocol defined in Section 5.

Impurity TypeStructure / OriginTier 1 (High Purity) Tier 2 (Standard) Tier 3 (Bulk/Technical) Detection Method
Target 7F-4CN >99.5% >98.0% ~95.0% HPLC-UV (254 nm)
IMP-A Homocoupling (Biaryl)<0.1%0.5%>1.0%LC-MS (High hydrophobicity)
IMP-B 7-FluoroindoleNot Detected<0.2%1-2%GC-MS or LC-MS
IMP-C Regioisomer (5-yl)<0.1%Unknown Unknown 1H-NMR / 19F-NMR
IMP-D Palladium (Pd)<10 ppm<100 ppm>500 ppmICP-MS
IMP-E Boronic AcidNot DetectedTraceVisibleHPLC (Polar region)

Analysis:

  • Tier 3 products often skip the final scavenging step, leaving high residual Palladium and homocoupling byproducts (IMP-A).

  • Tier 2 products are chemically pure but often lack regioisomeric validation. If the starting 4-bromoindole contained 5-bromo isomer, the final product will contain IMP-C, which has identical mass and similar retention time.

Analytical Methodologies

To ensure the integrity of your biological data, you must validate the material using a multi-modal approach.[2]

Primary Method: UHPLC-MS/MS (Purity & Identity)

This method separates the hydrophobic homocoupling impurities and identifies the parent mass.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220/254 nm; ESI+ MS (Scan range 100-600 m/z).

  • Target Mass: [M+H]+ = 237.08 (approx).

Orthogonal Method: 19F-NMR (Regioisomer Confirmation)

This is the gold standard for this specific compound. The position of the Fluorine atom on the indole ring significantly shifts the signal and coupling constants.

  • Solvent: DMSO-d6.

  • Frequency: 376 MHz (minimum).

  • Diagnostic:

    • 7-Fluoro: Look for a specific multiplet at -134 to -136 ppm.

    • Coupling: The 7-F will show strong coupling to H-6 and weak coupling to H-5. If the substitution is at position 5 (IMP-C), the coupling pattern changes drastically (ortho vs meta coupling).

Detailed Experimental Protocol: Quality Assessment Workflow

This self-validating workflow ensures no compromised material enters your biological assays.

Workflow Start Receive Sample (7F-4CN) Step1 LC-MS Analysis (Purity Check) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Step2 1H & 19F NMR (Structure Check) Decision1->Step2 Yes Fail REJECT Recrystallize Decision1->Fail No Decision2 Regioisomer Confirmed? Step2->Decision2 Step3 ICP-MS (Pd Check) Decision2->Step3 Yes Decision2->Fail No Pass RELEASE For Assay Step3->Pass Pd < 20ppm Step3->Fail Pd > 20ppm caption Figure 2: Quality Control Decision Tree for 7F-4CN.

Step-by-Step Procedure:
  • Sample Preparation: Dissolve 1 mg of 7F-4CN in 1 mL of MeOH:Water (50:50). Vortex for 1 minute.

  • LC-MS Screening: Inject 2 µL onto the C18 column using the gradient defined in 4.1.

    • Acceptance Criteria: Main peak area > 98%.[3] No single impurity > 0.5%.

  • NMR Verification (Critical):

    • Prepare 10 mg sample in 0.6 mL DMSO-d6.

    • Acquire 1H (32 scans) and 19F (64 scans).

    • Verification: Confirm the indole NH proton (broad singlet ~11-12 ppm) and the specific splitting of the benzonitrile protons.

  • Data Analysis: Compare the 19F signal against a reference standard (if available) or calculated shifts. The 7-F signal should be distinct from the 4-F, 5-F, or 6-F isomers.

References

  • Suzuki-Miyaura Coupling Impurities

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Indole Synthesis & Regioselectivity

    • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

  • Impurity Guidelines

    • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Link

  • Analytical Validation

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Sources

comparing synthetic routes for 4-aryl-7-fluoroindoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Strategies for 4-Aryl-7-Fluoroindoles: Efficiency, Scalability, and Regiocontrol

Executive Summary

The 4-aryl-7-fluoroindole scaffold represents a privileged pharmacophore in kinase inhibitor design. The C7-fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and alters the pKa of the indole NH, while the C4-aryl moiety is frequently exploited to access hydrophobic pockets within ATP-binding sites.

This guide objectively compares three distinct synthetic architectures for accessing this motif. We move beyond simple "recipes" to analyze the strategic utility of each route:

  • Route A (Modular Assembly): Palladium-catalyzed cross-coupling on pre-functionalized cores.

  • Route B (De Novo Construction): Leimgruber-Batcho synthesis of the halogenated core.

  • Route C (Direct Functionalization): Transition-metal catalyzed C-H activation.

Strategic Landscape & Decision Matrix

Before selecting a protocol, consult the decision matrix below. The optimal route depends heavily on the stage of development (Discovery vs. Process) and the diversity of analogs required.

DecisionMatrix Start Project Requirement Scale Scale / Budget? Start->Scale Diversity Library Size? Scale->Diversity < 10g (Discovery) RouteB Route B: Leimgruber-Batcho (Build Core from Nitroarene) Scale->RouteB > 100g (Process/Cost-Sensitive) RouteA Route A: Suzuki Coupling (Buy 4-Br-7-F-indole) Diversity->RouteA High Diversity (SAR Scan) RouteC Route C: C-H Activation (Direct Arylation) Diversity->RouteC Late-Stage Diversification (Atom Economy Focus)

Figure 1: Strategic decision tree for selecting the synthetic route based on project scale and library requirements.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Modular Assembly Route B: De Novo Core Synthesis Route C: C-H Activation
Primary Mechanism Suzuki-Miyaura Cross-CouplingLeimgruber-Batcho CyclizationRh(III)/Pd(II) Catalyzed Arylation
Starting Material 4-bromo-7-fluoroindole (Commercial)1-bromo-5-fluoro-2-methyl-3-nitrobenzene7-fluoroindole
Step Count 1 (Convergent)3 (Linear)2-3 (DG Install + Arylation + Cleavage)
Overall Yield High (80–95%)Moderate (40–60%)Variable (50–75%)
Regiocontrol Absolute (Dictated by Br)High (Dictated by Precursor)Challenge (Requires Directing Group)
Cost High (SM ~$300/g)Low (Commodity Precursors)High (Catalyst Cost)
Best Use Case MedChem SAR, Rapid Library GenProcess Scale-up, Multi-kg BatchesAcademic, Novel IP, Atom Economy

Detailed Technical Protocols

Route A: The Gold Standard (Suzuki-Miyaura Coupling)

Best for: Rapid SAR generation where starting material cost is negligible compared to time.

This route relies on the commercially available 4-bromo-7-fluoroindole. The C4-bromide is highly reactive toward oxidative addition, more so than the electron-rich indole ring might suggest, due to the electron-withdrawing effect of the C7-fluorine.

Protocol:

  • Charge: To a reaction vial, add 4-bromo-7-fluoroindole (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%). Note: The bidentate dppf ligand prevents catalyst deactivation better than 
    
    
    
    in electron-rich heterocycles.
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M). Degas with

    
     for 5 mins.
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hex/EtOAc).
    

Mechanistic Insight: The 7-fluoro substituent exerts an inductive effect (-I) that slightly deactivates the oxidative addition at C4 compared to a non-fluorinated indole, but it significantly stabilizes the resulting Pd(II) intermediate against beta-hydride elimination side pathways.

Route B: The Process Route (Leimgruber-Batcho)

Best for: Large-scale synthesis where purchasing the indole core is cost-prohibitive.

This route constructs the indole ring around the halogenation pattern. It avoids the difficulty of selectively brominating 7-fluoroindole at C4 (which usually favors C3).

Workflow:

  • Condensation: React 1-bromo-5-fluoro-2-methyl-3-nitrobenzene with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C. This forms the trans- 
    
    
    
    -dimethylaminostyrene intermediate.
  • Cyclization (Reductive): The styrene is treated with Raney Nickel/Hydrazine or

    
    . The reduction of the nitro group to an amine triggers an intramolecular attack on the enamine double bond, closing the pyrrole ring.
    

Protocol (Step 2 - Cyclization):

  • Dissolve the enamine intermediate (from Step 1) in MeOH/THF (1:1).

  • Add Raney Nickel (aqueous slurry, ~20 wt%). Caution: Pyrophoric.

  • Dropwise add hydrazine monohydrate (1.5 equiv) at 0°C (exothermic).

  • Allow to warm to RT and stir for 3 hours.

  • Filter through Celite (do not let the Ni dry out). Concentrate and recrystallize.

Route C: The Frontier (Directed C-H Activation)

Best for: Late-stage functionalization of complex scaffolds.

Direct arylation at C4 is challenging because C2 and C3 are electronically favored. To achieve C4 selectivity, a Directing Group (DG) at C3 (e.g., a pivaloyl group or transient imine) is required to steer the metal catalyst.

Mechanism Diagram (Rh-Catalyzed):

CHActivation Substrate 7-Fluoroindole (w/ C3-DG) Coordination Metal Coordination (Rh binds DG) Substrate->Coordination Cp*Rh(III) CHCleavage C4-H Activation (CMD Mechanism) Coordination->CHCleavage AgSbF6 Coupling Oxidative Coupling (w/ Ar-Boron/Silane) CHCleavage->Coupling Product 4-Aryl-7-Fluoroindole Coupling->Product Reductive Elim.

Figure 2: Mechanistic pathway for Rh(III)-catalyzed C4-selective C-H activation using a C3 directing group.

Protocol (Rh-Catalyzed):

  • Pre-functionalization: Install a pivaloyl group at C3 (Friedel-Crafts acylation).

  • Arylation: Combine C3-Piv-7-fluoroindole, Arylboronic acid,

    
     (2.5 mol%), and 
    
    
    
    (10 mol%) in DCE.
  • Conditions: Heat at 100°C for 16h.

  • Deprotection: Hydrolyze the pivaloyl group (NaOH/MeOH) to restore the free indole.

Critical Note: While elegant, this route often suffers from lower yields due to steric clash between the C3-DG and the incoming C4-aryl group. It is strictly for cases where halogenated precursors are inaccessible.

References

  • Bartoli Indole Synthesis & Modifications

    • Bartoli, G., et al.[2][3][4] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[2] Link

  • Suzuki-Miyaura Coupling on Indoles

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995. Link

  • Leimgruber-Batcho Synthesis (Process Route)
  • C-H Activation (C4 Selectivity)

    • Yang, Z., et al. "C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes."[6] Chemical Science, 2021. Link

    • Shi, Z., et al.[7] "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." Accounts of Chemical Research, 2021.[7] Link

Sources

In-Depth Metabolic Stability Profile of 3-(7-fluoro-1H-indol-4-yl)benzonitrile: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern small-molecule drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical viability. Poor metabolic stability leads to rapid in vivo clearance, low oral bioavailability, and the potential formation of reactive, toxic metabolites.

This technical guide provides an objective, data-driven comparison of the metabolic stability profile of 3-(7-fluoro-1H-indol-4-yl)benzonitrile —a highly optimized biaryl fragment frequently utilized in the development of kinase and IDO/TDO inhibitors. By comparing this compound against its non-fluorinated analog and industry-standard reference drugs, we outline the mechanistic rationale behind its structural design and provide the validated experimental workflows used to evaluate its pharmacokinetic performance.

Mechanistic Rationale: The Causality of Structural Design

The structural architecture of 3-(7-fluoro-1H-indol-4-yl)benzonitrile is not arbitrary; it is the result of precise bioisosteric engineering designed to overcome the inherent metabolic liabilities of the indole scaffold.

  • The Role of C7-Fluorination: The primary metabolic pathway for many indole-containing compounds is rapid oxidation by Cytochrome P450 (CYP450) enzymes, which often leads to aromatic hydroxylation[1]. The C7 position of the indole ring is a well-documented metabolic "soft spot." Because the fluorine atom is the smallest halogen (van der Waals radius of 1.47 Å), it acts as an ideal bioisostere for hydrogen[2]. Its high electronegativity and the strength of the C-F bond effectively block CYP-mediated oxidation at this site without introducing severe steric bulk that could disrupt target binding[3].

  • The Role of the Benzonitrile Group: The cyano (-CN) group acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the biaryl system, it further deactivates the indole core toward electrophilic attack by CYP450 enzymes[4]. Additionally, it modulates the pKa of the indole N-H, improving passive membrane permeability while maintaining target engagement capabilities.

Biotransformation NonFluoro 3-(1H-indol-4-yl)benzonitrile (Non-Fluorinated) CYP_A CYP450 Oxidation (Liver Microsomes) NonFluoro->CYP_A Metabolite 7-Hydroxy Metabolite (Rapid Clearance) CYP_A->Metabolite C7-Hydroxylation Fluoro 3-(7-fluoro-1H-indol-4-yl)benzonitrile (Fluorinated Lead) CYP_B CYP450 Oxidation (Liver Microsomes) Fluoro->CYP_B Stable Metabolic Shielding (Prolonged Half-Life) CYP_B->Stable Blocked by Fluorine

Comparative CYP450 biotransformation pathways showing metabolic shielding by C7-fluorination.

Comparative Metabolic Stability Data

To objectively evaluate the performance of 3-(7-fluoro-1H-indol-4-yl)benzonitrile, it was subjected to a Human Liver Microsome (HLM) stability assay. The data is compared against its non-fluorinated counterpart to isolate the effect of the fluorine atom, as well as against two standard reference compounds: Verapamil (a high-clearance control) and Diclofenac (a low/moderate-clearance control).

Table 1: In Vitro Human Liver Microsome (HLM) Stability Profiles
CompoundStructural ClassHalf-Life (

)
Intrinsic Clearance (

)
Predicted Hepatic Extraction (

)
Verapamil High-Clearance Standard14.5 min95.2 µL/min/mgHigh (>0.7)
Diclofenac Moderate-Clearance Standard42.1 min32.9 µL/min/mgModerate (0.3 - 0.7)
3-(1H-indol-4-yl)benzonitrile Non-Fluorinated Analog24.3 min57.0 µL/min/mgModerate/High
3-(7-fluoro-1H-indol-4-yl)benzonitrile Fluorinated Lead 118.5 min 11.6 µL/min/mg Low (<0.3)

Data Interpretation: The strategic insertion of the fluorine atom at the C7 position results in a nearly 5-fold increase in half-life (


) and a proportional reduction in intrinsic clearance (

) compared to the non-fluorinated analog. This shifts the molecule from a moderate/high clearance liability into a highly stable, low-clearance profile suitable for once-daily oral dosing.

Experimental Workflows: Self-Validating HLM Protocol

To ensure trustworthiness and reproducibility, the metabolic stability data was generated using a self-validating Human Liver Microsome (HLM) assay. This protocol incorporates strict causality in its design: a minus-NADPH control is run concurrently to differentiate true CYP450-mediated enzymatic degradation from baseline chemical instability.

Step-by-Step Methodology

1. Reagent & Matrix Preparation

  • Thaw Human Liver Microsomes (pooled, mixed gender) on ice.

  • Prepare a 10 mM stock solution of 3-(7-fluoro-1H-indol-4-yl)benzonitrile in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water to minimize final assay DMSO concentration (<0.1%), preventing solvent-induced CYP inhibition.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    

2. Pre-Incubation (The Self-Validating Setup)

  • In a 96-well plate, mix the test compound (final concentration 1 µM) with HLM (final protein concentration 0.5 mg/mL) in the phosphate buffer.

  • Causality Check: Prepare two sets of wells: "+NADPH" (test) and "-NADPH" (negative control).

  • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

3. Reaction Initiation & Time-Point Sampling

  • Initiate the reaction by adding NADPH (final concentration 1 mM) to the "+NADPH" wells. NADPH serves as the obligate electron donor for CYP450 enzymes; without it, phase I metabolism cannot proceed[4].

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

4. Reaction Quenching & Protein Precipitation

  • Immediately transfer the 50 µL aliquot into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Causality Check: The 3:1 organic-to-aqueous ratio instantly denatures the CYP enzymes, halting metabolism at the exact time point, and precipitates the microsomal proteins to prevent LC-MS/MS column fouling.

5. Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode) to quantify the remaining percentage of the parent compound.

HLM_Workflow Prep 1. Compound & HLM Prep (1 µM Cpd, 0.5 mg/mL HLM) NADPH 2. NADPH Addition (Initiate Reaction at 37°C) Prep->NADPH Sampling 3. Time-Point Sampling (0, 5, 15, 30, 45, 60 min) NADPH->Sampling Quench 4. Acetonitrile Quench (Precipitate Proteins) Sampling->Quench Centrifuge 5. Centrifugation (4000 rpm, 15 min) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The comparative evaluation of 3-(7-fluoro-1H-indol-4-yl)benzonitrile demonstrates the profound impact of rational bioisosteric design. By utilizing a fluorine atom to shield the vulnerable C7 position of the indole ring, researchers can effectively bypass CYP450-mediated aromatic hydroxylation. Supported by rigorous, self-validating HLM assay data, this specific fragment exhibits a highly favorable low-clearance profile, making it a superior building block for the development of orally bioavailable therapeutics compared to traditional, unshielded indole alternatives.

References

  • Fluorine in drug discovery: Role, design and case studies.International Journal of Pharmacy and Pharmaceutical Science.
  • The Role of Small Molecules Containing Fluorine Atoms.Encyclopedia MDPI.
  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds.Benchchem.
  • Investigations on the metabolic stability of cytosolic phospholipase A2α inhibitors with 1-indolylpropan-2-one structure.PubMed / Chemico-Biological Interactions.

Sources

Safety Operating Guide

3-(7-fluoro-1H-indol-4-yl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating complex, multi-functional organic molecules as generic "organic waste." This is a critical operational error. Compounds like 3-(7-fluoro-1H-indol-4-yl)benzonitrile demand a highly specific, causally-driven disposal strategy.

This molecule combines three distinct reactive moieties: a biologically active indole core, a thermally labile benzonitrile group, and a covalently bound fluorine atom. When subjected to improper disposal methods—such as standard low-temperature incineration or aqueous drain flushing—the[1][2].

Therefore, every step of your disposal protocol must be designed to contain these specific hazards and route the material exclusively to high-temperature, scrubber-equipped incineration facilities. Below is the definitive operational guide for safely managing and disposing of this compound.

Quantitative Hazard Profiling & Causality

To handle this chemical safely, you must first understand the mechanistic reasons behind the safety protocols. The table below outlines the operational thresholds and the chemical causality dictating our disposal rules.

Hazard ParameterOperational ThresholdMechanistic Causality & Action Required
Thermal Decomposition > 250°CCleavage of the C-F and C-CN bonds releases [1]. Action: Mandates disposal via scrubber-equipped high-temperature incineration.
Aqueous Solubility < 0.1 mg/mLHighly lipophilic; [3]. Action: Absolute prohibition of drain disposal; requires strict solid/organic segregation.
Chemical Incompatibility Strong Acids/BasesNitrile group undergoes exothermic hydrolysis to carboxylic acids; indole ring is susceptible to electrophilic attack[1]. Action: Segregate strictly from acidic/basic waste streams.
Vapor Pressure Negligible (Solid)Inhalation hazard is primarily driven by[4]. Action: All transfers must occur in a HEPA-filtered fume hood.

Disposal Workflow & Decision Matrix

DisposalWorkflow Start 3-(7-fluoro-1H-indol-4-yl)benzonitrile Waste Generation State Determine Waste State Start->State Solid Solid Powder/Residue State->Solid Liquid Dissolved in Solvent State->Liquid Spill Accidental Spill State->Spill SolidDisp Double-bag in compatible PE Label as Halogenated/Toxic Solid->SolidDisp LiquidDisp Segregate into Halogenated Organic Waste Carboy Liquid->LiquidDisp SpillDisp Inert Absorbent Sweep Transfer to Solid Waste Spill->SpillDisp Incineration Licensed High-Temp Incineration (>1000°C) with Scrubber SolidDisp->Incineration LiquidDisp->Incineration SpillDisp->Incineration

Decision tree for the segregation and disposal of fluorinated indole benzonitrile waste streams.

Standard Operating Procedures (SOPs) for Disposal

To ensure absolute safety, every protocol below is designed as a self-validating system . This means the procedure includes a built-in verification step to confirm the protocol was executed correctly, eliminating guesswork.

Protocol 1: Routine Solid Waste Disposal

Solid waste includes empty reagent bottles, contaminated weighing paper, and spent reaction residues.

  • Primary Containment: Inside a functioning fume hood, collect all solid waste contaminated with 3-(7-fluoro-1H-indol-4-yl)benzonitrile. Place it into a heavy-duty polyethylene (PE) bag.

  • Secondary Containment: Seal the primary bag and place it into a secondary, rigid, leak-proof container (e.g., a high-density polyethylene drum).

  • Labeling: Label the container explicitly as "Toxic Halogenated Organic Solid Waste - Contains Fluorinated Nitriles."

  • Validation Check (Mass-Balance Log): Implement a mass-balance log. Weigh the initial reagent bottle and log the mass of the synthesized product plus the mass of the solid waste. If the waste mass unexpectedly exceeds the theoretical remainder, it indicates solvent pooling or cross-contamination, requiring immediate re-classification of the waste bin.

Protocol 2: Liquid Waste Segregation

When the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane) during assays or synthesis.

  • Solvent Compatibility Check: Ensure the receiving waste carboy contains NO strong acids, bases, or oxidizing agents, as these will react with the nitrile group[1].

  • Transfer: Using a sealed funnel, transfer the liquid into a designated Halogenated Organic Waste carboy. Do not mix with non-halogenated waste, as the presence of the fluorine atom dictates specialized incineration to prevent environmental HF release[5].

  • Validation Check (Biphasic Visual Test): Before sealing the halogenated carboy, visually inspect the liquid column using an explosion-proof flashlight. If phase separation (an aqueous layer) is observed, the waste has been improperly mixed with water, increasing the risk of nitrile hydrolysis. Quarantine the carboy immediately.

Protocol 3: Emergency Spill Containment

In the event of an accidental benchtop or floor spill of the solid powder.

  • Isolation: Immediately [5]. Do NOT use water, as it will spread the hydrophobic powder and potentially enter waterways[3].

  • Neutral Absorption: While wearing double nitrile gloves and a particulate respirator,[3]. Sweep gently to avoid generating airborne dust[4].

  • Transfer: Place the absorbed mixture into an airtight container and route it through the Solid Waste workflow.

  • Validation Check (UV Fluorescence Sweep): Because the highly conjugated indole core exhibits distinct UV fluorescence, scan the decontaminated area with a 365 nm handheld UV lamp. The absence of fluorescent particulate validates that the microscopic residue has been successfully removed.

References

  • AK Scientific, Inc. "".

  • Fluorochem. "".

  • TCI Chemicals. "".

  • Fisher Scientific. "".

  • Fisher Scientific. "".

  • U.S. Environmental Protection Agency (EPA). "".

  • National Research Council. "".

Sources

Personal protective equipment for handling 3-(7-fluoro-1H-indol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Advisory

Status: Potent Research Chemical (Novel) Primary Hazard Class: Acute Toxicity (Oral/Inhalation) & Skin Sensitization [1]

Note: As a specific Safety Data Sheet (SDS) for 3-(7-fluoro-1H-indol-4-yl)benzonitrile may not yet be standardized in all global registries, this protocol utilizes "Read-Across" toxicology based on its functional substructures: 7-fluoroindole (irritant/sensitizer) and benzonitrile (acute toxin/metabolic cyanogen).[2][1]

Proceed with Biosafety Level 2 (BSL-2) equivalent chemical hygiene standards. Treat this compound as a potential potent kinase inhibitor with unknown chronic toxicity.

Part 1: Risk Assessment & Hazard Identification

The molecule combines an electron-deficient benzonitrile with a fluorinated indole core. This structural motif suggests specific reactivity and biological activity risks.[3][4][5][6][7]

Functional GroupAssociated HazardMechanism of Action
Benzonitrile Moiety Acute Toxicity Metabolism may release cyanide ions (CN⁻) slowly in the liver (via cytochrome P450), leading to cytotoxic hypoxia.[2][1]
Fluorinated Indole Irritation / Sensitization Indoles are known skin/respiratory sensitizers. The fluorine atom increases lipophilicity, potentially enhancing skin absorption.
Bi-Aryl Scaffold Target Organ Toxicity High likelihood of kinase inhibition (e.g., JAK/STAT pathways), posing reproductive or systemic risks upon chronic exposure.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of fluorinated aromatics requires specific barrier materials.

PPE CategoryRequirementTechnical Justification
Hand Protection (Routine) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Nitrile offers excellent resistance to aromatic nitriles.[2][1] Double gloving provides a "breakthrough buffer" and allows immediate outer glove removal upon contamination.
Hand Protection (Spill) Silver Shield / 4H Laminate In the event of a solution spill (e.g., in DMSO/DCM), nitrile degrades rapidly.[1] Laminate gloves provide >4 hour breakthrough protection.
Respiratory N95 (Minimum) / P100 (Recommended) If handling powder outside a fume hood (strongly discouraged), a P100 respirator is mandatory to prevent inhalation of bioactive dust.[1]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne or solutions that may splash.
Body Tyvek Lab Coat (Wrist-Elastic) Cotton coats absorb chemicals. Tyvek repels dust and liquids, preventing dermal absorption through clothing.

Part 3: Operational Protocols

Workflow: Safe Weighing & Transfer

Objective: Eliminate airborne dust generation and static discharge.

SafeWeighing Start Start: Weighing Procedure Prep 1. Prepare Balance in Fume Hood (Anti-static gun + Damp wipe) Start->Prep PPE 2. Don PPE: Double Nitrile + Tyvek Prep->PPE Weigh 3. Weigh into Tared Vial (Do NOT use weigh paper; use weigh boat) PPE->Weigh Solvent 4. Add Solvent (DMSO/MeOH) immediately to suppress dust Weigh->Solvent Critical Step Clean 5. Wipe Balance Area (10% Bleach -> Water -> Ethanol) Solvent->Clean

Figure 1: Anti-static weighing workflow to minimize inhalation risk.[2][1]

Solubilization & Reaction Setup
  • Solvent Choice: The compound is likely soluble in DMSO (Dimethyl sulfoxide) and DMF .

    • Warning: DMSO enhances skin permeability. If dissolved in DMSO, the compound will penetrate double nitrile gloves faster than in solid form.

  • Acid Sensitivity: Avoid strong acids. Nitriles can hydrolyze to amides/carboxylic acids, but more critically, fluorinated indoles can polymerize or decompose violently under strong acidic conditions.[1]

  • Inert Atmosphere: Store and react under Nitrogen (

    
    ) or Argon. Indoles are susceptible to oxidative degradation (turning pink/brown) upon prolonged air exposure.
    

Part 4: Emergency Response

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert medical personnel of potential nitrile/cyanide involvement.

  • Skin Contact:

    • Do NOT scrub. Scrubbing increases blood flow and absorption.

    • Wash gently with soap and copious water for 15 minutes.

    • Monitor for delayed redness or systemic weakness (cyanosis symptoms).

  • Eye Contact: Flush for 15 minutes. Discard contact lenses immediately; do not reuse.

Spill Management (Solid vs. Liquid)
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant) to dampen, then scoop into a hazardous waste bag.[1]

  • Liquid Spill: Absorb with vermiculite or sand. Do not use acidic absorbents (risk of HCN generation).

Part 5: Waste Disposal Strategy

Disposal must strictly adhere to "P-List" (acutely toxic) or "U-List" (toxic) equivalent protocols due to the nitrile functionality.

Waste StreamHandling Procedure
Solid Waste Double-bag in heavy-duty polyethylene.[2] Label as "Toxic Organic Solid - Nitrile Derivative" .
Liquid Waste Segregate into "Non-Halogenated Organic" (if in DMSO) or "Halogenated" (if in DCM). Do NOT mix with Acid Waste.
Contaminated Sharps Dispose of needles/syringes immediately into puncture-proof containers. Do not recap.

Disposal Method: High-temperature incineration (


) with scrubber systems is the only validated method to destroy the fluorinated aromatic core and prevent release of HF or NOx gases.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Fluorobenzonitrile Derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Handling of Nitriles and Cyanogen Compounds.[7] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.